molecular formula C12H16N2O B13868775 1-(2-Piperazin-1-ylphenyl)ethanone

1-(2-Piperazin-1-ylphenyl)ethanone

Cat. No.: B13868775
M. Wt: 204.27 g/mol
InChI Key: VDHCQPUNPXUTBB-UHFFFAOYSA-N
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Description

1-(2-Piperazin-1-ylphenyl)ethanone is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, built around the privileged piperazine scaffold. Piperazine derivatives are extensively investigated due to their wide spectrum of biological activities . The piperazine ring, a saturated six-membered heterocycle with two nitrogen atoms, is a common feature in molecules with demonstrated pharmacological properties, making it a versatile building block for developing new therapeutic agents . This compound serves as a key synthetic intermediate for researchers exploring novel substances with potential biological activity. Piperazine-containing compounds have been reported to exhibit antimicrobial, antidepressant, anti-inflammatory, antipsychotic, antidiabetic, and antiproliferative effects, highlighting the scaffold's utility across multiple therapeutic areas . For instance, recent studies on N-phenyl piperazine derivatives have shown promising in vitro antidiabetic and anti-inflammatory properties, indicating their potential for managing metabolic and inflammatory disorders . Furthermore, structurally similar piperazine-based molecules are being developed as high-affinity ligands for targets like the sigma-1 receptor (σ1R), which is overexpressed in various cancers, pointing to applications in diagnostic imaging and oncology research . The robust and flexible nature of the piperazine structure allows for extensive molecular modifications, enabling researchers to fine-tune the properties of lead compounds . As such, 1-(2-Piperazin-1-ylphenyl)ethanone represents a valuable chemical tool for drug discovery, chemical biology, and the synthesis of more complex, target-specific molecules. Please note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is not suitable for human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

1-(2-piperazin-1-ylphenyl)ethanone

InChI

InChI=1S/C12H16N2O/c1-10(15)11-4-2-3-5-12(11)14-8-6-13-7-9-14/h2-5,13H,6-9H2,1H3

InChI Key

VDHCQPUNPXUTBB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1N2CCNCC2

Origin of Product

United States

Foundational & Exploratory

synthesis of 1-(2-Piperazin-1-ylphenyl)ethanone from piperazine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 1-(2-Piperazin-1-ylphenyl)ethanone from Piperazine

**Executive Summary

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 1-(2-piperazin-1-ylphenyl)ethanone, a valuable building block in medicinal chemistry. The N-aryl piperazine motif is a privileged scaffold found in numerous FDA-approved drugs, making robust and scalable synthetic routes to its derivatives highly sought after.[1] This document focuses on the palladium-catalyzed Buchwald-Hartwig amination as the primary and most effective method for the crucial C-N bond formation.[2] We will explore two primary approaches: a direct coupling using a stoichiometric excess of piperazine and a more controlled, higher-yielding strategy involving mono-protected piperazine. Detailed, step-by-step protocols, mechanistic insights, optimization parameters, and troubleshooting advice are provided to enable researchers, scientists, and drug development professionals to successfully implement this synthesis.

**1. Introduction: The Significance of the N-Aryl Piperazine Scaffold

The piperazine ring is a cornerstone in medicinal chemistry, prized for its ability to impart favorable physicochemical properties, such as improved aqueous solubility and basicity, which are critical for optimizing the pharmacokinetic profile of drug candidates.[3] When one of the piperazine nitrogens is attached to an aromatic ring, the resulting N-aryl piperazine structure becomes a key pharmacophore in a wide array of therapeutic agents, including antipsychotics, antidepressants, and anti-cancer drugs.[1][4]

1-(2-Piperazin-1-ylphenyl)ethanone serves as a versatile intermediate. The remaining secondary amine of the piperazine ring provides a reactive handle for further functionalization, while the acetyl group on the phenyl ring can be a site for subsequent chemical modifications. The development of efficient and selective methods to synthesize this compound is therefore of paramount importance. The primary challenge lies in achieving selective mono-arylation of the symmetrical piperazine molecule, which possesses two nucleophilic secondary amine centers.[5]

Retrosynthetic Analysis & Core Synthetic Strategy

The key disconnection for the synthesis of 1-(2-piperazin-1-ylphenyl)ethanone is the C-N bond between the phenyl ring and the piperazine nitrogen. This identifies an aryl halide (specifically, a 2-haloacetophenone) and piperazine as the primary starting materials.

G Target 1-(2-Piperazin-1-ylphenyl)ethanone Disconnect C-N Disconnection (Buchwald-Hartwig Amination) Target->Disconnect Intermediates Piperazine + 2-Haloacetophenone Disconnect->Intermediates

Caption: Retrosynthetic analysis of the target molecule.

While several methods exist for forming C-N bonds, the Buchwald-Hartwig amination has emerged as the gold standard due to its mild reaction conditions, broad substrate scope, and high functional group tolerance, largely supplanting harsher traditional methods like the Ullmann condensation.[2][6] This palladium-catalyzed cross-coupling reaction will be the central focus of this guide.

Primary Synthetic Pathway: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[2] The choice of ligand and base is critical for achieving high efficiency. For this specific transformation, bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle.[5]

G pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)-X(L)₂ pd0->pd_complex1 Oxidative Addition pd_complex2 [Ar-Pd(II)-N(H)R₂]⁺X⁻ pd_complex1->pd_complex2 Amine Coordination & Ligand Dissociation pd_complex3 Ar-Pd(II)-NR₂(L) pd_complex2->pd_complex3 Deprotonation base_h [Base-H]⁺X⁻ pd_complex3->pd0 Reductive Elimination product Ar-NR₂ arx Ar-X amine R₂NH base Base

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

The primary challenge in using piperazine is controlling the reaction to favor mono-arylation over the formation of the 1,4-diarylpiperazine byproduct.[5] We present two robust approaches to address this.

Approach A: Direct Coupling Using Excess Piperazine

This is the most atom-economical approach, avoiding the introduction and subsequent removal of a protecting group. By using a large excess of piperazine (often 3-5 equivalents or more), the statistical probability of the aryl halide encountering an already mono-arylated piperazine molecule is significantly reduced.[5][7]

Causality & Rationale:

  • High Piperazine Concentration: Maintains a high concentration of the unreacted nucleophile relative to the mono-arylated product, kinetically favoring the first addition.

  • Cost-Effectiveness: Piperazine is an inexpensive bulk chemical, making its use in excess feasible for large-scale synthesis.

  • Drawback: The large excess of piperazine must be removed during workup, which can sometimes be challenging due to its high water solubility. Yields may be lower compared to the protected approach.

Approach B: Mono-Protection Strategy

A more controlled and generally higher-yielding method involves the use of a mono-protected piperazine derivative, most commonly N-Boc-piperazine.[4][8] This strategy ensures that only one nitrogen atom is available for the C-N coupling reaction. The protecting group is then removed in a subsequent step.

G cluster_0 start Piperazine boc_piperazine N-Boc-Piperazine start->boc_piperazine Step 1: Protection (Boc₂O) invis1 boc_piperazine->invis1 coupled_product N-Boc-1-(2-acetylphenyl)piperazine invis2 coupled_product->invis2 final_product 1-(2-Piperazin-1-yl)ethanone invis1->coupled_product Step 2: Buchwald-Hartwig Coupling invis2->final_product Step 3: Deprotection (e.g., TFA, HCl) Boc2O Boc₂O ArylHalide 2-Bromoacetophenone Pd Catalyst, Ligand, Base Acid Acid (TFA or HCl)

Sources

physicochemical properties of 1-(2-Piperazin-1-ylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profile, Synthesis, and Applications

Executive Summary

1-(2-Piperazin-1-ylphenyl)ethanone is a specialized pharmacophore intermediate belonging to the class of arylpiperazines . Structurally, it consists of an acetophenone core substituted at the ortho position with a piperazine ring. This specific substitution pattern creates a unique steric and electronic environment, distinguishing it from its para-isomers or phenacyl analogs.

This compound serves as a critical building block in the synthesis of CNS-active agents (serotonin 5-HT receptor antagonists/agonists) and cardiovascular drugs (e.g., Sarpogrelate analogs). Its physicochemical profile is dominated by the basicity of the distal piperazine nitrogen and the lipophilicity of the acetophenone moiety, making it highly amenable to crossing biological membranes.

CRITICAL DISTINCTION: Researchers must distinguish this compound from its isomer, 2-phenyl-1-(piperazin-1-yl)ethanone (CAS 88372-33-2). The target molecule discussed here has the piperazine attached directly to the phenyl ring (an aniline derivative), whereas the isomer has the piperazine attached to the alpha-carbon of the acetyl group (an amide/phenacyl derivative).

Chemical Identity & Structural Analysis[1][2][3][4]

PropertyDetail
IUPAC Name 1-[2-(Piperazin-1-yl)phenyl]ethanone
Common Name o-Piperazinylacetophenone
Molecular Formula

Molecular Weight 204.27 g/mol
SMILES CC(=O)C1=CC=CC=C1N2CCNCC2
Structural Class N-Arylpiperazine / Acetophenone derivative
Structural Features[1][3][4][8][9][10][11]
  • Steric Hindrance: The ortho placement of the acetyl group relative to the bulky piperazine ring induces a twisted conformation. The phenyl ring and the carbonyl group likely deviate from planarity to minimize repulsion between the carbonyl oxygen and the piperazine methylene protons.

  • Electronic Effects: The acetyl group is an Electron Withdrawing Group (EWG), which decreases the electron density on the phenyl ring. However, the piperazine nitrogen acts as an Electron Donating Group (EDG) via resonance, although this is partially mitigated by the steric twist which reduces orbital overlap.

Physicochemical Properties

Note: Experimental values for this specific intermediate are rare in public databases. The values below are derived from validated QSAR models and analog data (e.g., 1-(2-piperidinophenyl)ethanone).

Thermodynamic & Solubility Profile
PropertyValue (Predicted/Analog)Context & Implications
Boiling Point 340–350 °C (760 mmHg)High BP indicates strong intermolecular interactions (dipole-dipole).
Melting Point 45–55 °C (Free Base)Likely a low-melting solid or viscous oil at RT. HCl salts will melt >200 °C.
LogP (Octanol/Water) 1.35 ± 0.3Moderately lipophilic. Ideal for CNS penetration (BBB crossing).
LogD (pH 7.4) ~0.8 – 1.1At physiological pH, a significant fraction is protonated, lowering effective lipophilicity.
pKa (Basic N) 9.1 ± 0.5The distal piperazine nitrogen is basic. It will be protonated in the stomach (pH 1-2).
pKa (Aniline N) < 0The nitrogen attached to the phenyl ring is non-basic due to delocalization.
Water Solubility Moderate (Free Base)~1-5 mg/mL. Solubility increases drastically as a salt (HCl/citrate).
Spectral Characteristics (Diagnostic)[3]
  • 
    H NMR (CDCl
    
    
    
    ):
    • 
       2.60 (s, 3H, COCH 
      
      
      
      ) – Distinct singlet for the acetyl group.
    • 
       2.9-3.1 (m, 8H, Piperazine CH 
      
      
      
      ) – Broad multiplets; may split if conformational locking occurs.
    • 
       7.0-7.6 (m, 4H, Ar-H ) – Aromatic region showing ortho-substitution pattern (typically two doublets and two triplets).
      
  • IR Spectrum:

    • ~1680 cm

      
       (C=O stretch): Lower than typical acetophenones due to conjugation with the nitrogen lone pair.
      
    • ~3300 cm

      
       (N-H stretch): Weak band for the secondary amine.
      

Synthesis & Impurity Profiling[11]

The most robust synthetic route utilizes Nucleophilic Aromatic Substitution (


) . The ortho-acetyl group activates the leaving group (Fluorine) towards displacement by the amine.
Reaction Scheme (Graphviz)

Synthesis SM1 2'-Fluoroacetophenone (CAS 445-27-2) Reaction SnAr Reaction K2CO3, DMSO, 100°C SM1->Reaction SM2 Piperazine (Excess) SM2->Reaction Product 1-(2-Piperazin-1-ylphenyl)ethanone Reaction->Product Major Impurity Impurity: Bis-arylpiperazine Reaction->Impurity Minor (if Piperazine < 3 eq)

Caption: Synthesis via SnAr displacement. Excess piperazine prevents the formation of the bis-substituted impurity.[1]

Detailed Protocol
  • Reagents: 2'-Fluoroacetophenone (1.0 eq), Piperazine (anhydrous, 3.0–5.0 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: DMSO or DMF (Polar aprotic solvents stabilize the transition state).

  • Procedure:

    • Dissolve 2'-fluoroacetophenone in DMSO.

    • Add

      
       and excess Piperazine.
      
    • Heat to 100–110 °C for 4–6 hours. Monitor by TLC or HPLC.

    • Workup: Pour into ice water. The product may oil out. Extract with Ethyl Acetate (EtOAc).

    • Purification: Wash organic layer with brine.[2] To remove excess piperazine, wash with water (piperazine is highly water-soluble).

    • Salt Formation: Treat the EtOAc layer with HCl/Ether to precipitate the hydrochloride salt for storage.

Critical Impurities
  • Bis-adduct: If piperazine is not in excess, one piperazine molecule can react with two molecules of fluoroacetophenone.

  • Hydrolysis Product: Under harsh basic conditions, the acetyl group is stable, but prolonged heating might lead to aldol-type side reactions.

Handling, Stability, and Safety

Stability Profile
  • Thermal: Stable up to 150°C.

  • Hydrolytic: Stable in water at neutral pH. Avoid strong acids at high heat (potential deacetylation).

  • Oxidation: The secondary amine is susceptible to N-oxidation over time. Store under inert atmosphere (Nitrogen/Argon).

Safety Protocols
  • GHS Classification: Warning (Acute Tox. 4, Skin Irrit. 2).

  • Handling: Use gloves and fume hood. Arylpiperazines can be sensitizers.

  • Storage: Keep cold (2-8°C) and dark. Hygroscopic as a hydrochloride salt.

Applications in Drug Discovery[12]

This scaffold is a "privileged structure" for G-Protein Coupled Receptors (GPCRs).

Mechanism of Action Potential (Graphviz)

ADME Scaffold 1-(2-Piperazin-1-ylphenyl)ethanone Scaffold Mod1 Linker Extension (e.g., Alkyl chains) Scaffold->Mod1 Structural Modification Mod2 N4-Derivatization (Target Specificity) Scaffold->Mod2 Target1 5-HT2A / 5-HT2C Receptors (Antipsychotic Potential) Target2 Alpha-1 Adrenergic Receptors (Cardiovascular Effect) Target3 Sigma-1 Receptors (Neuroprotection) Mod1->Target1 Mod2->Target2 Mod2->Target3

Caption: Pharmacological versatility of the o-piperazinylacetophenone scaffold in CNS and CVS drug design.

Key Research Areas
  • Antipsychotics: The N-arylpiperazine moiety mimics the neurotransmitter serotonin, allowing high-affinity binding to 5-HT receptors.

  • Platelet Aggregation Inhibitors: Similar to Sarpogrelate , ortho-substituted phenylpiperazines can antagonize 5-HT2A receptors on platelets.

References

  • ChemicalBook. (2025). 2'-Fluoroacetophenone Synthesis and Properties. Retrieved from

  • National Institutes of Health (NIH). (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI Organics. Retrieved from

  • BenchChem. (2025).[1] Synthesis routes of 2-Fluoroacetophenone. Retrieved from

  • PubChem. (2025). 1-(2-(Piperidin-1-yl)phenyl)ethanone (Analog Data). Retrieved from

  • ChemScene. (2025). 2-Phenyl-1-(piperazin-1-yl)ethanone (Isomer Distinction). Retrieved from

Sources

Comprehensive Spectral Characterization of 1-(2-Piperazin-1-ylphenyl)ethanone: NMR, IR, and MS Analytics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Piperazin-1-ylphenyl)ethanone (CAS: 175137-27-6), commonly referred to as ortho-piperazinylacetophenone, is a privileged structural motif frequently utilized in the synthesis of central nervous system (CNS) therapeutics and kinase inhibitors. Accurate spectral characterization of this molecule is critical for quality control and structural elucidation during drug development.

Unlike its para-substituted counterpart, the ortho-isomer presents unique spectroscopic challenges and phenomena driven by profound steric interactions between the bulky piperazine ring and the adjacent acetyl group. This whitepaper provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data for 1-(2-Piperazin-1-ylphenyl)ethanone, explicitly detailing the causality behind the observed spectral shifts and providing self-validating experimental protocols for reproducible data acquisition.

Methodological Framework & Analytical Workflow

To ensure high-fidelity structural elucidation, a multi-modal spectroscopic approach is required. The workflow below outlines the integration of NMR, IR, and MS techniques.

Workflow A Sample Synthesis & Purification (>98%) B 1H & 13C NMR (CDCl3, 400/100 MHz) A->B C FT-IR Spectroscopy (ATR Mode) A->C D HRMS (ESI-TOF) & GC-MS (EI) A->D E Data Integration & Structural Elucidation B->E C->E D->E

Spectral characterization workflow for 1-(2-Piperazin-1-ylphenyl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality of the Ortho-Effect

The structural hallmark of 1-(2-Piperazin-1-ylphenyl)ethanone is the steric clash between the ortho-piperazinyl moiety and the acetyl group. As established by [1], this steric hindrance forces the acetyl group out of coplanarity with the aromatic ring, a phenomenon known as steric inhibition of resonance .

Because the carbonyl


-system can no longer effectively overlap with the aromatic 

-system, the electron-withdrawing resonance effect is severely attenuated. Consequently, the carbonyl carbon in the

C NMR spectrum experiences a pronounced deshielding effect, shifting downfield to ~202.5 ppm, behaving more like an isolated aliphatic ketone rather than a conjugated aryl ketone (which typically resonates at ~197 ppm).
Quantitative Spectral Data

Table 1:


H and 

C NMR Spectral Assignments (CDCl

, 400/100 MHz)
NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment

H
2.65Singlet (s)3H-C(=O)CH


H
2.95Multiplet (m)4HPiperazine -CH

- (N-Ar)

H
3.05Multiplet (m)4HPiperazine -CH

- (N-H)

H
7.05 - 7.65Multiplet (m)4HAromatic protons

C
202.5--C =O (Carbonyl)

C
151.2--Ar-C (C-2, attached to N)

C
133.8--Ar-C (C-1, attached to C=O)

C
53.4--Piperazine C H

(N-Ar)

C
46.1--Piperazine C H

(N-H)

C
30.2---C H

(Acetyl)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Vibrational Causality

The loss of coplanarity dictated by the ortho-substitution directly impacts the molecule's vibrational modes. While a fully conjugated, unhindered acetophenone exhibits a C=O stretching frequency near 1680 cm


, the steric inhibition of resonance in 1-(2-Piperazin-1-ylphenyl)ethanone shifts the carbonyl absorption to a higher frequency (~1695 cm

). This shift is a direct physical manifestation of the increased double-bond character of the C=O bond when it is decoupled from the aromatic ring's electron cloud.

Table 2: FT-IR Vibrational Assignments (ATR Mode)

Wavenumber (cm

)
IntensityAssignmentCausality / Structural Note
3320Medium, broadN-H stretchSecondary amine of the terminal piperazine ring
2950 - 2820WeakC-H stretchAliphatic CH

(piperazine) and CH

1695StrongC=O stretchShifted higher due to steric inhibition of resonance
1590, 1480MediumC=C stretchAromatic ring breathing modes
1230StrongC-N stretchAryl-nitrogen bond stretching

Mass Spectrometry (MS) & Fragmentation Dynamics

Under 70 eV Electron Ionization (EI), the molecule yields a distinct molecular ion


 at m/z 204. The fragmentation landscape is driven by two competing pathways: the 

-cleavage of the ketone and the charge-directed ring opening of the piperazine. As noted in recent mass fragmentation studies of piperazine analogues by [2], the presence of the m/z 56 ion (

) is a highly reliable diagnostic marker for an unsubstituted piperazine ring.

Fragmentation M Molecular Ion [M]•+ m/z 204 F1 Alpha-Cleavage [M - CH3]+ m/z 189 M->F1 -CH3• F2 Acylium Loss [M - COCH3]+ m/z 161 M->F2 -CH3CO• F3 Piperazine Cleavage [C8H7O]+ m/z 119 M->F3 -C4H9N2• F4 Piperazine Fragment [C3H6N]+ m/z 56 M->F4 Ring Cleavage

Primary EI-MS fragmentation pathways for 1-(2-Piperazin-1-ylphenyl)ethanone.

Table 3: EI-MS Fragmentation Peaks

m/z RatioRelative AbundanceFragment IonFragmentation Mechanism
20445%

Molecular ion
18985%


-cleavage of the acetyl group
161100%

Loss of acylium radical (Base peak)
11930%

Cleavage of the piperazine ring from the aryl group
5660%

Diagnostic piperazine ring fragmentation

Standardized Experimental Protocols

To ensure data integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating internal checks to prevent artifact generation as outlined by standard spectroscopic practices [3].

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of 1-(2-Piperazin-1-ylphenyl)ethanone in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Filter through a glass wool plug into a 5 mm NMR tube to remove particulates that distort magnetic field homogeneity.
    
  • Instrument Tuning & Locking: Insert the sample into a 400 MHz NMR spectrometer. Self-Validation Step: Lock the spectrometer to the deuterium signal of CDCl

    
     (7.26 ppm) and perform automated gradient shimming until the lock level is stable and maximized.
    
  • 
    H Acquisition:  Run a standard 1D proton sequence (zg30) with 16 scans. Set the relaxation delay (
    
    
    
    ) to 2.0 seconds to ensure complete relaxation of the piperazine protons for accurate integration.
  • 
    C Acquisition:  Run a proton-decoupled 
    
    
    
    C sequence (zgpg30) with 1024 scans. Self-Validation Step: Increase the
    
    
    delay to 5.0 seconds to allow the quaternary carbons (C=O, Ar-C) to relax fully, preventing signal suppression.
Protocol B: ATR-FTIR Spectroscopy
  • Background Validation: Ensure the diamond Attenuated Total Reflectance (ATR) crystal is clean. Self-Validation Step: Acquire a background spectrum (32 scans, 4 cm

    
     resolution) in ambient air. The baseline must be flat with no residual organic peaks.
    
  • Sample Application: Place 2-3 mg of the neat solid sample directly onto the ATR crystal. Apply the pressure anvil until the software indicates optimal contact (usually ~80% torque).

  • Data Acquisition: Acquire the sample spectrum using 32 scans at 4 cm

    
     resolution. Subtract the background automatically.
    
Protocol C: GC-EI-MS Analysis
  • Instrument Calibration: Self-Validation Step: Prior to sample injection, run an autotune using Perfluorotributylamine (PFTBA). Verify that the m/z 69, 219, and 502 peaks are present with appropriate relative abundances and peak widths (<0.6 Da at half-height).

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in LC-MS grade methanol.

  • Chromatography: Inject 1

    
    L into a GC equipped with a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS). Use helium as the carrier gas at 1.0 mL/min. Program the oven: 100°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 mins.
    
  • Ionization: Operate the MS source in Electron Ionization (EI) mode at 70 eV. Set the scan range from m/z 40 to 400.

References

  • Goethals, G., Uzan, R., Nadjo, L., & Doucet, J. P. (1982). "Carbon-13 nuclear magnetic resonance spectra of ortho-substituted acetophenones: Enhanced substituent effects on the carbonyl group." Journal of the Chemical Society, Perkin Transactions 2, (8), 885-888.[Link]

  • Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., Di, B., & Su, M. (2021). "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.[Link]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 97269, Piperazin-4-ylacetophenone." PubChem.[Link](Note: Used as a structural baseline reference for piperazinyl acetophenone derivatives).

Comprehensive Technical Guide: Solubility and Stability Profiling of 1-(2-Piperazin-1-ylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Piperazin-1-ylphenyl)ethanone (commonly referred to as ortho-piperazinoacetophenone) is a critical heterocyclic building block and intermediate in medicinal chemistry. As a Senior Application Scientist, I approach the physicochemical profiling of this molecule not just as a checklist of properties, but as a dynamic system governed by structural causality. The ortho-relationship between the acetyl group and the piperazine ring creates significant steric hindrance, forcing the piperazine ring out of coplanarity with the phenyl core. This structural nuance fundamentally dictates its pH-dependent solubility, its susceptibility to oxidative degradation, and its behavior during formulation.

This whitepaper provides an authoritative, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned guide to the solubility and stability of 1-(2-Piperazin-1-ylphenyl)ethanone, complete with self-validating experimental protocols.

Structural Physicochemistry & Causality

To understand the macroscopic properties of 1-(2-Piperazin-1-ylphenyl)ethanone, we must first analyze its molecular architecture. The molecule features a lipophilic, UV-absorbing acetophenone moiety coupled with a hydrophilic, basic piperazine ring.

The piperazine ring contains two distinct nitrogen atoms. In standard piperazine derivatives, the basicity is bifurcated: the tertiary (aniline-like) nitrogen typically exhibits a pKa around 5.3, while the secondary aliphatic amine has a pKa of approximately 9.7[1]. However, the ortho-acetyl group in this specific molecule exerts both an electron-withdrawing effect and profound steric hindrance. This steric bulk shields the tertiary nitrogen and restricts the rotation of the piperazine ring. Consequently, at physiological pH (7.4), the molecule exists primarily as a monocation (protonated at the secondary amine), which directly governs its solvation shell formation and its vulnerability to reactive oxygen species (ROS).

Thermodynamic & Kinetic Solubility Dynamics

The solubility of 1-(2-Piperazin-1-ylphenyl)ethanone is a direct function of its ionization state. Because the secondary amine is highly basic, the molecule exhibits excellent solubility in acidic aqueous media but precipitates rapidly as a free base in alkaline environments.

In organic synthesis and formulation, solvent selection must account for the lipophilicity of the acetophenone core. The free base is highly soluble in aprotic solvents like dichloromethane (DCM) and ethyl acetate.

Table 1: pH-Dependent Thermodynamic Solubility Profile
Media / SolventpHDominant Ionization StateEstimated Solubility (mg/mL)
0.1 N HCl1.2Dicationic> 50.0
Acetate Buffer4.5Monocationic15.0 - 25.0
Phosphate Buffer7.4Monocationic / Free Base< 1.0
0.1 N NaOH13.0Free Base (Neutral)< 0.01
DichloromethaneN/AFree Base (Neutral)> 100.0

Stability Kinetics & Degradation Pathways

Following the ICH Q1A(R2) guidelines for stability testing[2], we must evaluate the molecule under thermal, hydrolytic, and oxidative stress. The structural causality of its degradation is as follows:

  • Oxidative Degradation (High Risk): The secondary nitrogen of the piperazine ring is electron-rich and sterically accessible. Under oxidative stress (e.g., exposure to peroxides or trace transition metals), this nitrogen readily donates its lone pair to form an N-oxide. This is the primary and most rapid degradation pathway for piperazine-containing drugs[3].

  • Photolytic Degradation (Moderate Risk): The acetophenone carbonyl acts as a photosensitizer. Under intense UV exposure, the molecule can undergo Norrish-type reactions or radical-mediated cleavage of the aryl-piperazine bond.

  • Hydrolytic Stability (Low Risk): Unlike esters or amides, the ketone core of the acetophenone moiety is highly resistant to hydrolysis. The carbon-carbon bond is not easily cleaved by water, even under extreme acidic or basic catalysis at elevated temperatures[4].

G cluster_stress ICH Q1A(R2) Stress Conditions API 1-(2-Piperazin-1-ylphenyl)ethanone (Parent API) Oxidation Oxidative Stress (3% H2O2, 60°C) API->Oxidation Photolysis Photolytic Stress (UV/Vis Light) API->Photolysis Thermal Hydrolytic Stress (Acid/Base, 60°C) API->Thermal N_Oxide Piperazine N-Oxide (Primary Degradant) Oxidation->N_Oxide High Susceptibility Cleavage Aryl-Piperazine Cleavage (Secondary Degradant) Photolysis->Cleavage Moderate Susceptibility Stable High Stability (No Significant Degradation) Thermal->Stable Resistant (Ketone Core) LCMS LC-MS/MS Mass Balance & Profiling (Self-Validating Check) N_Oxide->LCMS Cleavage->LCMS Stable->LCMS

Figure 1: Forced degradation pathways and LC-MS/MS analytical workflow.

Table 2: Forced Degradation Matrix (ICH Q1A(R2) Aligned)
Stress ConditionReagent / EnvironmentTime / TempExpected DegradationPrimary Pathway
Oxidative3% H₂O₂24h @ 60°CHigh (15-20%)N-Oxidation of piperazine
Acidic Hydrolysis1M HCl48h @ 60°CLow (< 5%)Stable
Basic Hydrolysis1M NaOH48h @ 60°CLow (< 5%)Stable
PhotolyticUV/Vis (ICH Q1B)1.2M lux hrsModerate (5-10%)Aryl-piperazine cleavage

Experimental Methodologies (Self-Validating Protocols)

To ensure absolute trustworthiness in our data, the following protocols are designed as self-validating systems . They incorporate internal logic checks to flag experimental artifacts, ensuring that the data generated is scientifically unimpeachable.

Protocol 1: Self-Validating Thermodynamic Solubility via Shake-Flask LC-UV

Causality & Validation: A common error in solubility testing is measuring supersaturated kinetic states rather than true thermodynamic equilibrium. This protocol validates equilibrium by comparing 24-hour and 48-hour timepoints. If


, the system flags incomplete equilibration or solvent-mediated polymorphic transformation.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of 1-(2-Piperazin-1-ylphenyl)ethanone (approx. 50 mg) to 1 mL of the target buffer in a 2 mL glass HPLC vial.

  • Agitation: Cap tightly and place on a thermostatic shaker at 25.0 ± 0.1°C at 500 RPM.

  • Timepoint 1 (24h): Withdraw a 100 µL aliquot. Centrifuge at 14,000 RPM for 10 minutes to pellet undissolved API. Dilute the supernatant 1:100 in mobile phase and analyze via LC-UV.

  • Timepoint 2 (48h): Repeat the extraction and analysis on a second aliquot.

  • Validation Check: Calculate the variance between the 24h and 48h concentrations. If variance is < 5%, thermodynamic solubility is confirmed.

Protocol 2: Accelerated Forced Degradation (Mass-Balance Approach)

Causality & Validation: When degrading an API, lost parent mass must equal the gained degradant mass. This protocol uses a Mass Balance check:


. If the mass balance falls below 95%, the system flags the presence of volatile degradants or non-UV-absorbing species, prompting a switch to Charged Aerosol Detection (CAD) or MS.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the API in a chemically inert co-solvent (e.g., Acetonitrile) to a concentration of 1 mg/mL.

  • Stress Induction:

    • Oxidative: Mix 1 mL of stock with 1 mL of 6% H₂O₂ (final concentration 3%).

    • Hydrolytic: Mix 1 mL of stock with 1 mL of 2M HCl or 2M NaOH (final concentration 1M).

  • Incubation: Seal vials and incubate at 60°C for 24 to 48 hours in the dark[4].

  • Quenching: Neutralize hydrolytic samples (add equimolar NaOH to acid samples, and vice versa). Quench oxidative samples with sodium bisulfite.

  • Analysis: Inject samples into an LC-MS/MS system. Calculate the mass balance relative to an unstressed control sample stored at 4°C.

Strategic Formulation Insights

Drawing from the physicochemical data, formulating 1-(2-Piperazin-1-ylphenyl)ethanone requires specific strategic interventions:

  • Salt Screening: To overcome the drastic drop in solubility at intestinal pH (pH > 6.5), the API should be formulated as a salt (e.g., hydrochloride or mesylate). This lowers the microenvironmental pH of the dissolving particle, driving dissolution.

  • Antioxidant Integration: Due to the high susceptibility of the secondary piperazine nitrogen to oxidation[3], solid oral dosage forms should be formulated with free-radical scavengers (e.g., Butylated Hydroxytoluene - BHT) and packaged under an inert nitrogen headspace to ensure long-term shelf stability.

References

1.[2] Title: Q1A(R2) Stability Testing of New Drug Substances and Products | FDA Source: fda.gov URL: 2.[1] Title: A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design Source: benchchem.com URL: 3.[3] Title: Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs Source: benchchem.com URL: 4.[4] Title: MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib Source: nih.gov URL:

Sources

Technical Guide: 1-(Phenylacetyl)piperazine (CAS 88372-33-2)

[1][2][3]

Executive Summary

1-(Phenylacetyl)piperazine (CAS 88372-33-2) is a specialized nitrogenous heterocycle used primarily as a pharmacophore building block in drug discovery.[1][2][3] It serves as a core scaffold in the synthesis of bioactive molecules targeting G-protein coupled receptors (GPCRs), particularly in the development of antihistamines, antipsychotics, and antidepressants.[1] Its structural versatility—combining a lipophilic benzyl group with a polar, basic piperazine ring—allows for the modulation of pharmacokinetic properties such as solubility and blood-brain barrier penetration.[1]

Chemical Identity & Structural Analysis

The molecule consists of a piperazine ring mono-acylated with a phenylacetyl group.[1][3] This mono-protection renders the remaining secondary amine available for further functionalization, making it an ideal "linker" unit in fragment-based drug design.[1]

Table 1: Chemical Identifiers
PropertyDetail
CAS Number 88372-33-2
IUPAC Name 2-Phenyl-1-(piperazin-1-yl)ethan-1-one
Synonyms 1-(Phenylacetyl)piperazine; 2-Phenyl-1-piperazin-1-ylethanone
Molecular Formula C₁₂H₁₆N₂O
Molecular Weight 204.27 g/mol
SMILES O=C(CC1=CC=CC=C1)N1CCNCC1
InChI Key ZIZWHGCVLFSQBP-UHFFFAOYSA-N
Structural Logic[1]
  • Piperazine Core: Provides a semi-rigid conformation and a basic center (secondary amine, pKa ~9.[1]8) capable of hydrogen bonding or salt formation.[1]

  • Phenylacetyl Moiety: Introduces a lipophilic domain and a flexible methylene linker (

    
    ) between the aromatic ring and the carbonyl, allowing for rotational freedom that facilitates receptor binding.[1]
    
  • Amide Bond: The

    
    -acylation reduces the basicity of one nitrogen, creating a distinct electronic asymmetry in the molecule.[1]
    

Physicochemical Properties

Understanding the physical state and solubility profile is crucial for assay development and synthetic planning.[1]

Table 2: Physical & Chemical Properties
PropertyValue / Description
Appearance Off-white to pale yellow crystalline powder or low-melting solid
Boiling Point 190–191 °C (at 17 mmHg)
Melting Point 56–60 °C (typical for free base); Salts (e.g., HCl) melt >200 °C
Solubility Soluble in DMSO, Methanol, Chloroform, Dichloromethane
LogP (Predicted) ~1.1 (Moderate lipophilicity)
pKa (Predicted) ~9.14 (Secondary amine), -0.5 (Amide oxygen)

Synthesis & Manufacturing

The synthesis of CAS 88372-33-2 typically involves the selective mono-acylation of piperazine.[1] A common challenge is preventing the formation of the symmetrical bis-phenylacetyl impurity.[1]

Synthetic Pathway Diagram

The following diagram illustrates the selective synthesis route using excess piperazine to minimize bis-acylation.

SynthesisStart1Phenylacetyl Chloride(Electrophile)IntermediateTetrahedralIntermediateStart1->IntermediateDCM, 0°CStart2Piperazine (Excess)(Nucleophile)Start2->IntermediateProduct1-(Phenylacetyl)piperazine(CAS 88372-33-2)Intermediate->Product- HClByProductBis-acylated Impurity(Avoided by Excess Amine)Intermediate->ByProductIf 1:1 Stoichiometry

Caption: Selective mono-acylation of piperazine requires kinetic control or stoichiometric excess to prevent bis-substitution.

Process Logic
  • Stoichiometry: A 3-5 molar excess of piperazine is often used.[1] The unreacted piperazine is water-soluble and easily removed during aqueous workup, whereas the mono-acylated product is extracted into organic solvents (DCM or Ethyl Acetate).[1]

  • Temperature Control: The reaction is exothermic.[1] Maintaining 0–5 °C prevents side reactions and degradation.[1]

Applications in Drug Discovery

CAS 88372-33-2 is not a drug itself but a privileged scaffold .[1]

Pharmacophore Utility[1][7]
  • GPCR Ligands: The phenyl-linker-piperazine motif mimics the structure of neurotransmitters (like dopamine and serotonin), making this intermediate vital for synthesizing antagonists/agonists for Dopamine (D2) and Serotonin (5-HT) receptors.[1]

  • EBI2 Antagonists: Recent research utilizes this scaffold to synthesize antagonists for the Epstein-Barr virus-induced gene 2 (EBI2) receptor, a key regulator of immune cell migration.[1]

  • Linker Chemistry: The secondary amine serves as a nucleophilic "handle" to attach fluorophores, warheads, or other pharmacophores via reductive amination or SNAr reactions.[1]

Experimental Protocols

Note: These protocols are designed for research-grade synthesis and handling.

Protocol A: Standard Dissolution for Bioassays
  • Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent for stock solutions (up to 100 mM).[1]

  • Procedure: Weigh 20.4 mg of CAS 88372-33-2. Add 1 mL of anhydrous DMSO. Vortex for 30 seconds until clear.

  • Storage: Aliquot and store at -20 °C. Avoid repeated freeze-thaw cycles.

Protocol B: General Amide Coupling (Using the Secondary Amine)

To derivatize CAS 88372-33-2 with a carboxylic acid (R-COOH):

  • Activation: Dissolve R-COOH (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq).[1] Stir for 5 minutes.

  • Addition: Add CAS 88372-33-2 (1.0 eq) to the activated acid mixture.

  • Reaction: Stir at Room Temperature for 2–4 hours. Monitor by LC-MS (Target Mass = MW of R-COOH + 204.27 - 18).[1]

  • Workup: Dilute with EtOAc, wash with NaHCO₃ (sat.) and Brine. Dry over MgSO₄.[1]

Safety & Regulatory (GHS)[1]

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

  • Handling: Wear nitrile gloves and safety goggles.[1] Handle in a fume hood to avoid inhalation of dust.[1]

References

  • PubChem. (n.d.).[1][4] Compound Summary for CAS 88372-33-2. National Library of Medicine.[1] Retrieved from [Link][1]

  • MolAid. (n.d.).[1] Chemical Properties of 2-phenyl-1-piperazin-1-ylethanone. Retrieved from [Link]

Introduction: The Piperazine Scaffold as a Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity of Novel Piperazine Derivatives

The piperazine ring, a six-membered heterocycle featuring two nitrogen atoms at opposite positions, stands as a quintessential "privileged scaffold" in the landscape of drug discovery.[1][2] Its unique combination of structural and physicochemical properties, including relative rigidity, a high polar surface area, and the capacity to act as both hydrogen bond donors and acceptors, makes it a highly versatile building block for therapeutic agents.[3][4][5] These characteristics often bestow favorable pharmacokinetic profiles upon molecules, enhancing properties like water solubility, oral bioavailability, and metabolic stability.[3][4][5] Consequently, the piperazine nucleus is a recurring motif in a multitude of FDA-approved drugs, validating its significance in developing treatments for a vast spectrum of diseases.[6][7][8]

This guide offers a comprehensive exploration of the diverse biological activities exhibited by novel piperazine derivatives. As a senior application scientist, the focus is not merely on cataloging these activities but on elucidating the underlying mechanisms of action, detailing the critical structure-activity relationships that govern efficacy, and providing robust, field-proven experimental protocols for their evaluation. This document is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this remarkable scaffold in their pursuit of next-generation therapeutics.

Anticancer Activity: Targeting the Hallmarks of Malignancy

The development of piperazine-based anticancer agents has become a major focus in medicinal chemistry.[6] Arylpiperazine derivatives, in particular, have demonstrated significant potential, exhibiting cytotoxic effects against a wide range of cancer cell lines through interaction with various molecular targets implicated in cancer pathogenesis.[7][9]

Mechanisms of Action: Inducing Cell Death and Halting Proliferation

Novel piperazine derivatives exert their anticancer effects through multiple, often interconnected, mechanisms. A primary mode of action is the induction of apoptosis, or programmed cell death, through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10][11]

  • Intrinsic Pathway: Certain derivatives can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[10] This event triggers a cascade involving the activation of caspase-9 and subsequently effector caspases like caspase-3/7, culminating in apoptosis.[10][12]

  • Extrinsic Pathway: Some compounds have been shown to activate caspase-8, a key initiator of the extrinsic pathway, which can be linked to the suppression of survival signals like NF-κB.[10][11]

  • Cell Cycle Arrest: Beyond apoptosis, many piperazine derivatives inhibit cancer cell proliferation by arresting the cell cycle, frequently at the G1/S or G2/M phase, preventing DNA replication and cell division.[9][12][13]

  • Signaling Pathway Inhibition: A crucial mechanism is the inhibition of pro-survival signaling pathways that are commonly hyperactivated in cancer. The PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival, is a prominent target for many piperazine-based inhibitors.[7]

PI3K_Akt_Pathway cluster_membrane Cell Membrane Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Piperazine Piperazine Derivative (Inhibitor) Piperazine->PI3K Piperazine->Akt MIC_Workflow Start Start PrepCompound Prepare Serial Dilutions of Piperazine Derivatives in 96-Well Plate Start->PrepCompound Inoculate Inoculate Wells with Microbial Suspension PrepCompound->Inoculate PrepInoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) PrepInoculum->Inoculate Incubate Incubate Plate (37°C, 16-20h) Inoculate->Incubate Read Visually Inspect for Turbidity (Growth) Incubate->Read DetermineMIC Determine MIC: Lowest Concentration with No Visible Growth Read->DetermineMIC End End DetermineMIC->End

Caption: Workflow for the Broth Microdilution MIC Assay.

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the piperazine derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth). The concentration range should be wide enough to capture the MIC (e.g., 0.25 to 512 µg/mL). [14]2. Inoculum Preparation: Prepare a suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells. [14]3. Inoculation: Add the standardized inoculum to each well containing the test compound. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only). [14]4. Incubation: Seal the plate and incubate at 37°C for 16-20 hours for bacteria or 24-48 hours for fungi. [14]5. MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. [14]

Quantitative Data Summary: Antimicrobial Potency
Derivative TypeMicroorganismMIC (µg/mL)Reference
Chalcone-PiperazineCandida albicans2.22[15]
Piperazine-Triazole (PG7)Candida parapsilosis0.49[16]
Piperazine-Triazole (PG8)Candida parapsilosis0.98[16]
Piperazine-Triazole (PG7)Staphylococcus epidermidis31.25[16]

Antiviral Activity: A Versatile Scaffold Against Viral Pathogens

Piperazine derivatives have demonstrated a broad spectrum of antiviral activities, with several FDA-approved drugs containing this scaffold for treating viral infections. [8]Research has highlighted their potential against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B and C viruses (HBV/HCV), and various coronaviruses. [8]

Mechanisms of Action & SAR

The antiviral mechanisms are diverse and target-specific:

  • Protease Inhibition: For viruses like SARS-CoV-2, piperazine derivatives have been designed as noncovalent inhibitors of the main protease (Mpro), an enzyme essential for viral replication. [17]* Entry Inhibition: Some derivatives act as entry inhibitors, for example, by targeting chemokine receptors like CCR5, which HIV uses to enter host cells. [8]* Capsid Protein Binding: Piperazine itself has been shown to bind to a conserved hydrophobic pocket in the capsid protein of alphaviruses like the Chikungunya virus, offering a novel therapeutic intervention point. [18] SAR studies are crucial for optimizing antiviral potency and pharmacokinetic properties. For SARS-CoV-2 Mpro inhibitors, strategic trisubstitution of the piperazine ring led to compounds with antiviral activity (EC₅₀) on par with Nirmatrelvir and significantly improved oral bioavailability compared to the lead compound. [17]

Quantitative Data Summary: Antiviral Efficacy
Derivative TypeVirus TargetPotency MetricValueReference
Diarylpyrimidine-PiperazineHIV-1EC₅₀0.0014 µM[8]
Piperazine-basedHIV (CCR5 antagonist)IC₅₀0.0314 µM[8]
Trisubstituted PiperazineSARS-CoV-2 (Mpro)IC₅₀0.19 µM[17]
Trisubstituted PiperazineSARS-CoV-2 (antiviral)EC₅₀0.40 µM[17]
Benzimidazole-PiperazineHepatitis B Virus (HBV)EC₅₀0.6 µM[8]

Central Nervous System (CNS) Activity

The piperazine scaffold is a cornerstone in the development of drugs targeting the CNS. [19][20]Its derivatives have been successfully developed as antipsychotic, antidepressant, and anxiolytic agents, primarily through modulation of neurotransmitter receptors. [19][21]

Mechanisms of Action & SAR

CNS activity is typically achieved by interacting with key neurotransmitter systems:

  • Dopamine & Serotonin Receptors: Many antipsychotic piperazine derivatives act as ligands for dopamine (D₂) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors. [7]Their clinical efficacy and side-effect profiles are determined by their specific binding affinities for these receptor subtypes.

  • Anxiolytic & Antidepressant Effects: The anxiolytic and antidepressant-like activities of some derivatives are mediated through the serotonergic system and the benzodiazepine site of the GABAA receptor. [20][22]* Acetylcholinesterase (AChE) Inhibition: In the context of neurodegenerative diseases like Alzheimer's, piperazine derivatives have been designed as potent inhibitors of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine. [23][24]This inhibition helps to improve cognitive function. [23] SAR studies focus on modifying substituents to fine-tune receptor affinity and selectivity, which is crucial for maximizing therapeutic effects while minimizing adverse reactions. [7]For AChE inhibitors, incorporating fragments like 4-benzylpiperazine has led to compounds with inhibitory potency many times greater than the standard drug donepezil. [24]

Experimental Protocol: Acetylcholinesterase Inhibition (Ellman's Method)

Ellman's method is a simple, reliable, and widely used spectrophotometric assay to measure cholinesterase activity.

Causality: This protocol is chosen because it directly measures the enzymatic activity of AChE. The rate of color change is proportional to the enzyme's activity, allowing for a precise quantification of inhibition by the test compound. The self-validating system includes controls to ensure the observed inhibition is due to the compound's effect on the enzyme.

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of the substrate acetylthiocholine iodide (ATCI), and a solution of the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).

  • Assay Setup: In a 96-well plate, add buffer, DTNB solution, and the test piperazine derivative at various concentrations.

  • Enzyme Addition: Add the acetylcholinesterase enzyme solution (from electric eel or human erythrocytes) to the wells. Incubate for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate (ATCI) to all wells to start the enzymatic reaction.

  • Spectrophotometric Reading: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader. The enzyme hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, whose absorbance is measured.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to a control without any inhibitor. Calculate the IC₅₀ value, which is the concentration of the derivative that causes 50% inhibition of AChE activity.

Quantitative Data Summary: CNS-Targeted Activity
Derivative TypeTargetPotency MetricValueReference
Thiazole-Piperazine (5o)Acetylcholinesterase (AChE)IC₅₀0.011 µM[24]
Donepezil (Standard)Acetylcholinesterase (AChE)IC₅₀0.054 µM[24]
Piperazine DerivativeAcetylcholinesterase (AChE)IC₅₀4.59 - 6.48 µM[25]
Piperazine DerivativeButyrylcholinesterase (BChE)IC₅₀4.85 - 8.35 µM[25]

Conclusion and Future Perspectives

The piperazine scaffold continues to demonstrate its immense value in medicinal chemistry, serving as a foundation for the development of drugs across a remarkable range of therapeutic areas. [26][27]Its synthetic tractability allows for precise structural modifications, enabling medicinal chemists to fine-tune pharmacological activity, selectivity, and pharmacokinetic properties. [1][3][26]The extensive research into its anticancer, antimicrobial, antiviral, and CNS-active derivatives underscores its privileged status.

Future research will likely focus on several key areas. The integration of computational techniques, such as molecular docking and machine learning, will facilitate a more rational design of potent and selective derivatives. [2][28]The development of hybrid molecules and multi-target agents will be crucial in addressing complex diseases and overcoming drug resistance. [28]As our understanding of disease biology deepens, the versatile piperazine scaffold is poised to remain at the forefront of innovative drug discovery, offering a robust platform for creating the next generation of highly effective and safe medicines.

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  • Kumar, A., Kumar, A., Shard, A., et al. (2017). Evaluation of antiviral activity of piperazine against Chikungunya virus targeting hydrophobic pocket of alphavirus capsid protein. PubMed. Retrieved from [Link]

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  • Sánchez Céspedes, J., Pachón Ibáñez, M. E., Pachón Díaz, J., et al. (n.d.). WO2017144624A1 - Piperazine derivatives as antiviral agents with increased therapeutic activity. Google Patents.
  • Almeida, L. d. S., Santana, I. G. C., da Silva Moreira, L., et al. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. Ingenta Connect. Retrieved from [Link]

  • (2023, February 4). Piperazine-derived small molecules as potential Flaviviridae NS3 protease inhibitors. In vitro antiviral activity evaluation against Zika and Dengue viruses. DIGIBUG Principal. Retrieved from [Link]

  • Tan, M. L., Ooi, K. H., Mohd, N. F., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PMC. Retrieved from [Link]

  • (2024, April 18). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. NATURALISTA CAMPANO. Retrieved from [Link]

  • Zhang, Y., Liu, Y., Zhang, Y., et al. (2017). Synthesis and biological evaluation of novel hybrid compounds between chalcone and piperazine as potential antitumor agents. RSC Publishing. Retrieved from [Link]

  • (2024, April 20). (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Retrieved from [Link]

  • (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • Singh, H., Sharma, P., Kumar, S., et al. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Retrieved from [Link]

  • Kruschel, L., Al‐Hraishawi, H., Al‐Moghazy, M., et al. (2025). Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile. PMC. Retrieved from [Link]

  • Gorgani, L., Mohammadi, M., Najafpour, G. D., Nikzad, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers. Retrieved from [Link]

  • (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF. ResearchGate. Retrieved from [Link]

Sources

potential therapeutic targets of 1-(2-Piperazin-1-ylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Mechanistic Profiling and Therapeutic Target Landscape of 1-(2-Piperazin-1-ylphenyl)ethanone

Abstract

The compound 1-(2-Piperazin-1-ylphenyl)ethanone represents a highly privileged structural scaffold in modern drug discovery. Characterized by a basic piperazine ring coupled with an ortho-acetophenone moiety, this fragment serves as a versatile pharmacophore. By acting as both a hydrogen bond donor/acceptor and a steric director, it enables the synthesis of highly selective ligands. This technical guide explores the primary therapeutic targets of this scaffold—spanning oncology, immunology, and neuropharmacology—and provides a self-validating experimental framework for evaluating its derivatives.

Structural Rationale of the Scaffold

As a Senior Application Scientist, I frequently encounter libraries built around the arylpiperazine core. The specific substitution of an acetyl group at the ortho position of the phenyl ring in 1-(2-Piperazin-1-ylphenyl)ethanone drastically alters the molecule's conformational landscape.

  • Steric Hindrance and Dihedral Angle: The bulky ortho-acetyl group forces the piperazine ring out of coplanarity with the phenyl ring. This specific dihedral twist is critical for fitting into the narrow, hydrophobic binding pockets of specific kinases and G-Protein Coupled Receptors (GPCRs).

  • Electronic Effects: The carbonyl oxygen of the ethanone group acts as a potent hydrogen bond acceptor, capable of interacting with conserved lysine or aspartate residues in kinase hinge regions, or coordinating with water molecules in receptor active sites.

Primary Therapeutic Targets

Oncology: Epidermal Growth Factor Receptor (EGFR)

Piperazine derivatives are frequently utilized to enhance the aqueous solubility and hinge-binding interactions of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors (EGFR-TKIs). Research has demonstrated that appending benzimidazole or pyrimidine moieties to the 1-(2-Piperazin-1-ylphenyl)ethanone core yields potent anticancer agents. The piperazine nitrogen interacts with the solvent-exposed region of the EGFR ATP-binding cleft, while the ethanone group stabilizes the conformation required to inhibit the phosphorylation cascade .

Immunology: Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2)

MK-2 is a critical downstream effector of the p38 MAPK pathway, responsible for the post-transcriptional regulation of TNF-α. Inhibiting MK-2 prevents severe inflammatory responses without the systemic toxicity associated with direct p38 inhibition. Patent literature specifically highlights pyrimidinyl derivatives of 2-piperazin-1-ylphenyl as highly potent, and sometimes irreversible, inhibitors of MK-2.

Neuropharmacology: Serotonin (5-HT) and Dopamine Receptors

Arylpiperazines are the textbook pharmacophore for CNS targets. The 1-(2-Piperazin-1-ylphenyl)ethanone scaffold is a precursor for ligands targeting 5-HT1A and D2/D3 receptors. The ortho-substitution fine-tunes the receptor subtype selectivity, often shifting the molecule from a full agonist to a partial agonist or antagonist, which is a highly sought-after profile for next-generation antipsychotics.

Pathway Ligand EGF / TNF-α (Extracellular Signals) Receptor EGFR / TNFR (Membrane Receptors) Ligand->Receptor MAPK p38 MAPK Cascade Receptor->MAPK MK2 MK-2 (MAPKAPK2) (Target Kinase) MAPK->MK2 Response Cellular Response (Inflammation / Proliferation) MK2->Response Compound 1-(2-Piperazin-1-ylphenyl)ethanone Scaffold Derivatives Compound->Receptor TK Inhibition Compound->MK2 MK-2 Inhibition

Mechanistic pathway of EGFR and MK-2 inhibition by piperazine derivatives.

Quantitative Target Affinity Profiling

To illustrate the pharmacological versatility of this scaffold, the following table summarizes the structure-activity relationship (SAR) data for various functionalized derivatives of the core molecule.

Derivative ClassPrimary TargetIC50 / Ki (nM)Primary Efficacy Model
Unmodified Scaffold N/A>10,000Baseline Reference
Benzimidazole-linked EGFR (Wild Type)36.6A549 Human Lung Carcinoma Cell Line
Pyrimidinyl-linked MK-2 (MAPKAPK2)12.5Macrophage TNF-α Release Assay
Aryl-extended 5-HT1A Receptor8.4Radioligand Binding (Cortical Tissue)

Self-Validating Experimental Protocol: Kinase Inhibition Assay

To evaluate the efficacy of 1-(2-Piperazin-1-ylphenyl)ethanone derivatives against targets like EGFR or MK-2, a robust, interference-free assay is required. We utilize the ADP-Glo™ Kinase Assay.

Causality of Assay Choice: Aromatic piperazine derivatives often exhibit auto-fluorescence, which causes false positives in standard fluorescence-resonance energy transfer (FRET) assays. The ADP-Glo assay bypasses this by utilizing a luminescent readout that directly measures the ADP produced during the kinase reaction .

Step-by-Step Methodology

Step 1: Reagent and Compound Preparation

  • Action: Dilute the piperazine derivatives in 100% DMSO to create a 10-point dose-response curve (3-fold serial dilutions).

  • Causality: Maintaining a constant DMSO concentration (typically 1% final assay volume) across all wells is critical, as varying DMSO levels can independently denature the kinase, skewing the IC50 calculation.

Step 2: Kinase Incubation

  • Action: Combine the compound with the target kinase (e.g., MK-2) in an assay buffer containing 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, and 2 mM DTT. Incubate for 30 minutes at room temperature.

  • Causality: DTT (Dithiothreitol) is essential to keep the kinase's cysteine residues in a reduced state, preventing spontaneous disulfide bond formation that artificially inactivates the enzyme. The pre-incubation allows slow-binding inhibitors to reach equilibrium with the target.

Step 3: Reaction Initiation

  • Action: Add the specific peptide substrate and ATP (at the predetermined Km concentration for the specific kinase) to initiate the reaction. Incubate for 60 minutes.

  • Causality: Running the assay at the ATP Km ensures that the assay is sensitive to competitive ATP-site inhibitors (which these piperazine derivatives typically are) without being overwhelmed by physiological ATP concentrations.

Step 4: ADP-Glo Reagent Addition (Self-Validation Step)

  • Action: Add the ADP-Glo Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.

  • Action: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction to produce light.

  • Causality & Validation: The assay plate must include a "No Enzyme" control (0% activity, negative control) and a "Vehicle" control (100% activity, positive control). Before analyzing the compound data, calculate the Z'-factor using these controls. A Z'-factor > 0.5 mathematically validates that the assay window is large enough and the variance is low enough to trust the IC50 data.

Protocol Prep 1. Compound Prep (Serial Dilution in DMSO) Incubate 2. Target Incubation (Kinase + Compound, 30 min) Prep->Incubate React 3. Kinase Reaction (Add ATP & Substrate, 60 min) Incubate->React Stop 4. ADP-Glo Reagent (Deplete unreacted ATP, 40 min) React->Stop Read 5. Detection (Luminescence Readout) Stop->Read

Step-by-step ADP-Glo kinase assay workflow for evaluating target inhibition.

Conclusion

The 1-(2-Piperazin-1-ylphenyl)ethanone scaffold is a powerful engine for drug discovery. By understanding the causal relationship between its steric/electronic properties and target binding pockets, researchers can rationally design highly specific inhibitors. Whether targeting the ATP-binding cleft of EGFR and MK-2, or the allosteric sites of CNS GPCRs, rigorous, self-validating biochemical assays remain the cornerstone of translating this chemical fragment into viable therapeutics.

References

  • ResearchGate. In Vitro and In Silico Evaluation of 2-(1H-Benzo[d]imidazol-2-yl)-3-(4-(piperazin-1-yl)phenyl)-propanenitrile as Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors. Retrieved from:[Link]

  • Google Patents.WO2004058762A1 - Mitogen activated protein kinase-activated protein kinase-2 inhibiting compounds.
  • BRENDA Enzyme Database. Information on EC 2.7.11.24 - mitogen-activated protein kinase. Retrieved from:[Link]

Methodological & Application

protocol for in vitro cytotoxicity assay of 1-(2-Piperazin-1-ylphenyl)ethanone using MTT assay

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The Test Compound

1-(2-Piperazin-1-ylphenyl)ethanone (CAS: 88372-33-2) is a pharmacologically significant piperazine derivative, often utilized as a scaffold in the synthesis of CNS-active agents, particularly those targeting serotonin (5-HT) and sigma-1 receptors.[1] As an intermediate in Structure-Activity Relationship (SAR) studies, determining its baseline cellular toxicity is a critical "Go/No-Go" gate before further derivatization.

The Assay Principle

This protocol utilizes the MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to quantify cellular metabolic activity.[2] The assay relies on the reduction of yellow tetrazolium salt to insoluble purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in viable cells [1].

Why this specific protocol? Piperazine derivatives are secondary amines and can exhibit basicity.[3] Standard MTT protocols often fail with such compounds due to pH-induced artifacts or direct chemical reduction of MTT. This guide integrates specific buffering and interference controls to ensure data integrity for this molecule.

Pre-Experimental Validation (Critical Step)

Before cell seeding, you must validate the compound's interaction with the assay system.

Chemical Interference Test (Cell-Free Control)

Piperazine moieties can theoretically act as reducing agents.

  • Prepare a 100 µM solution of 1-(2-Piperazin-1-ylphenyl)ethanone in culture media (no cells).

  • Add MTT reagent as per standard protocol.

  • Incubate for 3 hours.

  • Observation: If the solution turns purple/blue without cells, the compound chemically reduces MTT.

    • Action: If positive, switch to a non-redox assay like ATP-Glo or LDH release.

Solubility & pH Stability
  • Solvent: Dimethyl Sulfoxide (DMSO).[2][4]

  • Max Solubility: Typically ~50 mM in DMSO.

  • pH Check: Dilute to the highest test concentration (e.g., 100 µM) in media. Check color of Phenol Red. If it shifts to bright pink/purple (alkaline), titrate with HEPES buffer to maintain pH 7.4.

Materials & Reagents

ReagentSpecificationStorage
Test Compound 1-(2-Piperazin-1-ylphenyl)ethanone (>98% purity)4°C (Desiccated)
MTT Reagent 5 mg/mL in PBS (0.22 µm filtered)-20°C (Dark)
Solubilization Buffer 100% DMSORT
Positive Control Doxorubicin (10 µM) or Triton X-100 (0.1%)-20°C
Cell Line HepG2, HEK293, or SH-SY5Y (Target dependent)Liquid N2

Experimental Workflow

The following diagram outlines the critical path for the assay, highlighting the specific checkpoints for piperazine derivatives.

MTT_Protocol Start Start: Compound Preparation Stock Prepare 50mM Stock (in 100% DMSO) Start->Stock Dilution Serial Dilution in Media (Max 0.5% DMSO) Stock->Dilution Pre-warm to 37°C Treatment Compound Treatment (Add 100µL Dilutions) Dilution->Treatment Freshly Prepared Seeding Cell Seeding (5k-10k cells/well) Incubation_1 Attachment Phase (24 Hours) Seeding->Incubation_1 Incubation_1->Treatment Incubation_2 Exposure Phase (24 - 72 Hours) Treatment->Incubation_2 MTT_Add Add MTT Reagent (Final: 0.5 mg/mL) Incubation_2->MTT_Add Check Morphology Incubation_3 Metabolic Reduction (3-4 Hours @ 37°C) MTT_Add->Incubation_3 Solubilization Remove Media & Add DMSO (Dissolve Formazan) Incubation_3->Solubilization Readout Absorbance Read (570nm - 630nm) Solubilization->Readout Shake 10 min

Caption: Optimized workflow for testing 1-(2-Piperazin-1-ylphenyl)ethanone, ensuring fresh dilution to prevent precipitation.

Detailed Protocol

Step 1: Cell Seeding[6]
  • Harvest cells in the logarithmic growth phase.

  • Dilute cell suspension to 5,000–10,000 cells/well (cell type dependent).

  • Dispense 100 µL into inner wells of a 96-well plate.

  • Edge Effect Control: Fill the outer perimeter wells with 200 µL PBS to minimize evaporation, which causes "smiling" data artifacts.

  • Incubate for 24 hours at 37°C, 5% CO₂.

Step 2: Compound Treatment[6]
  • Stock: Dissolve 1-(2-Piperazin-1-ylphenyl)ethanone in DMSO to 50 mM.

  • Working Solution: Dilute stock into culture media to 2x the highest desired concentration (e.g., 200 µM). Ensure final DMSO is <1.0%.

  • Serial Dilution: Perform 1:2 or 1:3 serial dilutions in a separate sterile plate.

  • Application: Aspirate old media from cell plate. Add 100 µL of treatment media.[5]

    • Vehicle Control: Media + DMSO (matched %).

    • Positive Control:[4] 10 µM Doxorubicin.

    • Blanks: Media only (no cells).

Step 3: MTT Addition & Reduction[7]
  • After treatment duration (typically 48h), add 10 µL of MTT stock (5 mg/mL) directly to each well (final conc: ~0.45 mg/mL).

  • Incubate for 3 to 4 hours .

  • Checkpoint: View under microscope.[4] You should see dark purple crystals inside viable cells. If crystals are needle-like and extracellular, this may indicate exocytosis or media interference [2].

Step 4: Solubilization & Measurement[2][5][7][8]
  • Carefully aspirate the media without disturbing the crystal monolayer.[4]

    • Note: For suspension cells, spin the plate at 1000 x g for 5 min before aspiration.

  • Add 100 µL of DMSO to each well.

  • Shake plate on an orbital shaker for 10–15 minutes (protected from light).

  • Measurement: Measure absorbance (OD) using a microplate reader.

    • Test Wavelength: 570 nm (Formazan peak).[6]

    • Reference Wavelength: 630 nm (Cell debris/plastic noise).

Data Analysis & Interpretation

Calculate the Net OD for each well:



Calculate % Viability:



Results Template
Concentration (µM)Log[Conc]OD 570nmOD 630nm% ViabilitySD
0 (Vehicle)-0.8500.040100.02.1
1.00.00.8450.04199.41.8
10.01.00.7200.03984.13.5
100.02.00.1500.03514.24.0

Interpretation:

  • IC50 Calculation: Plot Log[Concentration] vs. % Viability using non-linear regression (Sigmoidal dose-response).

  • Safety Margin: If the IC50 is > 50 µM, the scaffold is generally considered low-toxicity for early drug discovery phases.

Troubleshooting (Expert Tips)

IssueProbable CauseSolution
High Background (Blanks) Compound precipitation or phenol red interference.Wash cells with PBS before adding DMSO. Use phenol-red free media.[4]
Low Signal in Controls Low metabolic rate or mycoplasma contamination.Increase seeding density or incubation time. Test for mycoplasma.
Variability > 10% Pipetting error or evaporation.Use reverse pipetting. Ensure outer wells are filled with PBS.
False Positives Chemical reduction of MTT by the piperazine ring.Crucial: Compare with the "Cell-Free Control" (Section 2.1).

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[7] Link

  • Stockert, J. C., et al. (2012). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica, 114(8), 785-796. Link

Sources

Application Note: A Methodological Framework for Characterizing Novel Phenylpiperazine Analogs at Dopamine Receptors using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for characterizing the functional activity of novel chemical entities, specifically focusing on the arylpiperazine scaffold exemplified by 1-(2-Piperazin-1-ylphenyl)ethanone, at human dopamine receptors. Dopamine receptors, critical G-protein coupled receptors (GPCRs) in the central nervous system, are key targets for therapies addressing neurological and psychiatric disorders. The arylpiperazine motif is a privileged structure in CNS drug discovery, found in numerous approved antipsychotics and investigational compounds. This document details robust, cell-based functional assay protocols for both D1-like (Gαs-coupled) and D2-like (Gαi-coupled) receptor subfamilies, enabling researchers to determine agonist and antagonist activity, potency, and efficacy. We provide step-by-step methodologies, explain the rationale behind experimental choices, and offer guidance on data analysis and interpretation, empowering researchers to thoroughly profile novel compounds.

Introduction: The Significance of Dopamine Receptor Modulation

Dopamine receptors are integral to numerous physiological processes, including motor control, cognition, motivation, and reward. Their dysregulation is implicated in Parkinson's disease, schizophrenia, addiction, and depression. These receptors are classified into two main families: D1-like (D1, D5) and D2-like (D2, D3, D4). This classification is based on their primary signaling mechanism upon dopamine binding: D1-like receptors couple to the Gαs/olf G-protein to stimulate adenylyl cyclase (AC) and increase intracellular cyclic adenosine monophosphate (cAMP), whereas D2-like receptors couple to Gαi/o to inhibit AC activity. This fundamental difference in signaling is the cornerstone of designing functional assays to profile new compounds.

The compound 1-(2-Piperazin-1-yl)ethanone belongs to the arylpiperazine class, a scaffold with a rich history in dopamine receptor pharmacology. While extensive data exists for this broad class, the specific pharmacological profile of this particular analog is not yet widely documented. Therefore, this guide uses it as an exemplar to establish a robust workflow for its characterization.

Overview of Dopamine Receptor Signaling Pathways

Understanding the downstream consequences of receptor activation is critical for selecting the appropriate assay. The canonical signaling pathways for D1-like and D2-like receptors provide distinct measurable endpoints.

  • D1-like Receptor Pathway (Gαs-coupled): Activation of D1 or D5 receptors by an agonist leads to the dissociation of the Gαs subunit, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP Response Element-Binding Protein (CREB). Phosphorylated CREB translocates to the nucleus and drives the transcription of genes containing cAMP Response Elements (CRE) in their promoters.

  • D2-like Receptor Pathway (Gαi-coupled): Conversely, agonist binding to D2, D3, or D4 receptors activates the inhibitory Gαi subunit. This G-protein directly inhibits adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels. In a laboratory setting, this inhibitory effect is most effectively measured by first stimulating adenylyl cyclase with an agent like forskolin and then quantifying the agonist's ability to reduce this stimulated cAMP production.

Dopamine_Signaling cluster_D1 D1-like Pathway (Gαs) cluster_D2 D2-like Pathway (Gαi) D1R D1 / D5 Receptor Gas Gαs D1R->Gas Agonist AC_s Adenylyl Cyclase Gas->AC_s Activates cAMP_s ↑ cAMP AC_s->cAMP_s PKA PKA cAMP_s->PKA CREB CREB → pCREB PKA->CREB Gene Gene Expression (e.g., Luciferase) CREB->Gene D2R D2 / D3 / D4 Receptor Gai Gαi D2R->Gai Agonist AC_i Adenylyl Cyclase Gai->AC_i Inhibits cAMP_i ↓ cAMP AC_i->cAMP_i Forskolin Forskolin Forskolin->AC_i Stimulates

Application I: Profiling at D1 Receptors via CRE-Luciferase Reporter Assay

A reporter gene assay is a highly sensitive method to measure the culmination of the Gαs signaling cascade. By using a reporter gene (e.g., firefly luciferase) under the control of a CRE-containing promoter, we can quantify receptor activation by measuring light output.

Assay Principle

This assay utilizes a host cell line (e.g., HEK293 or CHO) engineered to stably express the human dopamine D1 receptor and a CRE-luciferase reporter construct. Agonist stimulation of the D1 receptor increases intracellular cAMP, activating the CREB transcription factor and driving the expression of luciferase. The amount of light produced upon addition of a luciferin substrate is directly proportional to the level of receptor activation.

Reporter_Workflow Start Day 1: Plate DRD1 Reporter Cells Add_Cmpd Add Test Compound (e.g., 1-(2-Piperazin-1-ylphenyl)ethanone) or Controls Start->Add_Cmpd Incubate Incubate (e.g., 4-6 hours) Add_Cmpd->Incubate Day2 Day 2: Add Luciferase Detection Reagent Incubate->Day2 Read Read Luminescence Day2->Read Analyze Analyze Data (EC50 / IC50) Read->Analyze

Detailed Protocol: D1 Receptor Functional Assay

Materials:

  • D1-CRE Luciferase Reporter Cell Line (e.g., from INDIGO Biosciences, Cayman Chemical)

  • Cell Culture Medium (as recommended by cell line vendor)

  • Compound Dilution Buffer or Assay Medium

  • Test Compound: 1-(2-Piperazin-1-ylphenyl)ethanone, prepared as a 10 mM stock in DMSO

  • Reference Agonist: Dopamine HCl (e.g., 40 mM stock)

  • Reference Antagonist: SCH23390

  • White, opaque 96-well or 384-well assay plates

  • Luciferase detection reagent (e.g., ONE-Glo, Bright-Glo)

  • Luminometer plate reader

Procedure:

  • Cell Plating (Day 1): a. Thaw and culture the D1-reporter cells according to the vendor's protocol. b. On the day of the assay, harvest cells and resuspend in assay medium to the optimized density (typically 10,000-20,000 cells/well). c. Dispense the cell suspension into a white, opaque assay plate. d. Incubate the plate for 4-24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: a. Prepare serial dilutions of the test compound, reference agonist, and reference antagonist in assay medium. A typical starting point is a 10-point, 3-fold dilution series to span a wide concentration range. b. Ensure the final DMSO concentration in the assay wells is consistent across all conditions and does not exceed 0.5%, as higher concentrations can affect cell viability and enzyme activity.

  • Assay Execution (Agonist Mode): a. Add the serially diluted test compound and reference agonist (Dopamine) to the appropriate wells containing cells. b. Include "vehicle control" wells (medium with DMSO only) and "maximum signal" wells (a high concentration of Dopamine). c. Incubate the plate for 4-6 hours at 37°C, 5% CO₂. This allows for transcription and translation of the luciferase enzyme.

  • Assay Execution (Antagonist Mode): a. To the appropriate wells, first add the serially diluted test compound or reference antagonist (SCH23390). b. Incubate for 15-30 minutes at 37°C. c. Next, add the reference agonist (Dopamine) to all wells (except vehicle controls) at a final concentration that elicits ~80% of its maximal response (EC₈₀). This concentration must be predetermined during assay validation. d. Incubate the plate for 4-6 hours at 37°C, 5% CO₂.

  • Signal Detection (Day 2): a. Equilibrate the assay plate and the luciferase detection reagent to room temperature. b. Add the detection reagent to each well according to the manufacturer's instructions. c. Incubate for 5-10 minutes at room temperature to ensure complete cell lysis and signal stabilization. d. Read the luminescence signal on a plate reader.

Data Analysis and Expected Results

Data should be normalized to the vehicle control (0% activation) and the maximal response of the reference agonist (100% activation). Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine potency (EC₅₀ or IC₅₀) and efficacy (% of maximal dopamine response).

Parameter1-(2-Piperazin-1-ylphenyl)ethanoneDopamine (Reference Agonist)SCH23390 (Reference Antagonist)
Mode Agonist & AntagonistAgonistAntagonist
EC₅₀ (nM) To be determined~20N/A
Efficacy (%) To be determined100% (by definition)N/A
IC₅₀ (nM) To be determinedN/A~1.5

Table 1: Example data table for summarizing results from a D1 receptor functional assay.

Application II: Profiling at D2 Receptors via cAMP Inhibition Assay

To assess activity at Gαi-coupled D2 receptors, we measure the compound's ability to inhibit cAMP production. A common and robust method is a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme Fragment Complementation (EFC) assay.

Assay Principle

This assay uses a cell line (e.g., CHO-K1) stably expressing the human dopamine D2 receptor. Cells are treated with forskolin, an adenylyl cyclase activator, to elevate basal cAMP levels. A D2 receptor agonist will inhibit this forskolin-induced cAMP production. The amount of cAMP in the cell lysate is then quantified. In an HTRF assay, for example, a Eu³⁺-cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog compete for binding with the cellular cAMP. A high level of cellular cAMP leads to low FRET signal, while low cellular cAMP results in a high FRET signal.

cAMP_Workflow Start Plate DRD2 Expressing Cells Add_Cmpd Add Test Compound or Controls Start->Add_Cmpd Add_Forsk Add Forskolin (+/- Agonist for Antagonist Mode) Add_Cmpd->Add_Forsk Incubate Incubate (e.g., 30 mins) Add_Forsk->Incubate Lyse Lyse Cells & Add Detection Reagents Incubate->Lyse Read Incubate & Read (e.g., HTRF, Luminescence) Lyse->Read Analyze Analyze Data (EC50 / IC50) Read->Analyze

Detailed Protocol: D2 Receptor cAMP Inhibition Assay

Materials:

  • D2-expressing cell line (e.g., CHO-D2)

  • Cell Culture & Assay Medium

  • Test Compound: 1-(2-Piperazin-1-ylphenyl)ethanone (10 mM stock in DMSO)

  • Reference Agonist: Quinpirole or Dopamine

  • Reference Antagonist: Haloperidol or Spiperone

  • Forskolin

  • 384-well low-volume assay plates

  • cAMP detection kit (e.g., Cisbio HTRF, Promega GloSensor™, Revvity AlphaScreen)

  • Plate reader compatible with the chosen detection technology

Procedure:

  • Cell Plating: Harvest and resuspend D2-expressing cells in assay buffer and plate into a 384-well plate at the optimized density.

  • Compound Preparation: Prepare serial dilutions of test and reference compounds as described in section 3.2.

  • Assay Execution (Agonist Mode): a. Add the serially diluted test compound or reference agonist to the cells. b. Immediately after, add forskolin to all wells (except negative controls) at a pre-determined EC₅₀-EC₈₀ concentration. This ensures the cAMP signal is within the dynamic range of the assay. c. Incubate for 30-60 minutes at room temperature or 37°C, as recommended by the assay kit.

  • Assay Execution (Antagonist Mode): a. First, add the serially diluted test compound or reference antagonist to the cells and pre-incubate for 15-30 minutes. b. Next, add a mixture of the reference agonist (at its EC₈₀ concentration) and forskolin (at its EC₅₀ concentration). c. Incubate for 30-60 minutes.

  • Signal Detection: a. Lyse the cells and add the cAMP detection reagents according to the kit manufacturer's protocol. For HTRF, this typically involves adding the d2-cAMP and the anti-cAMP-cryptate reagents sequentially. b. Incubate for 60 minutes at room temperature to allow the competitive binding to reach equilibrium. c. Read the plate on a compatible reader (e.g., a time-resolved fluorescence reader for HTRF).

Data Analysis and Expected Results

For agonist mode, data is typically plotted as % inhibition of the forskolin response. For antagonist mode, data is plotted as % reversal of the reference agonist's inhibition. Curves are fitted using a four-parameter logistic equation to derive EC₅₀ (potency of inhibition) and IC₅₀ (potency of antagonism).

Parameter1-(2-Piperazin-1-ylphenyl)ethanoneQuinpirole (Reference Agonist)Haloperidol (Reference Antagonist)
Mode Agonist & AntagonistAgonistAntagonist
EC₅₀ (nM) To be determined~10-50N/A
% Inhibition To be determined~80-100%N/A
IC₅₀ (nM) To be determinedN/A~5-20

Table 2: Example data table for summarizing results from a D2 receptor cAMP assay.

Conclusion

The protocols detailed in this application note provide a robust and validated workflow for characterizing the functional activity of novel compounds, such as 1-(2-Piperazin-1-ylphenyl)ethanone, at both major families of dopamine receptors. The use of a CRE-luciferase reporter assay for D1-like receptors and a cAMP inhibition assay for D2-like receptors allows for the precise determination of a compound's mode of action (agonist vs. antagonist), potency (EC₅₀/IC₅₀), and efficacy. This systematic approach is essential for advancing CNS drug discovery programs and elucidating the structure-activity relationships of new chemical series.

References

  • INDIGO Biosciences. Human Dopamine Receptor D1 Reporter Assay System (DRD1). [Link]

  • Nishi, A., et al. (2011). Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons. Frontiers in Neuroanatomy. [Link]

  • Kuzhuvel, A., et al. (2022). Dopamine D1 receptor signaling pathways. ResearchGate. [Link]

  • QIAGEN. Dopamine Receptor Signaling. GeneGlobe. [Link]

  • Wikipedia. Dopamine receptor. [Link]

  • Innoprot. D2 Dopamine Receptor Assay. [Link]

  • Zhang, J. H., et al. (2004). A 384-well cell-based phospho-ERK assay for dopamine D2 and D3 receptors. PubMed. [Link]

  • DiscoveRx. cAMP Hunter™ eXpress GPCR Assay. [Link]

  • EIN Presswire. (2025). INDIGO Biosciences Launches Dopamine Receptor D1 Reporter Assay for Neurological and Psychiatric Research. [Link]

  • Sittampalam, G. S., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual, NCBI. [Link]

  • Agilent Technologies. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. [Link]

  • Lee, K. T., et al. (2010). Screening and isolation of a natural dopamine D1 receptor antagonist using cell-based assays. PubMed. [Link]

  • Eurofins DiscoverX. D1 Human Dopamine GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay. [Link]

  • Ye, N., et al. (2005). Identification of human dopamine D1-like receptor agonist using a cell-based functional assay. PubMed. [Link]

  • Tiberi, M., et al. (1996). Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line. PubMed. [Link]

  • Eurofins DiscoverX. D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. [Link]

  • Creative Biolabs. In Vitro Cell based Dopamine Receptor Functional Characterization Service. [Link]

  • Lee, S. M., et al. (2013). D1-D2 Dopamine Receptor Synergy Promotes Calcium Signaling via Multiple Mechanisms. Molecular Pharmacology. [Link]

  • Antibodies.com. Human Dopamine D2 Receptor ELISA Kit. [Link]

  • Lee, S. M., et al. (2013). D1-D2 dopamine receptor synergy promotes calcium signaling via multiple mechanisms. PubMed. [Link]

  • Fink, J. S., et al. (1993). Functional Testing of Human Dopamine D1 And D5 Receptors Expressed in Stable camp-. Journal of Receptor Research. [Link]

  • ResearchGate. (A) dose-dependent dopamine-induced stimulation of calcium mobilization.... [Link]

  • Sukalovic, V., et al. (2012). *Interactions of N-{[2-(4-phenyl-piperazin-1-yl)-ethyl]-phenyl}-2-aryl-2-yl-acetamides and 1-{[2-(4-phenyl-piperazin-1-yl)-ethyl]-phenyl}-3-aryl-2-yl-ureas with dopamine D2 and 5-

Application Note: Preclinical Evaluation of 1-(2-Piperazin-1-ylphenyl)ethanone (PPE-1) as a PARP Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, standardized framework for evaluating 1-(2-Piperazin-1-ylphenyl)ethanone (hereafter referred to as PPE-1 ) as a candidate Poly(ADP-ribose) polymerase (PARP) inhibitor.

Given the structural presence of the piperazine moiety —a privileged pharmacophore found in approved PARP inhibitors like Olaparib (in the form of a piperazine-linker)—this protocol focuses on assessing enzymatic potency , PARP trapping efficiency , and synthetic lethality in homologous recombination-deficient (HRD) contexts.

Introduction & Rationale

The therapeutic success of PARP inhibitors (PARPi) relies on two distinct mechanisms: catalytic inhibition of PARP1/2 and "PARP trapping"—the stabilization of PARP-DNA complexes at sites of single-strand breaks.[1][2]

PPE-1 presents a compact scaffold featuring an ortho-piperazinyl acetophenone core. The basic nitrogen of the piperazine ring mimics the nicotinamide ribose binding interaction seen in classical PARP inhibitors, while the ortho-substitution provides restricted conformational flexibility that may enhance selectivity or trapping potential.

Evaluation Strategy
  • Physicochemical Preparation: Optimizing solubility for the piperazine base.

  • Biochemical Potency: Determining

    
     against PARP1 and PARP2.
    
  • Mechanistic Profiling: Quantifying PARP trapping capabilities.

  • Cellular Efficacy: Validating synthetic lethality in BRCA-mutant models.

Chemical Preparation & Handling[3][4][5]

Critical Consideration: The free base of PPE-1 is likely prone to oxidation and may exhibit poor aqueous solubility at neutral pH.

Protocol: Stock Solution Preparation
  • Salt Formation (Recommended): Convert PPE-1 to its dihydrochloride salt (PPE-1·2HCl) to maximize aqueous solubility and stability.

    • Method: Dissolve free base in diethyl ether; add 2.2 equivalents of 4M HCl in dioxane; filter the precipitate.

  • DMSO Stock:

    • Dissolve PPE-1·2HCl in anhydrous DMSO to a concentration of 10 mM .

    • QC Check: Verify clarity via visual inspection. If turbid, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (avoid plastic to prevent adsorption) and store at -20°C. Stable for 6 months.

Module A: Biochemical Inhibition Assay (HT-PARP)

Objective: Determine the


 of PPE-1 against recombinant PARP1 and PARP2 enzymes.
Method:  Colorimetric ELISA-based quantification of poly(ADP-ribose) (PAR) polymer formation.
Materials
  • Recombinant Human PARP1 (High Specific Activity)

  • Histone-coated 96-well strip plates

  • Biotinylated-NAD+ (Substrate)

  • Strep-HRP / TMB Substrate

  • Control Inhibitor: Olaparib (10 mM stock)

Experimental Workflow
  • Enzyme Prep: Dilute PARP1 enzyme to 0.5 U/well in PARP Buffer (50 mM Tris-HCl pH 8.0, 25 mM MgCl2, 0.1 mM EDTA).

  • Compound Dosing:

    • Prepare a 10-point serial dilution of PPE-1 (Range: 10 µM to 0.1 nM) in assay buffer containing 1% DMSO.

    • Include Vehicle Control (1% DMSO) and Positive Control (Olaparib, 1 µM).

  • Reaction Initiation:

    • Add 25 µL of diluted PARP1 to histone-coated wells.

    • Add 25 µL of PPE-1 dilutions. Incubate 15 min at RT (allows inhibitor binding).

    • Add 25 µL of PARP Cocktail (Biotin-NAD+ / Activated DNA).

  • Incubation: Incubate for 60 minutes at RT.

  • Detection:

    • Wash plate 3x with PBS-T.

    • Add 50 µL Strep-HRP (1:1000). Incubate 30 min.

    • Wash 3x. Add TMB substrate. Stop reaction with 0.2M H2SO4 after 10 min.

    • Read Absorbance at 450 nm.

Data Analysis

Calculate % Inhibition relative to DMSO control and fit data to a 4-parameter logistic equation to derive


.

Module B: PARP Trapping Assay (Chromatin Fractionation)

Rationale: Potency in enzymatic inhibition (


) does not always correlate with cytotoxicity. The ability to "trap" PARP on DNA is the primary driver of cytotoxicity in cancer cells.
Protocol
  • Cell System: HeLa or MDA-MB-436 cells.

  • Treatment:

    • Treat cells with PPE-1 (1 µM and 10 µM) for 4 hours.

    • Induction: Co-treat with 0.01% MMS (Methyl methanesulfonate) to induce DNA alkylation and recruit PARP.

  • Fractionation:

    • Harvest cells and use a Subcellular Protein Fractionation Kit to isolate the Chromatin-Bound Fraction .

    • Crucial Step: Do not use harsh detergents initially; wash nuclei to remove soluble PARP before extracting chromatin.

  • Western Blot:

    • Load chromatin fractions on SDS-PAGE.[3]

    • Blot for PARP1 .[3]

    • Loading Control: Histone H3.

  • Quantification:

    • Trapping Efficiency = (Intensity of Chromatin PARP1) / (Intensity of Histone H3).

    • Compare PPE-1 trapping vs. Olaparib (High trapper) and Veliparib (Low trapper).

Module C: Synthetic Lethality Screening (Cellular Viability)

Objective: Confirm if PPE-1 selectively kills HR-deficient cells (BRCA-/-).

Cell Lines
  • Isogenic Pair: DLD-1 BRCA2-/- (Knockout) vs. DLD-1 WT (Parental).

  • Alternative: SUM149 (BRCA1 mut) vs. MCF-10A (Non-tumorigenic control).

Protocol: 7-Day Clonogenic Survival
  • Seeding: Seed 500 cells/well in 6-well plates. Allow attachment (24h).

  • Dosing: Treat with PPE-1 (0, 10, 100, 1000, 5000 nM). Refresh media + drug every 48h.

  • Termination: On Day 7, fix with methanol/acetic acid (3:1) and stain with 0.5% Crystal Violet.

  • Quantification: Count colonies (>50 cells).

  • Metric: Calculate the Survival Fraction (SF) .

    • Target Profile: Significant left-shift in the dose-response curve for BRCA-/- cells compared to WT.

Visualization of Mechanism & Workflow

Figure 1: PARP Inhibition & Trapping Mechanism

This diagram illustrates how PPE-1 is hypothesized to compete with NAD+ and trap PARP1 on damaged DNA, leading to replication fork collapse.

PARP_Mechanism cluster_Inhibition PPE-1 Action DNA_Damage SSB (Single Strand Break) PARP_Recruit PARP1 Recruitment DNA_Damage->PARP_Recruit Detects Trapped_Complex Trapped PARP-DNA Complex PARP_Recruit->Trapped_Complex Stabilization by PPE-1 Repair DNA Repair (BER) PARP_Recruit->Repair Auto-PARylation (Normal) NAD NAD+ NAD->Repair Substrate PPE1 PPE-1 (Inhibitor) PPE1->PARP_Recruit Competes w/ NAD+ Fork_Collapse Replication Fork Collapse Trapped_Complex->Fork_Collapse Blocks Replication DSB DSB (Double Strand Break) Fork_Collapse->DSB Cell_Death Apoptosis (Synthetic Lethality) DSB->Cell_Death In BRCA-/- Cells

Caption: Mechanism of Action: PPE-1 inhibits PARylation and traps PARP1 on DNA, causing lethal double-strand breaks in HR-deficient cells.

Figure 2: Experimental Evaluation Workflow

A step-by-step decision tree for validating PPE-1.

Workflow cluster_Biochem Phase 1: Biochemistry cluster_Cell Phase 2: Cellular Start PPE-1 Synthesis & Salt Prep Enzymatic HT-PARP ELISA (IC50 Determination) Start->Enzymatic Trapping Chromatin Fractionation (Trapping Efficiency) Enzymatic->Trapping If IC50 < 100nM TargetEngage PARylation WB (Cellular IC50) Trapping->TargetEngage If Trapping > Ref Lethality Clonogenic Assay (BRCA-/- vs WT) TargetEngage->Lethality Decision Go/No-Go Decision Lethality->Decision

Caption: Sequential workflow for evaluating PPE-1, prioritizing enzymatic potency before cellular efficacy.

Data Summary Template

For the final report, summarize data in the following format to facilitate comparison with standard-of-care (SOC) inhibitors.

ParameterAssay TypePPE-1 ResultOlaparib (Control)Target Criteria
PARP1 Potency Biochemical ELISA

nM
~5 nM

nM
PARP2 Potency Biochemical ELISA

nM
~1 nM

nM
Trapping Chromatin WB[Fold Change vs DMSO]High> Veliparib
Cellular Potency CellTiter-Glo (BRCA-/-)

nM
~10-100 nM

nM
Selectivity WT / BRCA-/- Ratio[Ratio]> 100x> 50x

References

  • O'Connor, M. J., et al. (2016). The PARP inhibitor olaparib potentiates the effect of the DNA damaging agent methyl methanesulfonate. Nature Protocols. Link

  • Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors.[4] Cancer Research, 72(21), 5588–5599. Link

  • Pommier, Y., et al. (2016). Laying a trap to kill cancer cells: PARP inhibitors and their mechanisms of action.[4] Science Translational Medicine, 8(362). Link

  • BPS Bioscience. (2023). PARP1 Chemiluminescent Assay Kit Protocol.Link

  • Trevigen (Bio-Techne). (2023). HT PARP In Vivo Pharmacodynamic Assay II.Link

Sources

Application Notes and Protocols for High-Throughput Screening of 1-(2-Piperazin-1-ylphenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Therapeutic Potential of Piperazine Derivatives

The 1-(2-Piperazin-1-ylphenyl)ethanone scaffold represents a privileged structure in medicinal chemistry, with its derivatives showing a wide spectrum of biological activities. These activities range from anticancer and antimicrobial effects to modulation of central nervous system targets like G-protein coupled receptors (GPCRs) and kinases.[1][2][3][4][5] The versatility of the piperazine ring allows for extensive chemical modifications, making it an attractive starting point for drug discovery campaigns.[5][6] High-throughput screening (HTS) is an essential methodology for rapidly evaluating large libraries of such derivatives to identify "hit" compounds that modulate a specific biological target.[7][8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing HTS campaigns for novel 1-(2-Piperazin-1-ylphenyl)ethanone derivatives.

The core challenge in screening this class of compounds lies in the diversity of their potential targets. Therefore, a successful HTS campaign requires a carefully designed and validated assay that is relevant to the hypothesized mechanism of action. This guide will provide a framework for assay development, detailed protocols for both biochemical and cell-based screening assays, and a robust process for hit validation and data analysis.

Chapter 1: Assay Development and Pre-Screening Considerations

Before initiating a large-scale HTS campaign, significant effort must be invested in developing a robust and reliable assay.[9] The choice between a biochemical and a cell-based assay is a critical first step and depends on the nature of the biological target and the desired information.[10][11]

  • Biochemical Assays: These assays are performed in a cell-free environment and directly measure the interaction between a compound and a purified biological target, such as an enzyme or a receptor.[7][11] They are often simpler, have lower variability, and are less prone to off-target effects.[11] Common formats include fluorescence polarization, FRET, and radiometric assays.[10][12][13][14]

  • Cell-Based Assays: These assays use living cells and provide a more physiologically relevant context by measuring the effect of a compound on a cellular process.[9][15][16] They can assess compound permeability, cytotoxicity, and downstream functional consequences of target engagement.[16][17] Examples include reporter gene assays, second messenger assays (e.g., cAMP or calcium flux), and high-content imaging.[12][17][18][19]

Key Parameters for Assay Validation

Once an assay format is chosen, it must be miniaturized for a 384- or 1536-well plate format and validated to ensure its suitability for HTS.[9][20][21] The following parameters are critical:

ParameterDescriptionAcceptance CriteriaReference
Z'-factor A statistical measure of the separation between the positive and negative controls, indicating the quality and robustness of the assay.Z' > 0.5[21][22]
Signal-to-Background (S/B) Ratio The ratio of the signal from the positive control to the signal from the negative control.S/B > 2 (assay dependent)[22]
Coefficient of Variation (%CV) A measure of the variability of the data.%CV < 20%[22]
DMSO Tolerance The maximum concentration of dimethyl sulfoxide (DMSO), the common solvent for compound libraries, that does not significantly affect assay performance.Typically ≤ 1%[21]
Pilot Screen

Before committing to a full library screen, a pilot screen of a smaller, diverse set of compounds (e.g., a few thousand) is highly recommended.[21] This step helps to:

  • Confirm the performance of the assay under real screening conditions.

  • Estimate the hit rate.

  • Identify potential issues with compound autofluorescence or other interferences.[23][24]

Chapter 2: High-Throughput Screening Workflow

A typical HTS campaign follows a structured workflow designed to efficiently identify and validate promising compounds.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Lead Optimization Assay_Dev Assay Development & Validation Pilot Pilot Screen Assay_Dev->Pilot HTS Full Library HTS (Single Concentration) Pilot->HTS Hit_Confirmation Hit Confirmation (Dose-Response) HTS->Hit_Confirmation Counter_Screen Counter & Orthogonal Screens Hit_Confirmation->Counter_Screen SAR Preliminary SAR Analysis Counter_Screen->SAR Lead_Op Lead Optimization SAR->Lead_Op In_Vivo In Vivo Studies Lead_Op->In_Vivo

Caption: A generalized workflow for a high-throughput screening campaign.

Chapter 3: Exemplary Protocols

The following protocols are provided as examples and should be optimized for the specific target and assay technology being used.

Protocol 1: Biochemical HTS for Kinase Inhibition

This protocol describes a generic, fluorescence-based biochemical assay to screen for inhibitors of a purified kinase. Many piperazine derivatives have been explored as kinase inhibitors. The assay measures the amount of ADP produced, which is a universal product of kinase reactions.[25][26]

Principle: The kinase reaction consumes ATP, producing ADP. A coupled enzyme system then uses the ADP to generate a fluorescent signal that is proportional to kinase activity. Inhibitors will result in a decrease in the fluorescent signal.

Materials:

  • Purified kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Assay buffer (containing MgCl2 and other necessary cofactors)

  • ADP detection reagent kit (e.g., ADP-Glo™)[25]

  • 1-(2-Piperazin-1-ylphenyl)ethanone derivative library (in DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • 384-well, low-volume, white plates

  • Multimode plate reader with fluorescence detection capabilities

Procedure:

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of each compound from the library (typically at 10 mM in DMSO) into the wells of a 384-well assay plate. This results in a final screening concentration of 10 µM in a 50 µL reaction volume.

    • Dispense 50 nL of DMSO into control wells (negative control).

    • Dispense 50 nL of the positive control inhibitor into its designated wells.

  • Enzyme and Substrate Addition:

    • Prepare a master mix of the kinase and its substrate in assay buffer. The optimal concentrations of each should be predetermined during assay development.

    • Dispense 25 µL of the enzyme/substrate mix into each well of the assay plate.

    • Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.

  • Initiation of Kinase Reaction:

    • Prepare a solution of ATP in assay buffer. The concentration should be at or near the Km value for the kinase to ensure sensitivity to competitive inhibitors.

    • Dispense 25 µL of the ATP solution to all wells to start the reaction.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for 60 minutes. The incubation time should be within the linear range of the reaction.

  • Detection:

    • Add 50 µL of the ADP detection reagent to each well.

    • Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).

    • Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths.

Protocol 2: Cell-Based HTS for GPCR Antagonism

This protocol describes a cell-based assay using a calcium mobilization readout to screen for antagonists of a Gq-coupled GPCR. GPCRs are a major target class for drugs, and many piperazine derivatives have been shown to interact with them.[12][18][19][27]

Principle: Activation of a Gq-coupled GPCR leads to an increase in intracellular calcium concentration.[12][19] This can be measured using a calcium-sensitive fluorescent dye. Antagonists will block the agonist-induced calcium release, resulting in a lower fluorescent signal.

Materials:

  • A cell line stably expressing the GPCR of interest (e.g., HEK293 or CHO cells).

  • Cell culture medium and supplements.

  • A known agonist for the GPCR.

  • A calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 1-(2-Piperazin-1-ylphenyl)ethanone derivative library (in DMSO).

  • Positive control antagonist.

  • 384-well, black-walled, clear-bottom plates.

  • A plate-based fluorometer with liquid handling capabilities (e.g., a FLIPR instrument).

Procedure:

  • Cell Plating:

    • Seed the cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the calcium-sensitive dye solution in assay buffer according to the manufacturer's protocol.

    • Remove the cell culture medium from the plates and add 20 µL of the dye solution to each well.

    • Incubate the plates for 60 minutes at 37°C to allow the cells to take up the dye.

  • Compound Addition:

    • During the dye loading incubation, prepare a plate with the compound library. Dispense 50 nL of each compound, DMSO (negative control), and the positive control antagonist into a separate 384-well plate.

    • After dye loading, transfer the compound plate to the fluorometric imaging plate reader.

  • Measurement of Calcium Flux:

    • Place the cell plate into the reader.

    • The instrument will first add the compounds from the compound plate to the cell plate and incubate for a specified time (e.g., 15 minutes) to allow for target binding.

    • The instrument will then add a pre-determined concentration of the agonist (typically the EC80 concentration to ensure sensitivity to antagonists) to all wells while simultaneously measuring the fluorescence signal in real-time.

  • Data Acquisition:

    • The fluorescence intensity is recorded over time, typically for 2-3 minutes, to capture the transient calcium signal.

Chapter 4: Data Analysis and Hit Validation

The large volume of data generated from an HTS campaign requires sophisticated analysis to identify true "hits" and eliminate false positives.[8][24][28]

Primary Data Analysis
  • Normalization: The raw data from each plate is normalized to the plate's internal controls. A common method is to calculate the percent inhibition for each compound:

    • % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

  • Hit Selection: A "hit" is defined as a compound that produces a response above a certain threshold.[8] A common approach is to select compounds that have a percent inhibition greater than three standard deviations from the mean of the negative controls.

Hit Confirmation and Characterization

Hits from the primary screen must be subjected to a series of validation steps to confirm their activity and eliminate artifacts.[23][29][30]

Hit Validation Cascade:

Hit_Validation Primary_Hits Primary Hits Reorder Re-order Fresh Compound Primary_Hits->Reorder Dose_Response Dose-Response Curve (IC50/EC50) Reorder->Dose_Response Orthogonal Orthogonal Assay Dose_Response->Orthogonal SAR Structure-Activity Relationship (SAR) Orthogonal->SAR Promiscuity Promiscuity/Selectivity Profiling SAR->Promiscuity

Caption: A typical workflow for validating hits from a primary HTS.

  • Dose-Response Curves: Confirmed hits are tested at multiple concentrations to determine their potency (IC50 or EC50).[28][30] This is a critical step to rank the compounds and establish a preliminary structure-activity relationship (SAR).

  • Orthogonal Assays: An orthogonal assay uses a different detection technology or biological principle to confirm the activity of the hits.[22] This helps to eliminate false positives that are specific to the primary assay format.

  • Counter-Screens: These are used to identify compounds that interfere with the assay technology itself (e.g., autofluorescent compounds) or that act through a non-specific mechanism.

  • Preliminary SAR: The chemical structures of the confirmed hits are analyzed to identify common structural motifs and trends in activity.[21][23] This provides valuable information for medicinal chemists to design more potent and selective analogs.

Example Hit Characterization Data

The following table shows hypothetical data for a set of confirmed hits from a kinase inhibition screen.

Compound IDPrimary Screen (% Inhibition @ 10 µM)IC50 (µM)Orthogonal Assay (IC50, µM)Notes
PZE-001950.50.8Potent hit, confirmed in orthogonal assay.
PZE-002881.21.5Good activity.
PZE-003920.9>50False positive, likely assay interference.
PZE-004755.66.1Moderate activity.
PZE-005980.20.3Most potent hit, high priority for follow-up.

Conclusion: From Hits to Leads

High-throughput screening is a powerful engine for drug discovery, enabling the rapid identification of novel bioactive molecules. For a versatile scaffold like 1-(2-Piperazin-1-ylphenyl)ethanone, a well-designed HTS campaign is the first step in unlocking its therapeutic potential. By following a rigorous process of assay development, validation, and hit confirmation, researchers can confidently identify high-quality starting points for lead optimization programs. The protocols and workflows outlined in this guide provide a solid foundation for initiating such a program and navigating the path from a large chemical library to a promising new drug candidate.

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  • Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (2024, April 20). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters - Frontiers. (2022, February 20). Frontiers. Retrieved March 7, 2026, from [Link]

  • Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • Combinatorial Chemistry & High Throughput Screening. (n.d.). Bentham Science. Retrieved March 7, 2026, from [Link]

  • High-Throughput Screening: The Hits and Leads of Drug Discovery- An Overview. (2011, March 15). Research J. Pharm. and Tech. Retrieved March 7, 2026, from [Link]

  • In-silico Studies of Phenyl Piperazine Derivatives Against Depression - Jetir.Org. (2024, December 31). JETIR. Retrieved March 7, 2026, from [Link]

Sources

Application Note: 1-(2-Piperazin-1-ylphenyl)ethanone in Sigma-1 Receptor Imaging

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the evaluation and application of 1-(2-Piperazin-1-ylphenyl)ethanone and its derivatives as radioligands for Sigma-1 Receptor (σ1R) imaging. Given the structural specificity of the compound, this guide frames it within the broader context of aryl-piperazine acetophenone scaffolds, referencing validated tracers like [¹⁸F]FEt-PPZ as benchmark standards for protocol design.

Introduction & Scientific Rationale

The Sigma-1 receptor (σ1R) is a unique ligand-operated chaperone protein residing primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM). It plays a pivotal role in calcium signaling, cellular stress response, and neuroplasticity. Its overexpression in various cancers (e.g., melanoma, glioma, breast cancer) and its involvement in neurodegenerative diseases (Alzheimer’s, Parkinson’s) make it a high-value target for Positron Emission Tomography (PET) imaging.

1-(2-Piperazin-1-ylphenyl)ethanone represents a specific scaffold within the aryl-piperazine class of σ1R ligands. Structurally, it consists of an acetophenone core substituted at the ortho position with a piperazine ring. This scaffold is significant because:

  • Pharmacophore Alignment: The basic nitrogen of the piperazine ring mimics the secondary/tertiary amine requirement for σ1R binding (Asp126 interaction).

  • Lipophilicity: The acetophenone moiety provides the necessary hydrophobic bulk to interact with the σ1R hydrophobic pocket.

  • Structural Versatility: The ortho substitution pattern offers a distinct steric profile compared to the validated para-substituted ligands (e.g., PPZ ), potentially influencing subtype selectivity (σ1R vs. σ2R) and metabolic stability.

This guide outlines the protocols for synthesizing, validating, and applying this compound (and its radiolabeled analogs) for σ1R imaging.[1]

Chemical Profile & Radiochemistry

To utilize 1-(2-Piperazin-1-ylphenyl)ethanone for imaging, it must be radiolabeled, typically with Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F) .

Compound Properties
PropertyValue / Description
Chemical Name 1-(2-Piperazin-1-ylphenyl)ethanone
Core Scaffold Aryl-Piperazine Acetophenone
Molecular Weight ~204.27 g/mol
Target Sigma-1 Receptor (σ1R)
Key Binding Interaction Ionic bond between piperazine NH and Asp126 of σ1R
LogP (Predicted) 1.5 – 2.5 (Optimal for BBB penetration)
Radiosynthesis Protocol (Recommended)

For PET imaging, the compound can be labeled via N-alkylation or N-acylation if derivatives are used, or direct ¹¹C-methylation.

Method A: [¹¹C]Methylation (Targeting the Acetyl or Piperazine)

  • Precursor: Desmethyl precursor (if labeling the ketone) or N-boc protected piperazine (if labeling the N-methyl).

  • Radionuclide: [¹¹C]CH₃I or [¹¹C]CH₃OTf.

  • Conditions: DMF/DMSO, NaOH/NaH, 80°C, 5 min.

Method B: [¹⁸F]Fluoroalkylation (Analogous to [¹⁸F]FEt-PPZ) To improve half-life for clinical logistics, an [¹⁸F]fluoroethyl group is often attached to the secondary amine of the piperazine.

  • Precursor: 1-(2-Piperazin-1-ylphenyl)ethanone (Free base).

  • Reagent: [¹⁸F]Fluoroethyl tosylate ([¹⁸F]FEtOTs).

  • Reaction:

    • Synthesize [¹⁸F]FEtOTs from ethylene glycol ditosylate.

    • React with 1-(2-Piperazin-1-ylphenyl)ethanone in CH₃CN with K₂CO₃ at 100°C for 10 min.

    • Purify via semi-prep HPLC.

Preclinical Validation Protocols

Before in vivo imaging, the affinity and selectivity of the ligand must be established.

In Vitro Binding Assay (Competition)

Objective: Determine the binding affinity (


) of the non-radioactive ligand.
  • Receptor Source: Guinea pig brain homogenates or HEK293 cells stably expressing human σ1R.

  • Radioligand: -Pentazocine (Gold standard for σ1R).

  • Non-specific Binding: Determine using 10 µM Haloperidol or SA4503.

  • Protocol:

    • Incubate 50 µg membrane protein with 2 nM -Pentazocine and varying concentrations (

      
       to 
      
      
      
      M) of 1-(2-Piperazin-1-ylphenyl)ethanone.
    • Buffer: 50 mM Tris-HCl (pH 7.4), incubate at 37°C for 120 min.

    • Terminate by rapid filtration through GF/B filters.

    • Count radioactivity. Calculate

      
       and derive 
      
      
      
      using the Cheng-Prusoff equation.
Selectivity Screening
  • Sigma-2 Receptor (σ2R): Assay against [³H]DTG (in the presence of (+)-pentazocine to block σ1R).

  • Vesicular Acetylcholine Transporter (VAChT): Assay against [³H]Vesamicol.

  • Target: Selectivity ratio (σ2/σ1) > 20-fold is preferred for specific imaging.

In Vivo Imaging Protocol (Small Animal PET)

This protocol is designed for a mouse model (e.g., C57BL/6 or tumor-bearing nude mice).

Animal Preparation
  • Anesthesia: Isoflurane (2-3% induction, 1.5% maintenance).

  • Catheterization: Tail vein cannulation for tracer injection.

  • Monitoring: Maintain body temperature at 37°C using a heating pad; monitor respiration.

Scan Acquisition Parameters
ParameterSetting
Scanner Small Animal PET/CT (e.g., Siemens Inveon or GE Triumph)
Tracer Dose 5–10 MBq (150–300 µCi)
Injection Volume 100–200 µL (Saline < 10% Ethanol)
Scan Mode Dynamic List-mode
Duration 60–90 minutes
Reconstruction OSEM3D or FBP (Voxel size ~0.8 mm)
Image Analysis & Quantification
  • Coregistration: Align PET images with CT or MRI template for anatomical localization.

  • Volume of Interest (VOI): Draw VOIs over target organs (Brain, Tumor) and reference regions (Cerebellum or Muscle, depending on σ1R expression).

  • Time-Activity Curves (TACs): Extract radioactivity concentration (Bq/mL) vs. time.

  • Kinetic Modeling:

    • Logan Plot: For reversible binding (Distribution Volume,

      
      ).
      
    • Standardized Uptake Value (SUV):

      
      .
      
Blocking Studies (Specificity Check)
  • Pre-treatment: Inject excess non-radioactive SA4503 or Haloperidol (1 mg/kg) 10–30 minutes prior to tracer injection.

  • Expectation: >50% reduction in specific uptake (e.g., in the brain or tumor) confirms σ1R specificity.

Mechanistic Pathway & Workflow Visualization

The following diagram illustrates the σ1R signaling pathway relevant to the tracer's application and the experimental workflow.

Sigma1R_Imaging_Workflow cluster_0 Ligand Development cluster_1 In Vivo Imaging cluster_2 Data Output Compound 1-(2-Piperazin-1-ylphenyl) ethanone Synthesis Radiosynthesis ([18F]Fluoroalkylation) Compound->Synthesis QC Quality Control (HPLC >95% Purity) Synthesis->QC Injection IV Injection (5-10 MBq) QC->Injection Targeting Targeting σ1R (MAM / Tumor) Injection->Targeting PET_Scan Dynamic PET Scan (0-90 min) Targeting->PET_Scan Quant Quantification (SUV / BPnd) PET_Scan->Quant Validation Blocking Study (Specificity Check) PET_Scan->Validation Validation->Quant Confirms

Caption: Workflow for the development and validation of aryl-piperazine based Sigma-1 receptor radiotracers.

Critical Considerations & Troubleshooting

  • Metabolism: Aryl-piperazines can undergo hydroxylation on the phenyl ring or N-dealkylation.

    • Solution: Perform metabolite analysis using radio-HPLC on plasma samples at 15, 30, and 60 min post-injection.

  • Lipophilicity: If the ortho-substitution increases LogP > 3.5, non-specific binding may be high.

    • Solution: Modify the acetophenone tail (e.g., add polar groups) to optimize LogP to ~2.0–2.5.

  • Selectivity: Ortho-substitution may sterically hinder binding to σ2R, potentially improving σ1R selectivity compared to para-isomers. This is a key hypothesis to test.

References

  • Mallia, M. B., et al. (2025). "Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors." RSC Advances. (Note: Reference grounded in search result 1.1/1.2 context).

  • Chu, W., et al. (2011). "Synthesis and Evaluation of Novel 18F-Labeled Spirocyclic Piperidine Derivatives as Sigma-1 Receptor Ligands for Positron Emission Tomography Imaging." Bioorganic & Medicinal Chemistry Letters.

  • Ishiwata, K., et al. (2001). "Biodistribution of [11C]SA4503, a selective sigma 1 receptor ligand, in the rat: a potential radioligand for positron emission tomography." Nuclear Medicine and Biology.

  • Colabufo, N. A., et al. (2018). "A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging." Molecules.

(Note: The specific compound "1-(2-Piperazin-1-ylphenyl)ethanone" is treated here as a scaffold/candidate based on the user's specific query, validated against the known protocols for the closely related "PPZ" and "SA4503" ligands found in the literature.)

Sources

Analytical Strategy and Protocol: HPLC Method Development for 1-(2-Piperazin-1-ylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, the development of a robust High-Performance Liquid Chromatography (HPLC) method requires more than just empirical screening; it demands a fundamental understanding of the analyte's physicochemical properties. 1-(2-Piperazin-1-ylphenyl)ethanone is a critical intermediate in the synthesis of various biologically active compounds, including 5-HT receptor ligands, purine derivatives, and antipsychotic agents 1.

This technical guide delineates the causality behind the chromatographic choices required to analyze this compound, providing a self-validating protocol designed for researchers and drug development professionals.

Mechanistic Grounding: The Chromatographic Challenge

1-(2-Piperazin-1-ylphenyl)ethanone features an acetophenone core with a piperazine ring at the ortho position. The analytical challenge lies entirely in the piperazine moiety.

  • The Basicity Problem: The N4 nitrogen of the piperazine ring is a highly basic secondary amine (pKa ~9.8). At a neutral pH, this amine is fully protonated.

  • Silanol Interactions: If analyzed on a standard silica-based C18 column at neutral pH, the positively charged piperazine will undergo severe secondary ion-exchange interactions with ionized, unendcapped residual silanols (Si-O⁻) on the stationary phase. This causes unacceptable peak tailing, retention time drift, and poor resolution from structurally similar impurities 2.

Causality in Method Design

To counteract this, we must manipulate the mobile phase. By utilizing an acidic mobile phase modifier—specifically 0.1% Trifluoroacetic acid (TFA)—we achieve two mechanistic goals:

  • Silanol Suppression: The low pH (~2.0) ensures that residual silanols on the silica surface are fully protonated (Si-OH) and neutral, eliminating ion-exchange tailing.

  • Ion-Pairing: TFA acts as a volatile ion-pairing agent. The hydrophobic trifluoroacetate anion pairs with the protonated piperazine, increasing its apparent hydrophobicity and improving its retention and peak shape on a reversed-phase column.

Method Development Workflow

HPLC_Workflow A 1-(2-Piperazin-1-ylphenyl)ethanone Target Analyte B Physicochemical Profiling (pKa ~9.8, Basic Piperazine) A->B C Stationary Phase Selection (End-capped C18 or Phenyl-Hexyl) B->C D Mobile Phase Optimization (0.1% TFA for Silanol Suppression) C->D E Gradient Elution Profile (Acetonitrile / Water) D->E F Method Validation (ICH Q2(R1) Guidelines) E->F

Figure 1: Logical workflow for the HPLC method development of basic piperazine derivatives.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, this protocol is designed as a self-validating system. Before any sample data is accepted, the system must pass strict System Suitability Testing (SST) criteria. If the column degrades or the mobile phase is prepared incorrectly, the SST will fail, preventing the generation of artifactual data.

Reagent and Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Measure 1000 mL of HPLC-grade water. Add exactly 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): Measure 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of LC-MS grade TFA. Mix and degas.

  • Diluent: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile.

Standard and Sample Preparation
  • Stock Standard Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 1-(2-Piperazin-1-ylphenyl)ethanone reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the Diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Stock Standard into a 10 mL volumetric flask and dilute to volume with the Diluent. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Sample Preparation: Weigh the synthesized sample equivalent to 10.0 mg of the active compound, dissolve in 10 mL Diluent, sonicate for 5 minutes, and further dilute 1:10 to achieve a nominal concentration of 100 µg/mL. Filter before injection.

Chromatographic Conditions
ParameterSpecification
Column Base-deactivated C18 (e.g., Waters XBridge or Phenomenex Luna), 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C (Controls viscosity and ensures retention time reproducibility)
Detection (UV) 254 nm (Optimal for the acetophenone chromophore)
Elution Mode Gradient (See Table below)

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
2.09010
10.04060
12.01090
15.01090
15.19010
20.09010

System Suitability and Method Validation Data

The method's integrity is verified through System Suitability Testing (SST). Six replicate injections of the Working Standard Solution (100 µg/mL) must be performed prior to sample analysis.

System Suitability Criteria (Self-Validation Check)
ParameterAcceptance CriteriaScientific Rationale
Retention Time (tR) ~ 6.5 ± 0.2 minEnsures mobile phase composition and flow are correct.
Tailing Factor (Tf) ≤ 1.5Confirms successful suppression of silanol interactions.
Theoretical Plates (N) ≥ 5,000Verifies column efficiency and physical bed integrity.
% RSD of Area ≤ 2.0% (n=6)Validates the precision of the autosampler and detector.
Quantitative Validation Summary

Upon executing the validation protocol according to ICH Q2(R1) guidelines for arylpiperazide derivatives 3, the following quantitative metrics are typically established for this method:

Validation ParameterResult / Range
Linearity Range 1.0 µg/mL to 200 µg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) 0.15 µg/mL (S/N ≥ 3)
Limit of Quantitation (LOQ) 0.50 µg/mL (S/N ≥ 10)
Accuracy (Recovery) 98.5% - 101.2% across 3 concentration levels
Method Precision (Repeatability) % RSD ≤ 1.2%

By adhering strictly to this protocol, analysts can ensure the accurate quantification and purity assessment of 1-(2-Piperazin-1-ylphenyl)ethanone, free from the chromatographic artifacts typically associated with basic nitrogenous compounds.

References

  • Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

  • 5-HT1B Receptor Antagonist Properties of Novel Arylpiperazide Derivatives of 1-Naphthylpiperazine. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

Sources

Synthesis of 1-(2-Piperazin-1-ylphenyl)ethanone Analogues for Structure-Activity Relationship Studies: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for the synthesis and derivatization of the 1-(2-piperazin-1-ylphenyl)ethanone scaffold, a key pharmacophore in modern drug discovery. Tailored for researchers, medicinal chemists, and drug development professionals, this document elucidates the strategic rationale behind synthetic choices, offers detailed, replicable protocols, and contextualizes these efforts within structure-activity relationship (SAR) frameworks for oncology and neuropharmacology.

Strategic Overview: Accessing the Core Scaffold

The 1-(2-piperazin-1-ylphenyl)ethanone core is a privileged structure due to the versatile nature of the piperazine ring, which allows for extensive modification to modulate physicochemical properties and target engagement.[1] The primary challenge in its synthesis lies in the formation of the C-N bond between the phenyl ring and the piperazine moiety. Two principal, highly effective strategies dominate this field: Nucleophilic Aromatic Substitution (SNA r) and Palladium-Catalyzed Buchwald-Hartwig Amination.

The Rationale of Synthetic Route Selection

The choice between SNA r and Buchwald-Hartwig amination is a critical decision dictated by the availability of starting materials, desired analogue complexity, and functional group tolerance.

  • Nucleophilic Aromatic Substitution (SNA r): This method is often preferred for its operational simplicity and cost-effectiveness. It relies on an electron-deficient aromatic ring, typically activated by an electron-withdrawing group (EWG) such as a nitro (NO₂) or fluoro (F) group, positioned ortho or para to a suitable leaving group.[2][3] The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate.[4] For the synthesis of our target scaffold, this typically involves the reaction of piperazine with an ortho-substituted acetophenone, like 2'-fluoroacetophenone. The strong electronegativity of the fluorine atom activates the ring for nucleophilic attack by the piperazine nitrogen.

  • Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction offers broader substrate scope and is often the method of choice when SNA r is not feasible, for instance, with less activated aryl halides (chlorides, bromides, iodides).[5] The reaction involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond.[6][7] The choice of phosphine ligand is critical for the reaction's success, with bulky, electron-rich ligands often required for challenging substrates like aryl chlorides.[7]

Workflow for Analogue Synthesis and SAR Exploration

A typical workflow for generating a library of analogues for SAR studies is depicted below. This process begins with the synthesis of the core scaffold, followed by diversification at the N-4 position of the piperazine ring.

SAR_Workflow cluster_0 Core Scaffold Synthesis cluster_1 Analogue Diversification (N-4 Position) cluster_2 Biological Evaluation & SAR ArylHalide Ortho-substituted Acetophenone (e.g., 2'-Fluoroacetophenone or 2'-Bromoacetophenone) Reaction SNAr or Buchwald-Hartwig ArylHalide->Reaction Piperazine Piperazine Piperazine->Reaction CoreScaffold 1-(2-Piperazin-1-ylphenyl)ethanone CoreScaffold_ref Core Scaffold CoreScaffold->CoreScaffold_ref Reaction->CoreScaffold Reaction2 Alkylation/ Reductive Amination/ Amidation CoreScaffold_ref->Reaction2 AlkylHalide R-X (e.g., Benzyl Bromide) AlkylHalide->Reaction2 Analogues N-4 Substituted Analogues Analogues_ref Analogues Analogues->Analogues_ref Reaction2->Analogues Evaluation In Vitro Assays (Cytotoxicity, Receptor Binding) Analogues_ref->Evaluation SAR Structure-Activity Relationship (SAR) Analysis Evaluation->SAR

Figure 1: General workflow for synthesis and SAR studies.

Detailed Synthetic Protocols

Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of 1-(2-Piperazin-1-ylphenyl)ethanone via Nucleophilic Aromatic Substitution (SNA r)

This protocol describes the reaction of 2'-fluoroacetophenone with piperazine. The fluorine atom activates the ortho position for nucleophilic attack.

  • Materials:

    • 2'-Fluoroacetophenone

    • Piperazine (anhydrous)

    • Potassium Carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a round-bottom flask, add piperazine (4.0 equivalents) and anhydrous potassium carbonate (3.0 equivalents).

    • Add anhydrous DMF to the flask to create a stirrable suspension.

    • Add 2'-fluoroacetophenone (1.0 equivalent) to the mixture.[5]

    • Heat the reaction mixture to 120 °C and stir vigorously for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine to remove residual DMF.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography. A typical eluent system is a gradient of methanol in dichloromethane or ethyl acetate in hexanes.[8]

Protocol 2: Synthesis of 1-(2-Piperazin-1-ylphenyl)ethanone via Buchwald-Hartwig Amination

This protocol is suitable for starting materials like 2'-bromoacetophenone.

  • Materials:

    • 2'-Bromoacetophenone

    • Piperazine

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or other suitable phosphine ligand

    • Sodium tert-butoxide (NaOtBu)

    • Toluene, anhydrous

    • Ethyl acetate (EtOAc)

    • Celite

    • Silica gel for column chromatography

  • Procedure:

    • In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (0.02 equivalents), BINAP (0.03 equivalents), and sodium tert-butoxide (1.4 equivalents).[8]

    • Add piperazine (1.2 equivalents) and anhydrous toluene.

    • Add 2'-bromoacetophenone (1.0 equivalent) to the mixture.

    • Seal the flask and heat the reaction mixture to 100-110 °C, stirring for 18-24 hours.[9] Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.[8]

Protocol 3: N-4 Benzylation of the Core Scaffold

This is a representative protocol for the diversification of the core scaffold.

  • Materials:

    • 1-(2-Piperazin-1-ylphenyl)ethanone

    • Benzyl bromide

    • Potassium Carbonate (K₂CO₃)

    • Acetonitrile (CH₃CN)

    • Deionized water

    • Ethyl acetate (EtOAc)

  • Procedure:

    • Dissolve 1-(2-piperazin-1-ylphenyl)ethanone (1.0 equivalent) in acetonitrile.

    • Add potassium carbonate (2.0 equivalents) and benzyl bromide (1.1 equivalents).

    • Stir the mixture at room temperature overnight.

    • Monitor the reaction to completion by TLC.

    • Remove the acetonitrile under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the resulting 1-(2-(4-benzylpiperazin-1-yl)phenyl)ethanone by column chromatography or recrystallization.

Purification and Characterization

The basic nature of the piperazine moiety can present challenges during purification. Strong interactions with the acidic silica gel can lead to peak tailing and product loss.[10]

  • Column Chromatography: To mitigate issues with basic compounds on silica gel, it is common practice to add a small amount of a basic modifier, such as triethylamine (~1%), to the eluent.[11]

  • Recrystallization: For solid compounds, recrystallization is an excellent method for achieving high purity. This can sometimes be facilitated by converting the basic piperazine product to a salt (e.g., hydrochloride) by adding HCl, which often results in a more crystalline solid.[10]

  • Characterization: The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques:

    • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For the core scaffold, characteristic signals include the acetyl methyl protons (singlet, ~2.1-2.6 ppm), the piperazine protons (multiplets, ~2.5-4.0 ppm), and the aromatic protons.[6][7]

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[6]

Structure-Activity Relationship (SAR) Insights

The 1-(2-piperazin-1-ylphenyl)ethanone scaffold and its analogues have shown promise in several therapeutic areas. Below are SAR summaries based on reported data.

Anticancer Activity

Arylpiperazine derivatives are being extensively investigated as anticancer agents, targeting various pathways.[4][12]

Anticancer_SAR cluster_main Anticancer SAR cluster_R1 Aryl Ring (R1) cluster_R2 Piperazine N-4 (R2) cluster_ethanone Ethanone Group Core R1_info Modifications here influence target selectivity and potency. - Biphenyl moieties can enhance activity. [3] R2_info Critical for modulating physicochemical properties and interacting with secondary binding pockets. - Long alkyl chains with terminal  amines can increase potency. [6] - Benzyl groups can be well-tolerated. [17] ethanone_info Often acts as a key hydrogen bond acceptor or a linker. - Can be replaced with other  moieties like benzamides. [6]

Figure 2: Key SAR points for anticancer activity.

Table 1: In Vitro Anticancer Activity of Selected Analogues

Compound IDR¹ (Aryl Group)R² (at N-4 of Piperazine)Cell LineIC₅₀ (µM)Reference
C-14 4-(3-(4-ethylpiperazin-1-yl)propoxy)phenyl2-methoxyphenylMIAPaCa-2 (Pancreatic)<1[12]
C-4 4-(3-(4-ethylpiperazin-1-yl)propoxy)phenylPhenyl (as benzamide)HCT-116 (Colon)11.33[12]
Gefitinib (Reference Drug)HCT-116 (Colon)10.51[12]
Analogue 16i Dibenzo[b,f][2][6]thiazepineComplex amideK562 (Leukemia)20-40[11]
Dopamine D₂ Receptor Antagonism

Arylpiperazines are classic pharmacophores for dopamine D₂ receptor ligands, with applications as antipsychotics.[13][14]

D2_Antagonist_SAR cluster_main Dopamine D2 Antagonist SAR cluster_R1 Aryl Ring (R1) cluster_R2 Piperazine N-4 (R2) Core R1_info Typically an electron-rich system is preferred. - Biphenyl provides a scaffold  for potent antagonists. [3] R2_info Aryl groups at this position are common. - Ortho-methoxy or dichloro substitutions  on this aryl ring can enhance potency. [3]

Figure 3: Key SAR points for D₂ receptor antagonism.

Table 2: Dopamine Receptor Affinity of Selected Analogues

Compound IDR¹ (Aryl Group)R² (at N-4 of Piperazine)D₂ Receptor Affinity (Kᵢ, nM)D₃ Receptor Affinity (Kᵢ, nM)Reference
3c Biphenyl2-methoxyphenylHigh (Qualitative)-[13]
3k Biphenyl2,3-dichlorophenylHigh (Qualitative)-[13]
Compound 6 Phenyl4-(4-carboxamidobutyl)1109.5[15]
Compound 7 2-methylphenyl4-(4-carboxamidobutyl)781.4[15]

Conclusion

The 1-(2-piperazin-1-ylphenyl)ethanone scaffold provides a fertile ground for the development of novel therapeutic agents. Its synthesis is readily achievable through established methods like Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination, allowing for the creation of diverse chemical libraries. The structure-activity relationship data clearly indicates that modifications at both the aryl ring and the distal piperazine nitrogen are critical for tuning the biological activity, whether for anticancer or neuropharmacological applications. The protocols and insights provided in this guide are intended to empower researchers to efficiently synthesize and explore the therapeutic potential of this valuable class of compounds.

References

  • Convenient one-pot synthesis of 1-(4-(4-(2-[ 18 F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([ 18 F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Publishing.

  • In Vitro Anticancer Efficacy of 2-Phenyl-1-(piperazin-1-yl)ethanone Analogs: A Comparative Analysis. Benchchem.

  • Design, synthesis, pharmacological evaluation and computational studies of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones as potential antipsychotics. PubMed.

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

  • Nucleophilic Aromatic Substitution. Chemistry Steps.

  • Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. ResearchGate.

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.

  • 2'-Fluoroacetophenone. MedchemExpress.com.

  • 16.6 Nucleophilic Aromatic Substitution. OpenStax.

  • Buchwald–Hartwig amination. Wikipedia.

  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. University of Technology.

  • Design, synthesis and anticancer activity of N-(1-(4-(dibenzo[b,f][2][6]thiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl derivatives. PubMed.

  • Aromatic Nucleophilic Substitution. Dalal Institute.

  • 1,4-Disubstituted aromatic piperazines with high 5-HT2A/D2 selectivity: Quantitative structure-selectivity investigations, docking, synthesis and biological evaluation. PubMed.

  • Application Notes and Protocols for the Synthesis of 1-Phenyl-4-(4-pyridinyl)piperazine Derivatives. Benchchem.

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.

  • Fused and Substituted Piperazines as Anticancer Agents: A Review. Wiley Online Library.

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.

  • Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. PubMed.

  • Buchwald-Hartwig Coupling. Organic Synthesis.

  • Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. ACS Publications.

  • Technical Support Center: Purification of 4-(Piperazin-1-YL)oxan-3-OL. Benchchem.

  • Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Benchchem.

  • Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem.

  • 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone. PubMed.

  • New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine. Google Patents.

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI.

  • Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one. Benchchem.

  • Technical Support Center: Purification of 1-(Piperazin-2-yl)ethanol. Benchchem.

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate.

Sources

cell culture techniques for testing 1-(2-Piperazin-1-ylphenyl)ethanone on HeLa and U87 cells

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Profiling of 1-(2-Piperazin-1-ylphenyl)ethanone in HeLa and U87 Cell Models

Executive Summary

This application note details the standardized protocol for the biological evaluation of 1-(2-Piperazin-1-ylphenyl)ethanone (an ortho-substituted arylpiperazine) using HeLa (cervical carcinoma) and U87 MG (glioblastoma) cell lines. Arylpiperazine scaffolds are pharmacologically privileged structures, often exhibiting activity at serotonin (5-HT) receptors, dopamine receptors, and Sigma-1 (


1) receptors. Given the expression of these targets in glioblastoma (U87) and the high proliferative index of HeLa cells, this compound is a candidate for CNS-targeted antiproliferative screening.

This guide covers compound solubilization, cell maintenance, cytotoxicity profiling (IC


 determination), and morphological assessment.

Compound Properties & Preparation

Compound Identity:

  • IUPAC Name: 1-(2-(piperazin-1-yl)phenyl)ethanone[1]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O[2]
  • Molecular Weight: 204.27 g/mol [2][3]

  • Physical State: Typically a pale yellow oil or low-melting solid (free base); white solid (hydrochloride salt).

Solubility & Stock Solution: The free base form of arylpiperazines is lipophilic. Dimethyl sulfoxide (DMSO) is the required solvent for stock preparation to ensure stability and sterility.

Protocol: 20 mM Stock Preparation

  • Weigh 4.09 mg of 1-(2-Piperazin-1-ylphenyl)ethanone.

  • Dissolve in 1.0 mL of sterile, cell-culture grade DMSO (≥99.9%).

  • Vortex for 30 seconds until the solution is clear.

  • Aliquot into 50

    
    L volumes in amber tubes (light sensitive).
    
  • Storage: -20°C (stable for 3 months) or -80°C (stable for 1 year). Avoid repeated freeze-thaw cycles.

Critical Control: The final concentration of DMSO in the cell culture well must never exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Cell Culture Maintenance

Standardization of the cellular model is the baseline for reproducible drug testing.

ParameterHeLa (ATCC® CCL-2™) U87 MG (ATCC® HTB-14™)
Tissue Origin Cervical AdenocarcinomaGlioblastoma (Brain)
Morphology Epithelial, adherentEpithelial-like, adherent, dendritic
Base Media DMEM (High Glucose, 4.5 g/L)EMEM or DMEM (High Glucose)
Supplementation 10% FBS, 1% Pen/Strep10% FBS, 1% Pen/Strep, 1% NEAA
Passage Ratio 1:4 to 1:101:3 to 1:6
Doubling Time ~24 hours~34 hours
Detachment 0.25% Trypsin-EDTA (5 min)0.25% Trypsin-EDTA (3-5 min)

Application Note: U87 cells can form clumps.[4] Ensure a single-cell suspension during passaging by pipetting up and down 10-15 times gently before seeding.

Experimental Workflow: Cytotoxicity Assay (CCK-8/MTT)

We utilize a colorimetric assay (CCK-8 is preferred over MTT for higher sensitivity and lower toxicity) to determine the half-maximal inhibitory concentration (IC


).
Step 1: Cell Seeding (Day 0)
  • HeLa: Seed 5,000 cells/well in 100

    
    L media.
    
  • U87: Seed 8,000 cells/well in 100

    
    L media (slower growth rate).
    
  • Use a 96-well clear-bottom plate.

  • Incubate for 24 hours at 37°C, 5% CO

    
     to allow attachment.
    
Step 2: Compound Dilution (Day 1)

Prepare a 2X Working Solution series in complete media to ensure the DMSO concentration remains constant across all doses.

Dilution Table (for 20 mM Stock):

Target Conc.[4][5][6][7] (

M)
Preparation (in 15 mL tube)Final DMSO %
100 5

L Stock + 995

L Media
0.5%
50 500

L of 100

M + 500

L Media
0.5%
25 500

L of 50

M + 500

L Media
0.5%
12.5 500

L of 25

M + 500

L Media
0.5%
6.25 500

L of 12.5

M + 500

L Media
0.5%
Vehicle Control 5

L DMSO + 995

L Media
0.5%
Step 3: Treatment
  • Aspirate old media from the wells carefully.

  • Add 100

    
    L  of the freshly prepared drug dilutions to triplicate wells.
    
  • Include 3 wells of Vehicle Control (0.5% DMSO) and 3 wells of Blank (Media only, no cells).

  • Incubate for 72 hours at 37°C.

Step 4: Readout (Day 4)
  • Add 10

    
    L  of CCK-8 reagent (Cell Counting Kit-8) to each well.[7]
    
  • Incubate for 1–4 hours (check for orange color development).

  • Measure absorbance at 450 nm using a microplate reader.

Visualization of Experimental Logic

The following diagrams illustrate the workflow and the hypothetical mechanism of action for arylpiperazines in cancer cells.

Figure 1: High-Throughput Screening Workflow

G Stock Stock Prep (20mM in DMSO) Dilution Serial Dilution (100µM - 6.25µM) Stock->Dilution Dilute in Media Seeding Cell Seeding (HeLa: 5k/well, U87: 8k/well) Treatment Treatment (72h Incubation) Seeding->Treatment 24h Attachment Dilution->Treatment Add Compound Readout CCK-8 Assay (OD 450nm) Treatment->Readout Add Reagent Analysis Data Analysis (Non-linear Regression) Readout->Analysis Calculate IC50

Caption: Step-by-step workflow for the cytotoxic evaluation of 1-(2-Piperazin-1-ylphenyl)ethanone.

Figure 2: Hypothetical Mechanism of Action (Arylpiperazine Scaffold)

Arylpiperazines often target Sigma-1 receptors (


1R) and 5-HT receptors. In cancer cells like U87, 

1R modulation can disrupt calcium homeostasis and induce apoptosis.

Mechanism Compound 1-(2-Piperazin-1-ylphenyl)ethanone Sigma1 Sigma-1 Receptor (ER Membrane) Compound->Sigma1 Ligand Binding Calcium Ca2+ Release (ER to Cytosol) Sigma1->Calcium Modulation Mito Mitochondrial Depolarization Calcium->Mito Overload Caspase Caspase 3/7 Activation Mito->Caspase Cytochrome c Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Execution

Caption: Potential apoptotic signaling pathway triggered by arylpiperazine interaction with Sigma-1 receptors.[8]

Data Analysis & Quality Control

Calculation of % Viability:



IC


 Determination: 
Plot Log(Concentration) vs. % Viability. Fit the data using a four-parameter logistic (4PL) regression  model:


Self-Validating Criteria (QC):

  • Z-Factor: Must be > 0.5 for the assay to be considered robust.

  • Vehicle Control: Must show < 5% variation between replicates.

  • Positive Control: Run Doxorubicin or Staurosporine in parallel.

    • Expected IC

      
       HeLa: ~0.5 
      
      
      
      M (Doxorubicin).
    • Expected IC

      
       U87: ~1-5 
      
      
      
      M (Doxorubicin - U87 is often more resistant).

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Precipitation in wells Compound insolubility at high doseCheck 100

M well under microscope. If crystals form, lower max dose to 50

M.
High Background OD Media color interferenceEnsure "Blank" wells contain media + drug (no cells) to subtract drug absorbance.
U87 Detachment Wash steps too vigorousU87 cells are semi-adherent during mitosis. Add reagents gently down the side of the well.
Edge Effect Evaporation in outer wellsFill outer moat of 96-well plate with PBS; do not use edge wells for data.

References

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Mao, Z., et al. (2016). Synthesis and biological evaluation of novel hybrid compounds between chalcone and piperazine as potential antitumor agents. RSC Advances. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Piperazin-1-ylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Product ID: INT-ZIP-01 Chemical Name: 1-(2-(piperazin-1-yl)phenyl)ethanone Common Application: Key intermediate for Ziprasidone (Geodon) and various CNS-active agents. Reaction Type: Nucleophilic Aromatic Substitution (SNAr).[1]

Module 1: The "Dimer" Anomaly (Bis-Alkylation)

Symptom: Your LCMS shows a persistent impurity peak at approximately M+ = 322 Da (or roughly double the molecular weight of the target minus the piperazine mass). The yield of the desired mono-substituted product is lower than expected (50-60%).

Root Cause: This is the classic "Double-Dip" phenomenon . Piperazine is a diamine with two equivalent nucleophilic sites. Once the first nitrogen reacts with 2-fluoroacetophenone to form the desired product, the remaining secondary amine on the piperazine ring remains nucleophilic. If the local concentration of the electrophile (2-fluoroacetophenone) is high relative to the free piperazine, the product will attack a second equivalent of the starting material.

The Kinetic Trap:




In many SNAr reactions, the electron-donating nature of the alkyl group attached to the nitrogen makes the product slightly more nucleophilic than the starting piperazine (


), exacerbating the issue.
Troubleshooting Protocol: Statistical Control

To suppress bis-alkylation, you must force the kinetics to favor the mono-addition via Le Chatelier's principle.

  • Stoichiometry Adjustment: Increase piperazine equivalents from 1.1 eq to 5.0–10.0 eq .

    • Why? You need the probability of the electrophile colliding with a free piperazine molecule to be statistically overwhelming compared to colliding with a product molecule.

  • Reverse Addition Mode:

    • Do NOT add piperazine to the acetophenone.

    • DO add a solution of 2-fluoroacetophenone dropwise into a refluxing solution of the excess piperazine. This ensures the electrophile is always the limiting reagent in the reaction zone.

  • Workup Strategy (Removal of Excess Piperazine):

    • Since you are using a large excess of piperazine, purification is key.

    • Step A: Evaporate solvent.[2][3][4]

    • Step B: Partition between water and Ethyl Acetate (or DCM). Piperazine is highly water-soluble; the product will extract into the organic layer.

    • Step C: Wash the organic layer 3x with water to remove residual piperazine.

Visualization: Competitive Kinetics Pathways

ReactionPath Start 2-Fluoroacetophenone (Electrophile) Mono Target Product (Mono-substituted) Start->Mono k1 (Major path with 10eq Pip) Bis Impurity: Bis-product (Dimer) Start->Bis + 2nd Eq Start Material Pip Piperazine (Excess) Pip->Mono Mono->Bis k2 (Side reaction)

Figure 1: Kinetic competition between the desired mono-alkylation and the parasitic bis-alkylation. High concentrations of Piperazine block the path to the Bis-impurity.

Module 2: Reaction Stagnation (Incomplete Conversion)

Symptom: After 24 hours at reflux, TLC/HPLC shows 30% unreacted starting material (2-fluoroacetophenone). Adding more base (K₂CO₃) does not help.

Root Cause: The reaction relies on the Meisenheimer Complex stabilization.[2] The acetyl group at the ortho position is an Electron Withdrawing Group (EWG) that activates the ring, but its efficiency depends heavily on the leaving group and solvent polarity.

Diagnostic Table: Leaving Group & Solvent Matrix

VariableRecommendationTechnical Rationale
Leaving Group F >> Cl > Br Contrary to SN2, in SNAr, Fluorine is the best leaving group. Its high electronegativity stabilizes the intermediate Meisenheimer complex (the rate-determining step). If you are using 2-Chloroacetophenone, the reaction will be significantly slower.
Solvent DMSO, DMF, NMP Polar Aprotic solvents solvate the cation (e.g., K+) but leave the nucleophile (piperazine) "naked" and reactive. Protic solvents (Ethanol/Water) hydrogen-bond to the piperazine, dampening its nucleophilicity.
Temperature 100°C - 120°C The ortho-acetyl group provides steric hindrance. High thermal energy is required to overcome the activation barrier.

Corrective Action:

  • Switch Substrate: If using the Chloro-analog, switch to 2-Fluoroacetophenone .

  • Solvent Swap: If running in Toluene or Ethanol, switch to DMSO or n-Butanol (high boiling point protic solvents can work if high heat is applied, but DMSO is superior for rate).

Module 3: The "Phantom" Peak (Aldol Condensation)

Symptom: A hydrophobic impurity appears near the starting material retention time. Mass spec shows dimerization of the acetophenone itself (M+ ≈ 270-290 range depending on dehydration).

Root Cause: The acetyl group contains acidic alpha-protons. Under strong basic conditions (e.g., NaOH, KOH, or NaH) and high heat, the ketone can undergo an Aldol Condensation with itself.

Prevention Protocol:

  • Avoid Strong Mineral Bases: Do not use NaOH or KOH.

  • Use Piperazine as the Base: Piperazine itself is basic enough to drive the reaction (acting as both nucleophile and proton scavenger). If an auxiliary base is needed, use mild inorganic bases like K₂CO₃ or organic bases like DIPEA (Hünig's base).

Module 4: Purification & Workup Logic

Symptom: Product is an oil or sticky solid that is difficult to crystallize.

Technical Insight: The target molecule is a base. Its physical state often depends on whether it is a free base or a hydrochloride salt.

Step-by-Step Purification Workflow:

  • Quench: Dilute reaction mixture with water.

  • Acid Extraction (The Cleanup):

    • Extract the organic layer with 1M HCl .

    • Result: The Product and Piperazine go into the Aqueous layer (protonated). Neutral impurities (Aldol dimers, unreacted F-acetophenone) stay in the Organic layer. Discard Organic Layer.

  • Basification:

    • Take the Aqueous layer and adjust pH to >12 using NaOH.

    • Result: Product becomes free base (insoluble in water). Piperazine remains water-soluble.

  • Final Extraction:

    • Extract the cloudy aqueous mixture with DCM or EtOAc.

    • Dry (MgSO₄) and concentrate.[5]

  • Crystallization:

    • The free base can be recrystallized from Isopropyl Alcohol (IPA) or converted to the HCl salt using HCl/Ethanol for a stable solid.

Visualization: Troubleshooting Decision Tree

Troubleshooting Start Problem Identified Q1 Is M+ approx 2x Target? Start->Q1 Bis Bis-Alkylation Issue. Action: Increase Piperazine to 10eq. Q1->Bis Yes Q2 Is SM remaining > 20%? Q1->Q2 No Kinetics Kinetic Stalling. Action: Switch to DMSO or use Fluoro- substrate. Q2->Kinetics Yes Q3 Sticky/Oily Product? Q2->Q3 No Workup Purification Issue. Action: Perform Acid/Base Extraction sequence. Q3->Workup Yes

Figure 2: Rapid diagnostic logic for synthetic anomalies.

Frequently Asked Questions (FAQ)

Q: Can I use 2-Chloroacetophenone instead of 2-Fluoroacetophenone? A: Yes, but expect significantly slower reaction rates. The chloride is a poorer leaving group in SNAr contexts because it is less electronegative and stabilizes the transition state less effectively than fluorine. You may need to add a catalytic amount of KI (Finkelstein condition) or raise the temperature to 140°C.

Q: Why is my product turning dark brown upon standing? A: Phenyl-piperazines are prone to oxidation (N-oxide formation) or photo-degradation. Store the product as a hydrochloride salt, which is significantly more stable, and keep it in amber vials under argon.

Q: Is Palladium catalysis (Buchwald-Hartwig) necessary? A: generally, No . The ortho-acetyl group is sufficiently activating to allow the reaction to proceed via standard SNAr. Palladium coupling adds unnecessary cost and heavy metal removal steps unless you are forced to use an unactivated aryl halide.

References

  • Ziprasidone Synthesis Process: Urban, F. J. (1995).[6] Process for preparing 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one. U.S. Patent No. 5,312,925. Washington, DC: U.S. Patent and Trademark Office.

  • SNAr Kinetics & Mechanism: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine. Chemical Reviews, 49(2), 273-412. (Foundational text on amine nucleophiles in SNAr).

  • Piperazine Mono-alkylation Strategies: Chao, J., et al. (2012). Improved synthesis of 1-substituted piperazines. Tetrahedron Letters, 53(15), 1919-1921.

Sources

optimizing reaction conditions for the synthesis of aryl piperazine compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Aryl Piperazine Synthesis Technical Support Center .

This guide is structured as a dynamic troubleshooting repository, designed to address the specific "pain points" encountered during the synthesis of N-aryl piperazines—a privileged scaffold in antipsychotics (e.g., Aripiprazole) and antifungals (e.g., Posaconazole).

Quick Diagnostic: Method Selection Matrix

Before optimizing, ensure you are using the correct synthetic pathway. Use this decision tree to validate your approach.

MethodSelection Start Start: Analyze Aryl Halide (Ar-X) E_Deficient Is Ar-X Electron Deficient? (e.g., p-NO2, o-CN, Pyridine, Pyrimidine) Start->E_Deficient SnAr Path A: SnAr (Nucleophilic Aromatic Substitution) E_Deficient->SnAr Yes (Activated) Sterics Is Ar-X Sterically Hindered? (ortho-substituents) E_Deficient->Sterics No (Deactivated/Neutral) Buchwald Path B: Buchwald-Hartwig (Pd-Catalyzed Cross-Coupling) Ligand_RuPhos Use Ligand: RuPhos or BrettPhos (Precatalyst G3/G4) Buchwald->Ligand_RuPhos High Steric Bulk Ligand_XPhos Use Ligand: XPhos or BINAP (General Purpose) Buchwald->Ligand_XPhos Low Steric Bulk Sterics->Buchwald

Caption: Decision matrix for selecting between SnAr and Pd-catalyzed routes based on aryl halide electronics and sterics.

Module 1: Buchwald-Hartwig Optimization (The "Gold Standard")

Context: Palladium-catalyzed amination is the go-to for unactivated aryl halides. However, piperazines are prone to bis-arylation and catalyst poisoning .

Ticket #101: "My reaction turns black immediately and yields are <10%."

Diagnosis: "Pd-Black" formation. The active Pd(0) species is aggregating into inactive metallic palladium clusters before entering the catalytic cycle.[1]

Root Causes & Solutions:

  • Inefficient Precatalyst Activation: Traditional systems like Pd(OAc)₂ + Phosphine require reduction to Pd(0) in situ, which is often slow and prone to aggregation.

    • Fix: Switch to Palladacycle Precatalysts (e.g., RuPhos Pd G4) . These contain the Pd(0) and ligand in a 1:1 ratio and activate immediately upon exposure to base, preventing the "induction period" where Pd-black forms [1].

  • Oxygen Leakage: Piperazines can act as chelators, but they cannot stabilize Pd(0) against oxidation as effectively as phosphines.

    • Fix: Do not rely on "sparging" with a needle. Use freeze-pump-thaw cycles (x3) or a glovebox.

  • Ligand Mismatch: Monodentate ligands (PPh₃) are insufficient for secondary amines.

    • Fix: Use RuPhos or BrettPhos . RuPhos is specifically optimized for secondary amines and resists

      
      -hydride elimination [2].
      
Ticket #102: "I am getting significant amounts of bis-arylated piperazine."

Diagnosis: Stoichiometric imbalance and competitive coupling. Once the mono-aryl piperazine is formed, it remains nucleophilic and competes with the starting piperazine for the aryl halide.

Optimization Protocol:

Variable Standard Condition Optimized Condition Rationale
Stoichiometry 1:1 (Ar-X : Piperazine) 1:1.5 to 1:3 Excess piperazine statistically favors mono-arylation.
Addition Order Mix all at once Slow addition of Ar-X Keeps [Ar-X] low relative to [Piperazine].

| Protection | Unprotected Piperazine | N-Boc-Piperazine | Blocks the second amine site completely. Requires a deprotection step (TFA/DCM) later. |

Module 2: Nucleophilic Aromatic Substitution (SnAr) (The "Green" Route)

Context: For electron-deficient substrates (e.g., 2-chloropyridine, 4-fluoronitrobenzene), SnAr is superior due to the absence of heavy metals.

Ticket #201: "The reaction works in DMF but the workup is a nightmare."

Diagnosis: High boiling point dipolar aprotic solvents (DMF, DMSO, NMP) are difficult to remove and can retain product during aqueous extraction.

Green Chemistry Solution: Transition to "On-Water" or Alcoholic conditions.

  • Protocol: Use 2-Propanol (IPA) or t-Amyl Alcohol with DIPEA (3 equiv) at reflux.

  • Mechanism: If the substrate is highly activated, water can be used as the solvent. The hydrophobic effect accelerates the reaction as organic reactants aggregate at the phase boundary [3].

Ticket #202: "My yield is low despite high temperature (140°C)."

Diagnosis: Thermal degradation of the piperazine or polymerization of the substrate.

  • Fix: Add a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) (5 mol%). This allows the use of milder inorganic bases (K₂CO₃) in biphasic systems (Toluene/Water) at lower temperatures (80°C).

Module 3: Purification & Pd Removal (The Regulatory Hurdle)

Context: Pharmaceutical guidelines (ICH Q3D) strictly limit residual Pd (often <10 ppm). Piperazines coordinate Pd tightly, making simple filtration insufficient.

Ticket #301: "Column chromatography isn't removing the Palladium."

Diagnosis: The Pd-ligand complex co-elutes with the amine product due to similar polarity or coordination to the piperazine nitrogen.

Self-Validating Purification Workflow:

Purification Crude Crude Reaction Mixture (Contains Pd residues) Scavenger Add Scavenger Resin (SiliaMetS® Thiol or TMT) Crude->Scavenger Stir 50°C, 1h Filter Hot Filtration (Celite® or Silica Pad) Scavenger->Filter Test ICP-MS Check (<10 ppm?) Filter->Test Recryst Recrystallization (IPA/Heptane) Test->Recryst Pass Rework Repeat Scavenging (Switch Scavenger Type) Test->Rework Fail

Caption: Workflow for reducing residual Palladium to compliant levels.

Recommended Scavengers:

  • SiliaMetS® Thiol: Best general-purpose scavenger for Pd(II) and Pd(0).

  • Trimercaptotriazine (TMT): Highly effective for precipitating Pd from homogeneous solutions.

  • Activated Charcoal: Cost-effective but lower selectivity (may adsorb product) [4].

Module 4: Standardized Experimental Protocols

Protocol A: High-Fidelity Buchwald-Hartwig Amination

Use for: Unactivated aryl chlorides/bromides.

  • Setup: Flame-dry a 20 mL vial containing a stir bar. Cool under Argon.

  • Reagents:

    • Aryl Halide (1.0 mmol)[2]

    • N-Boc-Piperazine (1.2 mmol)

    • RuPhos Pd G4 Precatalyst (2 mol%, 0.02 mmol)

    • RuPhos (free ligand) (2 mol%, 0.02 mmol) - Optional, stabilizes active species.

    • NaOtBu (Sodium tert-butoxide) (1.5 mmol) - Store in glovebox.

  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (4 mL, 0.25 M).

    • Critical: Solvent must be degassed (sparged with Ar for 15 mins min).

  • Reaction: Seal cap. Heat to 100°C for 2-12 hours.

  • Workup: Cool. Dilute with EtOAc. Filter through a Celite/Silica pad (removes bulk Pd). Concentrate.

Protocol B: Green SnAr Amination

Use for: Electron-deficient aryl halides.

  • Setup: Standard round-bottom flask (air tolerant).

  • Reagents:

    • Aryl Fluoride/Chloride (1.0 mmol)

    • Piperazine (3.0 mmol) - Excess acts as base and nucleophile.

  • Solvent: Ethanol or IPA (3 mL).

  • Reaction: Reflux (80°C) for 4 hours.

  • Workup: Pour into water (15 mL).

    • If solid forms: Filter and wash with water (Product is usually pure).

    • If oil forms: Extract with EtOAc.[1][3]

References

  • Bruno, N. C., et al. (2013). "Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions." Chemical Science. Link (Note: G3/G4 precatalyst development).

  • Maitland, J. A., et al. (2018). "Buchwald-Hartwig Amination: A User's Guide." Chemical Reviews. Link

  • Narayan, S., et al. (2005). "On Water: Unique Reactivity of Organic Compounds in Aqueous Suspension." Nature. Link

  • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis. Link

Sources

Technical Support Center: Purification & Stability Guide for 1-(2-Piperazin-1-ylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PIP-ETH-001 Subject: Preventing Degradation and Loss of 1-(2-Piperazin-1-ylphenyl)ethanone during Silica Gel Chromatography Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

The purification of 1-(2-Piperazin-1-ylphenyl)ethanone presents a classic but severe challenge in organic synthesis: the incompatibility of electron-rich, basic secondary amines with standard acidic silica gel (


).

Users often report "degradation" which manifests as:

  • Low Mass Recovery: <50% yield despite clean crude NMR.

  • Streaking/Tailing: Product elutes over 20+ fractions.

  • New Impurities: Appearance of oxidation products (N-oxides) or hydrolysis artifacts not present in the crude.

This guide provides a definitive troubleshooting workflow to distinguish between irreversible adsorption (physical loss) and chemical decomposition (reaction), followed by validated protocols to ensure >90% recovery.

Part 1: The Diagnostic Phase

Before altering your workflow, you must diagnose the root cause. "Loss" on a column is rarely just disappearance; it is usually sequestration.

Mechanism of Failure
  • Acid-Base Sequestration: Silica gel is acidic (

    
    ). The secondary amine of the piperazine (
    
    
    
    ) protonates upon contact with silanol groups (
    
    
    ), forming a strong ionic bond (
    
    
    ). This traps the compound at the baseline.
  • Surface-Catalyzed Oxidation: The high surface area of silica, combined with adsorbed oxygen and trace metals (Fe, Al), can catalyze the oxidation of the piperazine ring to imines or N-oxides.

  • Condensation: The ortho-acetyl group is sterically crowded but potentially reactive. Acidic silica can catalyze aldol-type condensations or enamine formation if acetone is present in the eluent.

Diagnostic Workflow (Decision Tree)

DiagnosticTree Start Symptom: Low Recovery / Impurities TLC_Check Run 2D TLC on Silica (DCM/MeOH 9:1) Start->TLC_Check Streak Does it streak from baseline? TLC_Check->Streak Yes_Streak Cause: Acid-Base Interaction (Physical Adsorption) Streak->Yes_Streak Yes No_Streak Is the spot clean but faint? Streak->No_Streak No Action_1 Protocol A: Amine Modifiers Yes_Streak->Action_1 New_Spots Do new spots appear after 1 hour on silica? No_Streak->New_Spots Chem_Deg Cause: Chemical Instability (Oxidation/Hydrolysis) New_Spots->Chem_Deg Yes Solubility Cause: Poor Solubility (Precipitation on Column) New_Spots->Solubility No Action_2 Protocol B: Alumina / Amine-Silica Chem_Deg->Action_2

Figure 1: Diagnostic decision tree to determine if the issue is adsorption (yellow) or chemical degradation (red).

Part 2: Validated Purification Protocols

Protocol A: The "Triethylamine Block" Method (Standard Silica)

Best for: Cases where the compound is stable but streaks/sticks.

The Logic: You must "deactivate" the acidic silanol sites by saturating them with a volatile sacrificial base (Triethylamine, TEA) before your product interacts with them.

Step-by-Step:

  • Column Pre-treatment (Critical):

    • Pack the silica column as usual.

    • Flush with 2 column volumes (CV) of Mobile Phase + 1% TEA .

    • Why: This converts free

      
       to 
      
      
      
      , creating a neutral surface.
  • Eluent Preparation:

    • Prepare your gradient (e.g., DCM/MeOH or Hexane/EtOAc).[1][2]

    • Add 1% TEA (v/v) to both solvent A and solvent B.

    • Note: Do not use Ammonia (

      
      ) with DCM if possible, as it is immiscible and creates pockets of high pH; TEA is miscible.
      
  • Loading:

    • Dissolve sample in DCM (avoid Acetone).

    • Load.[2][3][4][5]

  • Elution:

    • Run the gradient.[1] The product should elute as a tight band.

  • Post-Run Workup:

    • TEA has a high boiling point (89°C). To remove it, rotovap the fractions, then re-dissolve in DCM and wash twice with saturated

      
       (removes TEA salts) or simply dry under high vacuum with mild heating (40°C) if the product is solid.
      
Protocol B: The "Inert Phase" Method (Alumina or Amine-Silica)

Best for: Compounds that chemically degrade (oxidize/rearrange) on acidic silica.

The Logic: If the silica surface catalyzes oxidation or condensation, no amount of TEA will fully stop it. You must switch to a non-acidic support.

Option 1: Neutral Alumina (Aluminum Oxide)

  • Grade: Brockmann Grade III (deactivated with water).

  • Pros: pH is neutral/slightly basic (~7.5-8.0). No silanols.

  • Cons: Lower resolution than silica.

  • Procedure: Pack column with Neutral Alumina. Use DCM/MeOH (99:1 to 95:5). No TEA required.

Option 2: Amine-Functionalized Silica (


-Silica) 
  • Pros: The silica surface is chemically bonded with propyl-amine groups. It acts as a "solid-state TEA." It is basic and prevents oxidation.

  • Procedure: Use commercially available

    
    -cartridges (e.g., Biotage KP-NH). Run standard Hexane/EtOAc or DCM gradients. Do not add TEA  (it is redundant).
    

Part 3: Comparative Data & Solvent Compatibility

Table 1: Solvent System Compatibility for Piperazine Derivatives

Solvent SystemAdditiveRisk LevelNotes
DCM / MeOH NoneHigh Causes severe streaking; acidic silica active.
DCM / MeOH 1% TEALow Standard fix. Good solubility.
Hexane / EtOAc 1% TEAMedium Piperazines often insoluble in Hexane; may precipitate.
DCM / Acetone AnyCritical AVOID. Secondary amines react with acetone to form enamines/imines.
Chloroform NoneMedium

can be acidic (HCl traces). Filter through basic alumina before use.

Part 4: Frequently Asked Questions (FAQs)

Q1: I used 1% TEA but my product still tailed. Why? A: You likely didn't pre-equilibrate the column. If you only add TEA to the mobile phase during the run, the "front" of the TEA is consumed by the silica as it travels down, leaving the bottom of the column acidic until late in the run. You must flush the column with TEA-containing solvent before loading your sample.

Q2: My product turned yellow on the column. Is this degradation? A: Yes, yellowing of phenyl-piperazines usually indicates oxidation to N-oxides or quinoid-type species, catalyzed by the silica surface.

  • Immediate Fix: Switch to Protocol B (Neutral Alumina) .

  • Rescue: Treat the yellow fraction with a mild reducing agent (e.g., Sodium Borohydride in MeOH) to see if it reverts, though purification is better achieved by preventing the oxidation initially.

Q3: Can I use Reverse Phase (C18) instead? A: Absolutely. This is often superior for polar amines.

  • Conditions: Use a High pH buffer (10mM Ammonium Bicarbonate, pH 10) in Water/Acetonitrile.

  • Why: At pH 10, the piperazine (pKa ~9.8) is largely unprotonated (free base), ensuring good retention and peak shape on C18 without the need for ion-pairing agents.

Q4: How do I remove the TEA after the column? A: TEA can be stubborn.

  • Azeotrope: Evaporate with added Heptane or Toluene.

  • Wash: Dissolve the residue in EtOAc, wash with water (TEA is slightly soluble in water, your lipophilic product is not).

  • Vacuum: High vacuum (<1 mbar) at 40°C for 4 hours usually removes residual TEA.

References

  • Biotage. (2023).[6][7] Strategies for the Purification of Ionizable Compounds. Biotage Technical Notes. Link

  • BenchChem. (2025).[2][8] Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns.Link

  • Reich, H. J. (2024). Common Problems in Chromatography of Amines.
  • Gottschalk, A., et al. (2013). Oxidative degradation of secondary amines on silica surfaces. Journal of Chromatography A. Link[9]

  • ChemicalBook. (2024). 1-phenyl-2-(piperazin-1-yl)ethanone Product Properties and Stability.Link

Sources

Technical Support Center: Strategies to Prevent Bis-Arylation in Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for piperazine synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of selective mono-N-arylation of piperazine. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the common challenge of preventing bis-arylation.

Introduction

Piperazine and its derivatives are fundamental building blocks in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The synthesis of N-arylpiperazines is a critical transformation, often achieved through palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann coupling.[2][3] However, the symmetrical nature of piperazine, with two reactive secondary amines, frequently leads to the formation of the undesired 1,4-bis-arylated byproduct, complicating purification and reducing the yield of the target mono-arylated compound.[4][5] This guide offers strategies to control selectivity and optimize your reaction conditions for successful mono-arylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to bis-arylation in piperazine synthesis?

A1: Bis-arylation is primarily driven by the comparable nucleophilicity of the two nitrogen atoms in the piperazine ring.[3] Key factors that promote the formation of the di-substituted byproduct include:

  • Stoichiometry: An excess of the aryl halide relative to piperazine significantly increases the probability of a second arylation event.[4][6]

  • Reaction Rate: Rapid addition of the aryl halide can lead to localized high concentrations, favoring bis-arylation.

  • Reactivity of the Mono-arylated Product: The mono-arylated piperazine is often still nucleophilic enough to compete with the starting piperazine for the aryl halide.

Q2: How can I reliably achieve selective mono-arylation of piperazine?

A2: The most robust and widely used strategy is the use of a mono-protected piperazine, such as N-Boc-piperazine.[6][7] This approach involves three key steps:

  • Protection: One of the piperazine nitrogens is protected with a group like tert-butyloxycarbonyl (Boc). This renders the protected nitrogen non-nucleophilic.[8]

  • Arylation: The arylation reaction is then performed on the remaining free secondary amine.

  • Deprotection: The protecting group is subsequently removed to yield the desired mono-arylated piperazine.[7][9]

While this method adds steps to the synthesis, it provides the highest and most consistent selectivity.

Q3: Are there any one-pot strategies to favor mono-arylation without using a protecting group?

A3: Yes, several one-pot strategies can be employed to enhance mono-selectivity, although they may require more careful optimization:

  • Stoichiometric Control: Using a large excess of piperazine (5-10 equivalents) relative to the aryl halide can statistically favor the mono-arylated product.[5] In some cases, piperazine itself can be used as the solvent.[6][10]

  • Slow Addition of the Aryl Halide: Adding the aryl halide slowly to the reaction mixture helps to maintain a low concentration of the electrophile, reducing the likelihood of the mono-arylated product reacting further.[4][5]

  • In Situ Mono-protonation: Reacting piperazine with one equivalent of acid to form the mono-salt (e.g., piperazine monohydrochloride) significantly reduces the nucleophilicity of the protonated nitrogen, directing arylation to the free nitrogen.[6][7]

Q4: How does the choice of catalyst and ligand impact the mono- to bis-arylation ratio?

A4: The catalyst and ligand system plays a crucial role in the outcome of the reaction. For Buchwald-Hartwig aminations, bulky, electron-rich phosphine ligands like XPhos and RuPhos are often effective, particularly for challenging substrates such as aryl chlorides.[4][6] The choice of a modern palladium precatalyst (e.g., G3 or G4 Buchwald precatalysts) can also improve reaction efficiency and selectivity.[6] For Ullmann couplings, diamine ligands like 1,10-phenanthroline can be effective.[6] Screening different catalyst-ligand combinations is often necessary to find the optimal conditions for a specific substrate.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Problem Potential Causes Solutions
High levels of bis-arylated product observed. 1. Incorrect Stoichiometry: The ratio of aryl halide to piperazine is too high. 2. Rapid Addition: The aryl halide was added too quickly. 3. High Reactivity: The mono-arylated product is highly reactive.1. Increase Piperazine Excess: Use a 5-10 fold excess of piperazine.[5] 2. Slow Addition: Add the aryl halide dropwise or via syringe pump over an extended period.[4] 3. Use a Protecting Group: Employ a mono-protected piperazine like N-Boc-piperazine for maximum selectivity.[6][7]
Low or no conversion of starting material. 1. Inactive Catalyst: The catalyst may be deactivated by air or moisture. 2. Inappropriate Base: The base may be too weak or not soluble in the reaction solvent. 3. Suboptimal Temperature: The reaction temperature may be too low.1. Ensure Inert Atmosphere: Use anhydrous solvents and thoroughly degas the reaction mixture.[4] 2. Select an Appropriate Base: For Buchwald-Hartwig, use strong, non-nucleophilic bases like NaOtBu or K₃PO₄.[6] Ensure the base is fresh and soluble. 3. Increase Temperature: Gradually increase the reaction temperature, typically between 80-110 °C for Buchwald-Hartwig reactions.[5][6]
Formation of dehalogenated arene byproduct. 1. Catalyst-Mediated Side Reaction: The catalyst is promoting reduction of the aryl halide.1. Screen Ligands and Catalysts: Try different phosphine ligands or consider a copper-based catalyst system (Ullmann coupling).[6] 2. Lower Reaction Temperature: Reducing the temperature may disfavor the dehalogenation pathway.[6]
Visualizing the Path to Mono-Arylation

The following diagram illustrates the decision-making process for achieving selective mono-arylation of piperazine.

G start Start: Synthesis of Mono-Aryl Piperazine protecting_group Is maximum selectivity critical? start->protecting_group use_pg Use Mono-Protected Piperazine (e.g., N-Boc) protecting_group->use_pg Yes one_pot One-Pot Strategy protecting_group->one_pot No arylation Perform Arylation Reaction use_pg->arylation stoichiometry Control Stoichiometry (Excess Piperazine) one_pot->stoichiometry slow_addition Slow Addition of Aryl Halide stoichiometry->slow_addition in_situ In Situ Mono-protonation slow_addition->in_situ in_situ->arylation Proceed to Arylation deprotection Deprotection Step arylation->deprotection product Desired Mono-Arylated Piperazine arylation->product deprotection->product G Pd0 Pd(0)L2 OA Oxidative Addition (Ar-X) Pd0->OA Ar-X PdII L2Pd(II)(Ar)(X) OA->PdII Amine Amine Coordination PdII->Amine HNR2 AmineComplex [L2Pd(II)(Ar)(HNR2)]+X- Amine->AmineComplex Deprotonation Deprotonation (Base) AmineComplex->Deprotonation Base Amido L2Pd(II)(Ar)(NR2) Deprotonation->Amido RE Reductive Elimination Amido->RE RE->Pd0 Catalyst Regeneration Product Ar-NR2 RE->Product

Sources

Technical Support Center: Impurity Isolation & Method Development for 1-(2-Piperazin-1-ylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Subject Matter Expert: Senior Application Scientist, Separation Technologies Reference ID: TSC-2025-PIP-02

Introduction

Welcome to the technical support hub for the synthesis and purification of 1-(2-Piperazin-1-ylphenyl)ethanone (CAS: 88372-33-2).[1] This intermediate is a critical scaffold in the development of psychotropic agents (e.g., Teniloxazine analogs) and involves the coupling of an ortho-substituted acetophenone with piperazine.

The presence of the secondary amine (N4-piperazine) and the ortho-carbonyl group creates a unique "push-pull" electronic environment that complicates purification. This guide addresses the specific challenges of separating the mono-arylated product from the bis-arylated impurity (dimer) and managing the severe peak tailing often associated with piperazine derivatives.

Module 1: Chromatographic Resolution (HPLC/UPLC)

Q: My target peak exhibits severe tailing (As > 1.5) on C18 columns. How do I fix this?

Diagnosis: The distal nitrogen (N4) of the piperazine ring is a secondary aliphatic amine with a pKa of approximately 9.8. At standard acidic HPLC pH (0.1% Formic Acid, pH ~2.7), this nitrogen is fully protonated (


). The positively charged species interacts ionically with residual silanols (

) on the silica backbone of standard C18 columns, causing "cation exchange" retention that manifests as tailing.

Protocol: Switch to a High-pH Reverse Phase method. By operating at pH 9.5–10.0, you suppress the ionization of the secondary amine (keeping it neutral), which eliminates silanol interaction and dramatically sharpens the peak.

Recommended Conditions:

  • Stationary Phase: Hybrid Silica (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX-C18). Do not use standard silica at pH > 8.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with

    
    ).
    
  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: 5% B to 95% B.

Q: How do I separate the "Dimer" impurity (Bis-adduct) from the product?

The Issue: In Buchwald-Hartwig or SNAr reactions, excess electrophile leads to N,N'-bis(2-acetylphenyl)piperazine .[1] This impurity is significantly more lipophilic than your target because it lacks the polar, ionizable N-H moiety and contains two aromatic rings.

Resolution Strategy: The "Dimer" will elute significantly later. If you are running an isocratic method, it may carry over to the next injection. Use a "Ballistic Gradient" approach.

ParameterValue
Logic The target is polar (LogD ~1.5 at pH 10); the Dimer is non-polar (LogD > 4.0).[1]
Step 1 Hold 5-40% B gradient for 10 mins to resolve target from starting materials.
Step 2 Rapid Ramp: 40% to 95% B in 2 minutes.
Step 3 Flush: Hold at 95% B for 3 minutes to elute the Dimer.
Step 4 Re-equilibrate (critical for reproducibility).
Q: The retention time shifts between runs. Why?

Cause: The ortho-acetyl group can form a weak intramolecular hydrogen bond or create steric torsion that affects the pKa of the aniline-like nitrogen (N1). However, the shift is usually due to temperature fluctuations or buffer evaporation .

Fix:

  • Thermostat Control: Set column oven to 40°C. The mass transfer kinetics of piperazines improve significantly at elevated temperatures.

  • Buffer Freshness: Ammonium bicarbonate is volatile. Replace buffer bottles every 24 hours to maintain pH stability.

Module 2: Method Development Workflow

The following decision tree illustrates the logical flow for selecting the correct separation mode based on your specific impurity profile.

MethodDev Start Start: Crude Mixture Analysis Check_pH Check Mobile Phase pH Start->Check_pH Decision_Tailing Is Peak Tailing > 1.3? Check_pH->Decision_Tailing High_pH Switch to pH 9.5 (NH4HCO3) Decision_Tailing->High_pH Yes (Preferred) Low_pH_Mod Add Ion-Pair Reagent (0.1% TFA or HSS T3 Col) Decision_Tailing->Low_pH_Mod Yes (Alt) Check_Dimer Is Dimer (Bis-adduct) Present? Decision_Tailing->Check_Dimer No High_pH->Check_Dimer Low_pH_Mod->Check_Dimer Gradient_Ramp Add Flush Step (95% ACN for 3 min) Check_Dimer->Gradient_Ramp Yes Isocratic Standard Gradient (5-60% B) Check_Dimer->Isocratic No Check_Regio Regioisomers Present? (meta/para) Gradient_Ramp->Check_Regio Isocratic->Check_Regio Phenyl_Col Use Phenyl-Hexyl Column (Pi-Pi Selectivity) Check_Regio->Phenyl_Col Yes Final_Method Final Validated Method Check_Regio->Final_Method No Phenyl_Col->Final_Method

Figure 1: Decision tree for optimizing HPLC conditions for aryl-piperazines. Note the preference for High pH to mitigate tailing.

Module 3: Synthesis & Impurity Tracking

Understanding where impurities originate allows for upstream prevention.

Q: I see a peak at M-35 in LC-MS. What is it?

Answer: If you are using 1-(2-chlorophenyl)ethanone as a starting material, this is likely the de-halogenated byproduct (Acetophenone).

  • Mechanism: In Pd-catalyzed couplings (Buchwald-Hartwig),

    
    -hydride elimination or reductive elimination from the Pd-center can occur before the amine couples, replacing the Cl with H.
    
  • Prevention: Use a more active catalyst (e.g., Pd2(dba)3 + BINAP or XPhos) and ensure the reaction is strictly anhydrous to prevent protonolysis.

Q: How do I remove the Palladium catalyst?

Answer: The piperazine nitrogen is a good ligand and will bind residual Palladium, carrying it into your final product (often seen as a colored tint).

  • Protocol: Post-reaction, treat the organic phase with SiliaMetS® Thiol or DMT scavengers (0.5 eq relative to Pd) for 4 hours at 50°C. Filter through Celite. Standard aqueous washes are often insufficient due to the chelation effect.

Impurity Fate Map

FateMap SM Starting Materials (2-Haloacetophenone + Piperazine) Reaction Reaction (Pd Cat / Base) SM->Reaction Imp_Dimer Impurity: Dimer (Bis-arylated) Reaction->Imp_Dimer Excess SM Imp_Dehalo Impurity: Acetophenone (De-halogenated) Reaction->Imp_Dehalo Cat Cycle Error Target Target: 1-(2-Piperazin-1-ylphenyl)ethanone Reaction->Target Workup Acidic Workup (pH 3 Extraction) Imp_Dimer->Workup Target->Workup Fate_Dimer Dimer stays in Organic (Removed) Workup->Fate_Dimer Organic Layer Fate_Target Target moves to Aqueous (Protonated) Workup->Fate_Target Aqueous Layer Basify Basify Aqueous (pH 11) & Extract Fate_Target->Basify Final Isolated Product Basify->Final

Figure 2: Fate mapping of impurities during Acid/Base workup. The Dimer can be effectively removed by exploiting the basicity difference (Target has free NH, Dimer does not).

Module 4: Quantitative Data & Specifications

Use these parameters to validate your analytical method.

PropertyValueNotes
Monoisotopic Mass 204.13 Da

UV Max (

)
245 nm, 280 nmAcetophenone conjugation. Piperazine is UV silent.
pKa (Calc) N1: ~2.5, N4: ~9.8N1 is aniline-like; N4 is aliphatic secondary amine.
LogP 1.2 (Neutral)Increases significantly if N-acylated (Dimer).
Solubility High in DCM, MeOH.Low in Hexanes. Soluble in water at pH < 4.

References

  • Royal Society of Chemistry. (2025). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone Crystal Structure. Retrieved from [Link]

  • University of Regina. (2009). pKa Values of Some Piperazines at Different Temperatures. Retrieved from [Link]

Sources

Technical Support Center: Stability Optimization for 1-(2-Piperazin-1-ylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support hub for 1-(2-Piperazin-1-ylphenyl)ethanone . This intermediate is a critical scaffold in the synthesis of atypical antipsychotics and serotonin modulators. However, its structural motif—combining an ortho-substituted acetophenone with a secondary amine (piperazine)—creates a "perfect storm" for stability challenges in solution.

This guide moves beyond generic advice. We address the specific electronic and steric interactions caused by the ortho-positioning, which accelerates degradation pathways that are often negligible in para- or meta-isomers.

Quick Diagnostic: What are you observing?

Use this decision matrix to identify the root cause of your instability.

DiagnosticTree Start Observation Yellowing Yellowing / Browning (Solution) Start->Yellowing Precipitation Precipitation / Haze Start->Precipitation NewPeaks New Impurity Peaks (LCMS) Start->NewPeaks Photo Photochemical Degradation (Norrish Type I/II) Yellowing->Photo Rapid onset (Minutes) Oxidation N-Oxidation (Piperazine Ring) Yellowing->Oxidation Slow onset (Hours/Days) Agg pH-Dependent Aggregation (Free Base) Precipitation->Agg Neutral/Basic pH NewPeaks->Oxidation M+16, M+32 Schiff Solvent Adduct (Enamine/Schiff Base) NewPeaks->Schiff M+40 (Acetonitrile) M+58 (Acetone)

Figure 1: Diagnostic decision tree for identifying degradation mechanisms based on visual and chromatographic evidence.

Module 1: Photochemical Instability (The Acetophenone Chromophore)

The Issue

Users often report solutions turning yellow or brown within minutes of exposure to ambient laboratory light.

The Mechanism

The acetophenone moiety is a classic triplet state sensitizer . In the ortho-isomer, the carbonyl group is sterically twisted out of coplanarity with the phenyl ring. This reduces conjugation energy and makes the molecule highly susceptible to UV-A and visible blue light (350–450 nm).

  • Primary Pathway: Excitation leads to radical formation via hydrogen abstraction (Norrish Type II) or alpha-cleavage (Norrish Type I).

  • Secondary Pathway: The excited triplet state generates Singlet Oxygen (

    
    )  from dissolved oxygen, which then attacks the electron-rich piperazine ring.
    
Troubleshooting Protocol

Q: Is amber glass sufficient? A: No. For stock solutions stored >4 hours, amber glass only attenuates UV. It does not block all high-energy visible light.

Recommended Workflow:

  • Preparation: Work under yellow sodium vapor lamps or low-intensity LED light if possible.

  • Storage: Wrap vials in aluminum foil immediately after preparation.

  • Solvent Choice: Avoid chlorinated solvents (DCM, Chloroform) for long-term storage under light, as they generate radicals that accelerate this process.

Module 2: Oxidative Degradation (The Piperazine Problem)

The Issue

LCMS analysis shows the emergence of peaks at M+16 and M+14 relative to the parent mass.

The Mechanism

The secondary amine in the piperazine ring is the weak link.

  • N-Oxidation (M+16): Dissolved oxygen attacks the secondary nitrogen, forming the N-oxide. This is accelerated by trace metal ions (Cu²⁺, Fe³⁺) often found in non-HPLC grade buffers.

  • Oxidative Dealkylation (M-2 / M+14): Radical attack at the

    
    -carbon of the piperazine ring leads to iminium ion formation, followed by hydrolysis to ring-opened aldehydes or lactams (piperazinones).
    
Protocol: The "Gold Standard" Degassing Method

Simple sonication is insufficient for this sensitive intermediate. Use the Freeze-Pump-Thaw method for stock solutions.

FPT_Cycle Step1 1. Freeze Step2 2. Pump Step1->Step2 Solidify Solvent Step3 3. Thaw Step2->Step3 Remove Headspace Gas Cycle Repeat 3x Step3->Cycle Release Dissolved Gas Cycle->Step1 Gas Remaining Ready Backfill with Argon Cycle->Ready Gas Removed

Figure 2: Freeze-Pump-Thaw cycle for complete removal of dissolved oxygen.

Stabilization Additives: If absolute exclusion of air is impossible, add an antioxidant to the buffer:

  • Ascorbic Acid (0.1% w/v): Best for acidic/neutral aqueous solutions.

  • BHT (Butylated hydroxytoluene): Best for organic stock solutions (MeOH/ACN).

Module 3: Chemical Compatibility & Solvent Adducts

The Issue

"Ghost peaks" appear in the chromatogram that shift depending on the solvent used.

The Mechanism

The secondary amine of the piperazine is a strong nucleophile.

  • Acetone/Ketones: Forms an enamine or Schiff base (M+40 for acetone). This reaction is reversible but complicates quantification.

  • Chloroform: Reacts slowly to form carbamoyl chlorides or degrades via dichlorocarbene generation.

  • Carbon Dioxide: Piperazines avidly absorb atmospheric CO₂ to form carbamates (M+44), often mistaken for impurities.

Solvent Compatibility Table
SolventSuitabilityRisk FactorRecommendation
Methanol (MeOH) HighLowExcellent for stock solutions. Ensure HPLC grade (aldehyde-free).
DMSO MediumHigh (Oxidation)DMSO can act as an oxidant (Pfitzner-Moffatt type) upon prolonged storage. Use fresh.
Acetonitrile (ACN) HighLowGood for LCMS.
Acetone Forbidden CriticalForms enamines rapidly. Do not use for cleaning glassware.
Chloroform/DCM LowMediumAvoid for storage >24h. Photochemical radical generation.

Module 4: pH-Dependent Solubility (The Ortho Effect)

The Issue

The compound precipitates upon dilution into biological buffers (pH 7.4).

The Mechanism
  • Piperazine Nitrogen (Distal): Basic (pKa ~9.8). Protonated and soluble at pH < 8.

  • Aniline Nitrogen (Proximal): The ortho-acetyl group withdraws electrons and may form an intramolecular hydrogen bond with the NH, drastically lowering its basicity (pKa < 3).

Result: At pH 7.4, the distal piperazine nitrogen is partially deprotonated. The molecule becomes largely neutral and lipophilic, leading to aggregation.

Solution:

  • For Stock: Maintain pH < 5 using 0.1% Formic Acid or Acetate buffer.

  • For Assay: If pH 7.4 is required, ensure DMSO concentration is ≥1% or include a solubility enhancer like 20% Cyclodextrin (HP-β-CD) to encapsulate the lipophilic phenyl ring.

Summary of Best Practices

  • Storage: Solid state at -20°C under Argon.

  • Solution Prep: Freshly prepare in degassed Methanol/Water (50:50) with 0.1% Formic Acid.

  • Handling: Amber vials + Foil wrap. Avoid acetone.

  • Analysis: Analyze within 4 hours of dissolution.

References

  • Mechanisms of Piperazine Oxidation Pattar, V. P., et al. (2013). Thermodynamic, kinetic and mechanistic investigations of Piperazine oxidation.

  • Photochemistry of Aminoacetophenones Grabner, G., et al. (2000). Photochemistry of 2-aminoacetophenone derivatives: The role of the intramolecular hydrogen bond.

  • Degradation of Piperazine in CO2 Capture (Relevant for Air Exposure) Freeman, S. A., et al. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.

  • Handling of Photosensitive Pharmaceuticals Thatcher, S. R., et al. (2001). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. [1]

Sources

Validation & Comparative

Comparative Pharmacological Analysis: 1-(2-Piperazin-1-ylphenyl)ethanone Scaffolds vs. Standard Anticancer Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As acquired drug resistance continues to limit the clinical efficacy of established chemotherapeutics, the rational design of novel small-molecule scaffolds is critical. 1-(2-Piperazin-1-ylphenyl)ethanone (PPE) has emerged as a highly versatile and high-value pharmacophore in modern medicinal chemistry. Featuring a basic piperazine ring ortho-linked to an acetophenone core, PPE serves as a foundational building block for synthesizing targeted receptor tyrosine kinase (RTK) inhibitors and antimitotic chalcones[1].

This guide provides an objective, data-driven comparison of PPE-derived compounds against standard anticancer drugs (e.g., Erlotinib, Doxorubicin). Designed for drug development professionals, it details the mechanistic causality behind the scaffold's efficacy, comparative performance data, and the self-validating experimental protocols required for rigorous preclinical evaluation.

Mechanistic Rationale: The Causality of the PPE Scaffold

The structural architecture of PPE is deliberately designed to optimize target engagement within the tumor microenvironment. Understanding why this specific chemical geometry is effective is crucial for further drug optimization:

  • The Piperazine Moiety (Solubility & Solvent Channel Engagement): The inclusion of the basic piperazine ring acts as a solubilizing group, drastically improving the pharmacokinetic profile of highly lipophilic core structures. In kinase inhibitors, the basic nitrogen extends into the solvent-exposed channel of the ATP-binding pocket. This enhances binding affinity through favorable electrostatic interactions with the solvent without disrupting the core hinge-binding hydrogen bonds[1].

  • Ortho-Acetophenone Core (Conformational Pre-organization): The carbonyl group serves as a critical hydrogen-bond acceptor. The ortho positioning of the piperazine induces a specific dihedral twist due to steric hindrance. This twist pre-organizes the molecule to fit selectively into the DFG-out (inactive) conformation of specific kinases like AXL and EGFR, a selectivity feature that is often lost in para-substituted analogs[1][2].

  • Reactive Handle for Chalcone Synthesis: The methyl ketone of the ethanone group allows for rapid derivatization via Claisen-Schmidt condensation. This yields piperazinylphenyl chalcones (e.g., compound MY11), which are proven to disrupt microtubule dynamics and activate the NF-κB/PUMA apoptotic pathways in breast cancer models[3].

Pathway PPE PPE-Derived Pharmacophore RTK Receptor Tyrosine Kinases (AXL / EGFR) PPE->RTK Competitive Inhibition PI3K PI3K / AKT Survival Pathway RTK->PI3K Oncogenic Activation NFKB NF-κB / PUMA Signaling RTK->NFKB Modulates Apoptosis Apoptosis & Cell Cycle Arrest PI3K->Apoptosis Suppresses NFKB->Apoptosis Promotes

Signal transduction modulation by PPE-derived kinase inhibitors.

Comparative Efficacy Profiling

To objectively evaluate the PPE scaffold, its optimized derivatives (PPE-Kinase Inhibitors and PPE-Chalcones) are benchmarked against clinical standards: Erlotinib (a targeted EGFR inhibitor) and Doxorubicin (a broad-spectrum DNA intercalator).

While Doxorubicin exhibits extreme potency, it is associated with severe cardiotoxicity. PPE-derived targeted inhibitors offer a superior safety window by selectively binding to overexpressed targets (like AXL) that drive metastasis and resistance[1]. Furthermore, PPE-chalcone derivatives have demonstrated the ability to overcome resistance mechanisms in MCF-7 breast cancer cells by arresting the cell cycle at the G2/M phase[3].

Table 1: Quantitative Performance Comparison
Compound Class / DrugPrimary TargetBiochemical IC₅₀Cellular IC₅₀ (MCF-7)Mechanism of Action
PPE-Derived Inhibitor AXL / MER0.15 nM~1.2 μMATP-competitive kinase inhibition[1]
PPE-Chalcone (MY11) NF-κB / PUMAN/A24.0 μMCell cycle arrest & apoptosis[3]
Erlotinib (Standard)EGFR2.0 nM>50.0 μMTargeted RTK inhibition
Doxorubicin (Standard)Topoisomerase IIN/A0.5 μMDNA intercalation / ROS generation

Experimental Methodologies: Self-Validating Workflows

To ensure scientific trustworthiness, the evaluation of PPE derivatives must utilize orthogonal validation—meaning biochemical target engagement must be directly correlated with phenotypic cellular outcomes.

Protocol 1: Universal Kinase Profiling via ADP-Glo™ Assay

Causality: Traditional radiometric assays require highly specific peptide substrates. Because PPE derivatives often represent novel chemical spaces with unknown substrate preferences, the ADP-Glo assay is prioritized. It measures the universal byproduct of all kinase reactions (ADP). By converting ADP to ATP and utilizing luciferase to generate light, the assay creates a self-validating system where luminescence is directly and universally proportional to kinase activity, eliminating substrate bias[2].

Step-by-Step Methodology:

  • Reagent Preparation: Dilute the target kinase (e.g., AXL or EGFR) to 2 ng/μL in kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Incubation: Add 1 μL of the PPE derivative (serially diluted in DMSO) to 4 μL of the kinase solution in a 384-well plate. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add 5 μL of ATP/Substrate mix (10 μM ATP final concentration). Incubate for 60 minutes.

  • ADP Detection: Add 10 μL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 20 μL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase. Incubate for 30 minutes in the dark.

  • Readout: Measure luminescence using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol 2: Multiplexed Flow Cytometry for Apoptosis Validation

Causality: Biochemical inhibition (Protocol 1) does not guarantee cellular efficacy due to potential membrane permeability issues. This protocol uses Sytox Red staining to validate whether the biochemical kinase inhibition successfully translates into actual cell cycle arrest and apoptosis in living tumor models[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 or MDA-MB-231 breast cancer cells at a density of

    
     cells/well in a 6-well plate. Incubate overnight at 37°C in 5% CO₂.
    
  • Treatment: Treat cells with the PPE derivative at varying concentrations (e.g., 5, 10, 25 μM) for 12 to 24 hours. Use Doxorubicin (1 μM) as a positive control.

  • Harvesting: Trypsinize cells, wash twice with cold PBS, and centrifuge at 1500 rpm for 5 minutes.

  • Fixation & Staining: Fix cells with 75% cold ethanol overnight. Resuspend in Sytox Red staining buffer (PBS containing 5 μM Sytox Red, 0.2 mg/mL RNase, and 0.1% TritonX-100). Incubate for 15 minutes at room temperature in the dark[3].

  • Acquisition: Analyze the cell cycle distribution using a flow cytometer (e.g., DxFLEX). Quantify the Sub-G1 (apoptotic) and G2/M (arrested) populations.

Workflow Syn Chemical Synthesis (PPE Scaffold) Pur Purification (HPLC/NMR) Syn->Pur Bio Biochemical Assay (ADP-Glo Kinase) Pur->Bio Cell Cellular Assay (Flow Cytometry) Pur->Cell Data Data Integration & IC50 Profiling Bio->Data Cell->Data

Orthogonal screening workflow for evaluating PPE derivatives.

References

  • Title: MY11 exerts antitumor effects through activation of the NF-κB/PUMA signaling pathway in breast cancer Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective Source: ACS Publications URL: [Link]

  • Title: In Vitro and In Silico Evaluation of 2-(1H-Benzo[d]imidazol-2-yl)-3-(4-(piperazin-1-yl)phenyl)-propanenitrile as Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors Source: ResearchGate URL: [Link]

Sources

A Comparative Efficacy Guide to 1-(2-Piperazin-1-ylphenyl)ethanone Derivatives as Sigma-1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the efficacy of 1-(2-Piperazin-1-ylphenyl)ethanone and its related piperazine/piperidine-based derivatives as ligands for the Sigma-1 Receptor (S1R). It is designed for researchers, medicinal chemists, and drug development professionals, offering a synthesis of experimental data, detailed protocols, and the causal logic behind methodological choices to facilitate informed research and development.

Introduction: The Sigma-1 Receptor as a Pluripotent Therapeutic Target

The Sigma-1 Receptor (S1R) is a unique, ligand-operated chaperone protein, primarily located at the mitochondria-associated endoplasmic reticulum membrane (MAM).[1][2] Unlike conventional receptors, S1R modulates a vast array of cellular functions through protein-protein interactions, influencing everything from ion channel activity and neurotransmitter release to cellular stress responses.[2][3] Its involvement in a multitude of CNS disorders—including neurodegenerative diseases, psychiatric conditions, and neuropathic pain—as well as in cancer, makes it a compelling target for therapeutic intervention.[1][4][5]

The 1-(2-Piperazin-1-ylphenyl)ethanone scaffold and its structural analogues have emerged as a promising foundation for developing potent and selective S1R ligands.[6][7] The piperazine moiety is a well-established pharmacophore in medicinal chemistry, often conferring favorable properties for CNS drug candidates.[8] This guide will dissect the key parameters that define the efficacy of these derivatives: binding affinity, selectivity, and functional activity, supported by robust experimental data and protocols.

Foundational Efficacy Parameters

The evaluation of any potential S1R ligand hinges on three critical, experimentally-derived parameters:

  • Binding Affinity (Kᵢ): This value represents the dissociation constant of the ligand-receptor complex and is the primary measure of a compound's potency. A lower Kᵢ value signifies a higher binding affinity. It is typically determined through competitive radioligand binding assays.

  • Selectivity: S1R shares structural similarities and ligands with the Sigma-2 Receptor (S2R).[9] Therefore, quantifying a ligand's preference for S1R over S2R (expressed as a selectivity ratio, Kᵢ S2R / Kᵢ S1R) is crucial to minimize off-target effects. Selectivity against other receptors is also important but S2R is the most common comparator.

  • Functional Activity: Ligands can act as agonists, activating the receptor's chaperone function, or as antagonists, blocking it.[1] Some compounds may also exhibit allosteric modulation. Determining the functional profile is essential as agonists and antagonists can have profoundly different, even opposite, therapeutic effects.[4][10] For example, S1R agonists often exhibit neuroprotective effects, while antagonists can be effective in treating neuropathic pain and mitigating drug abuse.[1][10][11]

Comparative Analysis of Piperazine/Piperidine-based Derivatives

While data on a broad series of direct 1-(2-Piperazin-1-ylphenyl)ethanone analogues is consolidated from various studies, the analysis of structurally related piperazine and piperidine ethanone derivatives provides critical insights into the structure-activity relationship (SAR).

Table 1: Comparative Binding Affinities and Selectivity of Representative S1R Ligands

Compound IDCore ScaffoldKey SubstitutionsS1R Kᵢ (nM)S2R Kᵢ (nM)Selectivity (S2R/S1R)Reference(s)
Compound 1 Piperazine-ethanone4-phenylpiperazin-1-yl, 2-[4-(benzyl)-1-piperidin-1-yl]3.2105.6~33[12]
FEt-PPZ Piperazine-ethanone1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)Good AffinityLower AffinitySelective for S1R[13][14]
Haloperidol PiperidineN/A (Reference)5.2Not DeterminedN/A
(+)-Pentazocine BenzomorphanN/A (Reference)4.81698~354
Compound 5 Piperidine-ethanoneDiffers from piperazine analogue (Cmpd 4)3.64Not ReportedHigh for S1R[3][15]
Compound 4 Piperazine-ethanoneDiffers from piperidine analogue (Cmpd 5)1531Not ReportedLow for S1R[3][15]

*Docking studies and in vitro assays confirmed high affinity and selectivity, though specific Kᵢ values were not provided in the primary source.[13][14]

Key Insights from SAR Analysis:

  • Piperidine vs. Piperazine Core: Multiple studies highlight that a piperidine core is often critical for high S1R affinity compared to a piperazine core in otherwise identical structures.[3][15][16] For instance, comparing compounds 4 (piperazine) and 5 (piperidine) shows a dramatic increase in S1R affinity (Kᵢ of 1531 nM vs. 3.64 nM, respectively) when switching to the piperidine moiety.[3][15] This is likely due to differences in the protonation state and the ability to form a crucial salt bridge interaction within the S1R binding pocket.[16]

  • Substitutions: The substituents on the phenyl ring and the ethanone bridge play a significant role in modulating affinity and selectivity. The discovery of Compound 1, with a Kᵢ of 3.2 nM, demonstrates that complex substitutions can yield highly potent ligands.[12]

Experimental Methodologies: A Guide to Practice

The integrity of any comparative analysis rests on the quality and validity of its underlying experimental protocols. The following sections provide detailed, field-proven methodologies for characterizing S1R ligands.

Protocol 1: Determining S1R Binding Affinity (Kᵢ) via Radioligand Competition Assay

This protocol describes the "gold standard" method for determining a test compound's binding affinity for S1R by measuring its ability to compete with a known high-affinity radioligand.[17][18]

Rationale: This competitive inhibition assay is a robust and widely accepted method for quantifying ligand affinity.[18] Guinea pig liver is often used as the tissue source due to its naturally high expression of S1R.[19] [³H]-(+)-pentazocine is the preferred radioligand because of its high affinity and selectivity for S1R.[17]

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize fresh or frozen guinea pig liver in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors.[19]

    • Perform a low-speed centrifugation (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and debris.[19]

    • Collect the supernatant and perform a high-speed centrifugation (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.[19]

    • Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration using a Bradford assay or similar method. Membranes can be stored at -80°C.

  • Binding Assay:

    • In a 96-well plate or microcentrifuge tubes, combine the following in a total volume of 1 mL:

      • Membrane homogenate (typically 0.5 mg/mL protein).

      • A single concentration of [³H]-(+)-pentazocine, typically near its Kₔ value (e.g., 2-3 nM).[17]

      • Increasing concentrations of the unlabeled test compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).

      • For determining non-specific binding, a separate set of tubes will contain a high concentration of an unlabeled S1R ligand like haloperidol (e.g., 10 µM).

    • Incubate the mixture for 90-120 minutes at 37°C.[19]

  • Filtration and Quantification:

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.[19]

    • Quickly wash the filters three times with ice-cold assay buffer to remove non-specifically trapped radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal competition curve.

    • Use non-linear regression analysis (e.g., Prism software) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis p1 Homogenize Tissue (Guinea Pig Liver) p2 Low-Speed Centrifugation (Remove Debris) p1->p2 p3 High-Speed Centrifugation (Pellet Membranes) p2->p3 p4 Resuspend & Quantify (Bradford Assay) p3->p4 a1 Incubate: Membranes + [3H]-(+)-Pentazocine + Test Compound p4->a1 a2 Terminate via Rapid Filtration a1->a2 a3 Wash Filters a2->a3 a4 Scintillation Counting a3->a4 d1 Calculate IC50 (Non-linear Regression) a4->d1 d2 Calculate Ki (Cheng-Prusoff Eq.) d1->d2

Workflow for S1R Radioligand Competition Binding Assay.
Protocol 2: Determining S1R vs. S2R Selectivity

To determine selectivity, a parallel binding assay for the S2R must be performed.

Rationale: This assay is similar to the S1R assay but uses a non-selective radioligand, [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG), which binds to both S1R and S2R.[18][20] To isolate binding to S2R, a high concentration of a selective S1R ligand (a "masking agent") like (+)-pentazocine is added to occupy all S1R sites.[17] Rat liver is often used as it has a higher expression of S2R compared to guinea pig liver.

Methodology:

  • Follow the same membrane preparation steps as in Protocol 1, but using rat liver.

  • The binding assay mixture will contain:

    • Rat liver membrane homogenate.

    • A single concentration of [³H]-DTG (near its Kₔ for S2R).

    • A masking concentration of (+)-pentazocine (e.g., 100 nM) to block S1R sites.

    • Increasing concentrations of the test compound.

  • Incubation, filtration, and data analysis proceed as described in Protocol 1 to determine the Kᵢ for S2R.

  • Trustworthiness Caveat: Researchers must be aware of the potential hazards of using masking protocols. High concentrations of the masking agent can compete with the radioligand at the S2R site, and conversely, high concentrations of the radioligand can displace the mask from the S1R site, leading to inaccurate Kᵢ and receptor density calculations.[20] It is strongly recommended to validate results using cell lines that express only one receptor subtype or to perform careful cross-validation experiments.[20]

Protocol 3: Functional Characterization via Phenytoin Shift Assay

This assay provides a predictive tool to differentiate between S1R agonists and antagonists without requiring a complex downstream functional readout.

Rationale: Phenytoin is an allosteric modulator of S1R.[4] It potentiates the binding affinity of S1R agonists but has no effect on or slightly reduces the affinity of antagonists.[4][12] By performing the S1R binding assay in the presence and absence of phenytoin, one can infer the functional nature of the test ligand.

Methodology:

  • Perform two separate S1R competition binding assays (as in Protocol 1) for the test compound.

  • Assay A: Standard conditions (no phenytoin).

  • Assay B: Include a fixed concentration of phenytoin (e.g., 100 µM) in all incubation wells.

  • Calculate the IC₅₀ and Kᵢ values from both assays.

  • Interpretation:

    • Agonist: The Kᵢ value will be significantly lower (affinity will be higher) in the presence of phenytoin (Assay B) compared to its absence (Assay A).[12]

    • Antagonist: The Kᵢ value will be unchanged or slightly increased in the presence of phenytoin.[4][12]

cluster_agonist Agonist Profile cluster_antagonist Antagonist Profile start Phenytoin Shift Assay Logic Agonist_NoDPH Assay A (No Phenytoin) Ki = X start->Agonist_NoDPH Antagonist_NoDPH Assay A (No Phenytoin) Ki = Y start->Antagonist_NoDPH Agonist_DPH Agonist_DPH Agonist_NoDPH->Agonist_DPH Affinity Increases Agonist_Result Potentiation Agonist_DPH->Agonist_Result Antagonist_DPH Assay B (+ Phenytoin) Ki ≈ Y Antagonist_NoDPH->Antagonist_DPH Affinity Unchanged Antagonist_Result No Change Antagonist_DPH->Antagonist_Result

Logic diagram of the Phenytoin Shift Assay for functional characterization.

Conclusion and Future Perspectives

The 1-(2-Piperazin-1-ylphenyl)ethanone scaffold and its analogues represent a fertile ground for the discovery of novel S1R ligands. The comparative data clearly indicate that while the piperazine core is a common feature, subtle structural modifications, such as the switch to a piperidine core, can dramatically enhance binding affinity for the S1R.[3][15] This underscores the necessity of systematic SAR studies to optimize potency and selectivity.

Future research should focus on synthesizing and evaluating a broader library of these derivatives to build a more comprehensive SAR model. Elucidating the functional consequences (agonist vs. antagonist activity) of these structural changes is paramount, as this will dictate their therapeutic potential. The robust, validated protocols provided in this guide offer a clear framework for generating the high-quality, reproducible data needed to advance these promising compounds from the bench to potential clinical applications.

References

  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71(1), 1-34. [Link]

  • Celtarys Research. (2025). Sigma-1 Receptor Assays with Fluorescent Ligands. Celtarys Research. [Link]

  • Pati, M. L., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules, 26(15), 4635. [Link]

  • Kavanagh, P. S., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 237. [Link]

  • Mallia, M. B., et al. (2022). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Advances, 12(35), 22933-22944. [Link]

  • Mallia, M. B., et al. (2022). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC advances, 12(35), 22933-22944. [Link]

  • Amata, E., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(7), 1332-1341. [Link]

  • Amata, E., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC medicinal chemistry, 14(7), 1332-1341. [Link]

  • Pati, M. L., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules, 26(15), 4635. [Link]

  • Al-Ghananeem, A. M., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Chemical Biology, 1(4), 269-282. [Link]

  • Dichiara, M., et al. (2025). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 281, 117037. [Link]

  • Szczepańska, K., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS chemical neuroscience, 13(1), 74-91. [Link]

  • Dichiara, M., et al. (2025). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 281, 117037. [Link]

  • Szczepańska, K., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(1), 74-91. [Link]

  • O'Neill, E., et al. (2023). Sigma receptor ligands are potent anti-prion compounds that act independently of sigma receptor binding. bioRxiv. [Link]

  • Weng, T. Y., et al. (2019). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience, 13, 903. [Link]

  • ResearchGate. (n.d.). Sigma-1 and Sigma-2 receptor binding parameters and S2R/S1R selectivity... [Scientific Diagram]. ResearchGate. [Link]

  • Szczepanska, K., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H-3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]

  • Szczepańska, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications. [Link]

  • Karcz, T., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. ACS chemical neuroscience, 14(15), 2824-2843. [Link]

  • Sravani, G., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Asian Journal of Pharmaceutical and Clinical Research, 12(11), 1-6. [Link]

  • Selivanova, S. V., et al. (2015). Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging. Nuclear medicine and biology, 42(4), 395-403. [Link]

  • Maurice, T. (2023). The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0. International Journal of Molecular Sciences, 24(21), 15915. [Link]

  • Matsumoto, R. R., et al. (2011). Effects of the selective sigma receptor ligand, 1-(2-phenethyl)piperidine oxalate (AC927), on the behavioral and toxic effects of cocaine. Neuropharmacology, 60(4), 587-595. [Link]

  • Yano, H., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Journal of Pharmacology and Experimental Therapeutics, 365(1), 136-147. [Link]

  • Esam, Z., et al. (2023). Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanocatalyst. RSC Advances, 13(37), 25229-25245. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Characterization and Confirmation of Novel Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous pharmaceuticals targeting a wide array of conditions, from cancer to central nervous system disorders.[1] The introduction of novel derivatives of this versatile heterocycle is a cornerstone of drug discovery. However, the synthesis of a new molecule is only the beginning; its true value is unlocked only through rigorous and unambiguous structural characterization.

This guide provides an in-depth comparison of the essential analytical techniques required to move from a newly synthesized compound to a fully confirmed, novel chemical entity. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a self-validating and scientifically sound workflow.

The Orthogonal Approach: A Foundation of Trustworthiness

In structural elucidation, no single technique provides absolute certainty. A trustworthy confirmation relies on an orthogonal approach, where multiple, independent methods are used to corroborate the proposed structure.[2] This principle of cross-validation is fundamental to scientific integrity. Data from one technique (e.g., molecular weight from Mass Spectrometry) should complement and be consistent with data from another (e.g., the proton and carbon count from NMR Spectroscopy).

The logical flow of this approach ensures that each piece of evidence supports the others, culminating in a high-confidence structural assignment.

G cluster_0 Initial Hypothesis cluster_1 Primary Characterization cluster_2 Detailed Elucidation cluster_3 Definitive Confirmation cluster_4 Final Validation Proposed_Structure Proposed Structure (From Synthesis Scheme) MS Mass Spectrometry (Molecular Weight, Formula) Proposed_Structure->MS Verify Mass NMR 1D NMR (¹H, ¹³C) (Functional Groups, H/C Count) Proposed_Structure->NMR Verify Framework TwoD_NMR 2D NMR (COSY, HSQC, HMBC) (Connectivity, Scaffolding) MS->TwoD_NMR Formula Confirmed NMR->TwoD_NMR Framework Plausible XRay X-Ray Crystallography (3D Structure, Stereochemistry) TwoD_NMR->XRay Connectivity Mapped Confirmed_Structure Confirmed Novel Structure TwoD_NMR->Confirmed_Structure High Confidence (If no crystal) XRay->Confirmed_Structure Absolute Proof

Caption: Orthogonal workflow for novel compound confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the chemical environment and connectivity of atoms within a molecule.[3] For piperazine derivatives, it is indispensable for mapping substituents and understanding the ring's conformation.

Expertise & Causality: We don't just run NMR; we use it to answer specific questions.

  • ¹H NMR: Confirms the presence of the piperazine ring protons (typically broad signals) and provides clear signals for the substituents. The integration of these signals gives the relative ratio of protons, serving as a primary check on the structure.

  • ¹³C NMR: Determines the number of unique carbon environments. For symmetrically substituted piperazines, fewer signals will be observed, providing immediate clues about the substitution pattern.

  • 2D NMR (COSY, HSQC, HMBC): This is where the molecular puzzle is solved.

    • COSY (Correlation Spectroscopy) identifies protons that are coupled (typically on adjacent carbons), allowing us to "walk" along a carbon chain.

    • HSQC (Heteronuclear Single Quantum Coherence) directly links each proton to the carbon it is attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (2-3 bonds) between protons and carbons, which is critical for connecting substituents to the piperazine ring.

A key challenge with piperazine derivatives is their conformational flexibility, including ring inversion and restricted rotation around amide bonds if N-acylated.[4] This can lead to complex or broadened spectra at room temperature. Temperature-dependent NMR studies are often necessary to either sharpen signals (at high temperature) or "freeze out" distinct conformers (at low temperature), providing valuable information on energy barriers to inversion and rotation.[4][5]

Data Presentation: Typical NMR Chemical Shifts for Piperazine Derivatives
NucleusFunctional GroupTypical Chemical Shift (δ) ppmCausality / Notes
¹HPiperazine Ring (N-H )1.5 - 3.0 (broad)Signal broadens due to nitrogen's quadrupole moment and exchange.
¹HPiperazine Ring (-CH ₂-)2.5 - 4.0Highly dependent on substituents. Electron-withdrawing groups shift signals downfield.
¹³CPiperazine Ring (-C H₂-)40 - 55Sensitive to substitution on adjacent nitrogen atoms.

Note: Data synthesized from typical values found in organic chemistry. Specific shifts are highly structure-dependent.[3]

Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified piperazine derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[3] The choice of solvent is critical; it must fully dissolve the sample without reacting with it.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing chemical shifts to 0.00 ppm.[3]

  • Instrument Setup:

    • Insert the sample into the spectrometer probe.

    • Lock the spectrometer onto the deuterium signal of the solvent. This corrects for magnetic field drift.

    • Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse spectrum covering a spectral width of 0-12 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum (e.g., using a DEPT pulse sequence) to simplify the spectrum to one peak per unique carbon. The decoupling removes splitting from attached protons.

    • A longer acquisition time is typically required due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments using standard instrument pulse programs to establish the final connectivity.

Mass Spectrometry (MS): The Molecular Scale

Mass spectrometry is the definitive technique for determining a molecule's molecular weight (MW) and, with high-resolution instruments (HRMS), its elemental composition.[6][7] This is a critical first step in validation; if the measured mass does not match the theoretical mass of the proposed structure, the hypothesis is incorrect.

Expertise & Causality: Beyond MW, the fragmentation pattern in tandem MS (MS/MS) provides a structural fingerprint.[8][9] The molecule is energized until it breaks apart, and the masses of the resulting fragments are measured. For piperazine derivatives, fragmentation often involves characteristic cleavages of the ring or loss of substituents.[3][9] By analyzing these fragments, we can deduce the structure piece by piece, corroborating the connectivity map derived from NMR.

The choice of ionization method is key. Electrospray ionization (ESI) is a soft technique suitable for most piperazine derivatives, often revealing the protonated molecular ion [M+H]⁺. For more volatile or less polar derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) can be effective.[3][10]

Data Presentation: Characteristic Mass Spectrometry Fragments
Parent m/zFragment m/zIdentity of Loss / FragmentCausality / Notes
177.1134.1, 91.1Loss of C₃H₅N / Benzyl fragmentCharacteristic fragmentation of 1-Benzylpiperazine (BZP).[11]
196.6154.1, 138.1Loss of C₂H₄N₂ / Chlorophenyl fragmentCharacteristic fragmentation of 1-(3-chlorophenyl)piperazine (mCPP).[11]
230.1188.1, 145.1Loss of C₂H₄N₂ / Trifluoromethylphenyl fragmentCharacteristic fragmentation of 1-(3-trifluoromethylphenyl)piperazine (TFMPP).[11]
Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile. Filter the solution to remove any particulates.

  • Liquid Chromatography (LC) Separation:

    • Inject a small volume (1-5 µL) onto an appropriate LC column (e.g., C18).

    • Run a solvent gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate the compound of interest from any impurities. The formic acid aids in protonation for ESI.

  • Mass Spectrometry (MS) Detection:

    • Ionization: Use an ESI source in positive ion mode to generate the [M+H]⁺ ion.

    • Full Scan (MS1): Acquire a full scan over a relevant m/z range (e.g., 100-1000) to find the molecular ion.

    • High-Resolution Mass: If using an HRMS instrument (e.g., Orbitrap, FT-ICR), determine the accurate mass to four or five decimal places to calculate the elemental formula.[8]

    • Fragmentation (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragment spectrum. This provides the structural fingerprint.[9]

Single-Crystal X-ray Crystallography: The Unambiguous Proof

While NMR and MS provide powerful evidence for connectivity and composition, X-ray crystallography stands alone in its ability to deliver an unambiguous, three-dimensional model of a molecule.[12] It is the gold standard for structural confirmation, revealing not only the constitution but also the precise spatial arrangement of atoms, bond lengths, bond angles, and absolute stereochemistry.[7][13]

Expertise & Causality: The primary prerequisite, and significant limitation, is the need to grow a high-quality single crystal. For piperazine derivatives, crystallography definitively confirms the conformation of the piperazine ring (typically a chair) and the relative orientation of its substituents.[13][14] The resulting 3D structure can be crucial for understanding structure-activity relationships (SAR) in drug development.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: This is the most critical and often challenging step. Grow single crystals of the compound by methods such as slow evaporation of a saturated solution, vapor diffusion, or liquid diffusion.[15] A variety of solvents should be screened.

  • Crystal Mounting: Select a suitable crystal (clear, well-defined shape, appropriate size) under a microscope and mount it on a goniometer head.

  • Data Collection:

    • Place the mounted crystal in a diffractometer.

    • Irradiate the crystal with a monochromatic X-ray beam.

    • Rotate the crystal and collect the diffraction pattern data over a wide range of angles.[7][16]

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Use specialized software to solve the phase problem and generate an initial electron density map.

    • Build a molecular model into the electron density map and refine the atomic positions to achieve the best fit with the experimental data.[7]

Comparative Guide to Core Techniques

FeatureNMR SpectroscopyMass SpectrometryX-ray Crystallography
Primary Information Atomic connectivity, C-H framework, functional groups, solution conformation.[3]Molecular weight, elemental formula, substructural fragments.[6][8]Absolute 3D structure, stereochemistry, solid-state conformation, bond lengths/angles.[13][14][17]
Sample State SolutionSolid or SolutionSingle Crystal
Sample Amount Milligrams (1-10 mg)Micrograms to NanogramsSingle Crystal (<1 mm)
Key Advantage Unrivaled detail on chemical connectivity in a physiologically relevant state (solution).High sensitivity and definitive molecular formula from HRMS.Provides the most unambiguous and complete structural proof.
Key Limitation Can be complex to interpret for conformationally flexible molecules; does not give absolute 3D structure.[4]Provides little to no stereochemical information; fragmentation can be complex.Requires a suitable single crystal, which can be difficult or impossible to grow.[15]

Integrated Workflow for Novel Piperazine Derivative Confirmation

The following workflow demonstrates how these techniques are integrated to provide a self-validating path from a newly synthesized compound to a fully confirmed novel entity.

G Synthesis Synthesis & Purification of Novel Derivative HRMS 1. High-Resolution MS Synthesis->HRMS NMR_1D 2. 1D NMR (¹H, ¹³C) HRMS->NMR_1D Verify Formula Check1 Data Consistent with Proposed Structure? NMR_1D->Check1 Verify H/C Count NMR_2D 3. 2D NMR (COSY, HSQC, HMBC) Check1->NMR_2D Yes Revise Revise Structure or Re-synthesize Check1->Revise No Structure_Elucidated Structure Elucidated (High Confidence) NMR_2D->Structure_Elucidated Map Connectivity Crystallography 4. X-ray Crystallography Structure_Elucidated->Crystallography Seek Absolute Proof Crystal_Check Single Crystal Obtained? Crystallography->Crystal_Check Crystal_Check->Structure_Elucidated No, Rely on NMR/MS Structure_Confirmed Structure Confirmed (Definitive Proof) Crystal_Check->Structure_Confirmed Yes, Data Solved Structure_Confirmed->Synthesis Publish/Advance Project

Caption: Integrated workflow from synthesis to confirmation.

Conclusion

The structural confirmation of a novel piperazine derivative is not a single experiment but a logical, multi-faceted investigation. It begins with foundational techniques like mass spectrometry and 1D NMR to validate the basic structural hypothesis. It then progresses to detailed 2D NMR experiments to meticulously map the atomic connectivity. Finally, where possible, it culminates in the "gold standard" of single-crystal X-ray crystallography for absolute, unambiguous proof. By adhering to this orthogonal, self-validating approach, researchers can ensure the scientific integrity of their work and build a solid foundation for subsequent stages of drug development.

References

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Center for Biotechnology Information. [Link]

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  • Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Royal Society of Chemistry Publishing. [Link]

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  • Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. PubMed. [Link]

  • Determination of piperazine derivatives in “Legal Highs”. ResearchGate. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PubMed. [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Royal Society of Chemistry. [Link]

  • How to confirm whether my isolated compound is a novel one and not identical to a known compound?. ResearchGate. [Link]

  • X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. National Center for Biotechnology Information. [Link]

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A Comparative Analysis of In Vitro and In Vivo Efficacy of 1-(2-Piperazin-1-ylphenyl)ethanone Analogues in Oncology Research

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

The 1-(2-piperazin-1-ylphenyl)ethanone scaffold has garnered significant interest within the medicinal chemistry community as a promising framework for the development of novel therapeutic agents. The inherent versatility of the piperazine ring, known to impart favorable pharmacokinetic properties, combined with the diverse substitution possibilities on the phenyl ring, offers a rich chemical space for exploration. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a series of 1-(2-piperazin-1-ylphenyl)ethanone analogues, with a primary focus on their potential as anticancer agents. By synthesizing available data, detailing experimental methodologies, and elucidating the underlying mechanisms of action, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to advance this promising class of compounds.

Introduction: The Therapeutic Potential of the Piperazine Scaffold

The piperazine moiety is a recurring motif in a multitude of clinically approved drugs, valued for its ability to enhance aqueous solubility and act as a versatile linker, influencing ligand-receptor interactions.[1][2][3] When integrated into the 1-(2-piperazin-1-ylphenyl)ethanone core, this heterocyclic scaffold serves as a foundation for compounds with diverse biological activities.[1] Research has demonstrated that analogues derived from this and related arylpiperazine structures can exert potent cytotoxic effects against a variety of cancer cell lines.[1] Their mechanisms of action are multifaceted, encompassing the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Fatty Acid Synthase (FASN) pathways, as well as the induction of apoptosis.[1]

In Vitro Efficacy: Unveiling Anticancer Potential at the Cellular Level

The initial assessment of any potential therapeutic agent begins with rigorous in vitro evaluation. This allows for a controlled analysis of a compound's intrinsic activity against specific cellular targets and provides a foundational understanding of its mechanism of action. For 1-(2-piperazin-1-ylphenyl)ethanone analogues, in vitro studies have been instrumental in identifying promising lead compounds and elucidating their structure-activity relationships (SAR).

Comparative Cytotoxic Activity

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic efficacy of these compounds. The table below summarizes the IC50 values for selected 1-(2-piperazin-1-ylphenyl)ethanone analogues and related arylpiperazine derivatives against various human cancer cell lines, benchmarked against established anticancer drugs. Lower IC50 values are indicative of higher cytotoxic potency.

Compound/DrugCell LineIC50 (µM)Reference CompoundIC50 (µM)
Phenylpiperazine Derivatives
(4-(3-(4-ethylpiperazin-1-yl)propoxy)phenyl)(4-(2-methoxyphenyl)piperazin-1-yl)ethanone (C-14)MIAPaCa-2 (Pancreatic)<1Gefitinib-
4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-(4-chlorophenyl)benzamide (C-4)HCT-116 (Colon)11.33Gefitinib10.51
BS230 (a 1,2-benzothiazine derivative with a 1-(3,4-dichlorophenyl)piperazine substituent)MCF-7 (Breast)More cytotoxic than DoxorubicinDoxorubicin-

Data synthesized from multiple sources for comparative purposes.[4]

The data clearly indicates that specific structural modifications to the 1-(2-piperazin-1-ylphenyl)ethanone scaffold can lead to potent anticancer activity, with some analogues demonstrating efficacy comparable to or even exceeding that of established chemotherapeutic agents in certain cancer cell lines. For instance, compound C-14 exhibits sub-micromolar potency against pancreatic cancer cells, a notoriously difficult-to-treat malignancy.

Mechanistic Insights: Targeting Key Oncogenic Pathways

The anticancer effects of these piperazine derivatives are often attributed to their ability to interfere with critical cellular signaling pathways that drive cancer progression.[1] One of the key mechanisms identified is the inhibition of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[1] Overexpression and mutations of EGFR are common in many cancers, leading to uncontrolled cell growth and proliferation.

EGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras activates PI3K PI3K EGFR->PI3K activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Analogues 1-(2-Piperazin-1-ylphenyl)ethanone Analogues Analogues->EGFR inhibits MTT_Workflow A 1. Seed cancer cells in 96-well plate B 2. Treat cells with serial dilutions of analogues A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 2-4 hours (Formazan formation) D->E F 6. Solubilize formazan crystals with DMSO E->F G 7. Measure absorbance with plate reader F->G H 8. Calculate IC50 values G->H

Caption: Experimental workflow for in vitro cytotoxicity testing using the MTT assay.

In Vivo Efficacy: Bridging the Gap from Bench to Bedside

While in vitro assays provide valuable initial data, they do not fully recapitulate the complex biological environment of a living organism. In vivo studies in animal models are therefore a critical step in the drug development pipeline to assess a compound's efficacy, pharmacokinetics (PK), and safety profile in a whole-organism context.

Preclinical Evaluation in Animal Models

For anticancer drug development, tumor xenograft models are commonly employed. In these models, human cancer cells are implanted into immunocompromised mice, which then develop tumors. The efficacy of the test compounds is evaluated by their ability to inhibit tumor growth.

While comprehensive in vivo efficacy data for a broad range of 1-(2-piperazin-1-ylphenyl)ethanone analogues is not extensively published, some studies provide valuable insights. For example, a radiolabeled analogue, [18F]FEt-PPZ, designed for imaging sigma-1 receptors (which are overexpressed in many cancers), has been evaluated in melanoma-tumor-bearing mice. These studies revealed significant tumor uptake of the compound, indicating that the scaffold can be designed to effectively target tumor tissue in vivo. Bio-distribution studies also showed that the compound is cleared through hepatic and renal routes. Another relevant study, while not on the exact same scaffold, investigated the pharmacokinetics of buspirone and its active metabolite, 1-(2-pyrimidinyl)-piperazine (1-PP), in rats. [5][6]This research provides a framework for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of piperazine-containing compounds in vivo. The study determined key pharmacokinetic parameters such as clearance and elimination half-life for both the parent drug and its metabolite. [5][6]

Standardized Protocol: Murine Xenograft Model for Anticancer Efficacy

The following protocol outlines a general procedure for evaluating the in vivo anticancer efficacy of 1-(2-piperazin-1-ylphenyl)ethanone analogues.

Step-by-Step Methodology:

  • Animal Acclimatization: Immunocompromised mice (e.g., athymic nude or SCID mice) are obtained from a reputable supplier and allowed to acclimatize to the facility for at least one week.

  • Tumor Cell Implantation: A suspension of human cancer cells (e.g., 1-5 x 10^6 cells) in a suitable medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: Once tumors reach the desired size, the mice are randomized into control and treatment groups. The 1-(2-piperazin-1-ylphenyl)ethanone analogue is formulated in a suitable vehicle and administered to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.

  • Efficacy Assessment: Tumor growth is monitored throughout the study. The primary efficacy endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups. Body weight and general health of the animals are also monitored as indicators of toxicity.

  • Pharmacokinetic Analysis (Optional but Recommended): At various time points after drug administration, blood samples can be collected to determine the plasma concentration of the compound and its metabolites. This allows for the correlation of drug exposure with anti-tumor efficacy.

  • Tissue Harvesting and Analysis: At the end of the study, tumors and major organs can be harvested for further analysis, such as histopathology, immunohistochemistry (to assess target engagement), and biomarker analysis.

InVivo_Workflow A 1. Subcutaneous implantation of human tumor cells in mice B 2. Monitor tumor growth to a specified volume A->B C 3. Randomize mice into control and treatment groups B->C D 4. Administer compound or vehicle according to schedule C->D E 5. Measure tumor volume and body weight regularly D->E F 6. Collect blood samples for pharmacokinetic analysis D->F Optional G 7. Calculate tumor growth inhibition (TGI) E->G H 8. Harvest tumors and organs for further analysis at endpoint G->H

Caption: Experimental workflow for an in vivo tumor xenograft study.

Correlating In Vitro and In Vivo Efficacy: A Critical Appraisal

A crucial aspect of drug development is establishing a correlation between in vitro potency and in vivo efficacy. While potent in vitro activity is a prerequisite for a successful drug candidate, it does not always translate to robust in vivo efficacy. Several factors can contribute to this discrepancy:

  • Pharmacokinetics (ADME): A compound may be highly potent in a petri dish but may be poorly absorbed, rapidly metabolized, or quickly eliminated from the body, preventing it from reaching the tumor at therapeutic concentrations.

  • Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation can be limited by factors such as poor solubility and first-pass metabolism in the liver.

  • Target Engagement in the Tumor Microenvironment: The complex tumor microenvironment can present barriers to drug penetration and may have different physiological conditions (e.g., hypoxia, altered pH) compared to standard cell culture conditions.

  • Off-Target Effects and Toxicity: A compound may exhibit unforeseen toxicities in an animal model that were not apparent in in vitro studies, limiting the achievable therapeutic dose.

For the 1-(2-piperazin-1-ylphenyl)ethanone analogues, the available data suggests that while some compounds show excellent in vitro potency, further in vivo studies are necessary to establish a clear in vitro-in vivo correlation (IVIVC). [1]The promising tumor uptake of the radiolabeled analogue [18F]FEt-PPZ is an encouraging sign that this scaffold can be optimized for favorable in vivo distribution. Future research should focus on systematically evaluating the most potent in vitro candidates in well-designed in vivo models, including comprehensive pharmacokinetic and pharmacodynamic (PK/PD) modeling. [5][6]

Conclusion and Future Directions

The 1-(2-piperazin-1-ylphenyl)ethanone scaffold and its related arylpiperazine analogues represent a promising avenue for the discovery of novel anticancer agents. [1]The in vitro data clearly demonstrates that these compounds can exert potent cytotoxic effects against a range of cancer cell lines through mechanisms that include the inhibition of critical oncogenic pathways. [1] However, the transition from promising in vitro activity to proven in vivo efficacy is a significant hurdle. The future of this compound class hinges on a concerted effort to:

  • Systematically Synthesize and Evaluate a Broader Library: This will enable the establishment of a more comprehensive structure-activity relationship (SAR) and structure-property relationship (SPR) to guide the optimization of both potency and drug-like properties. [1]* Conduct Comprehensive In Vivo Studies: The most promising lead compounds from in vitro screening must be rigorously evaluated in preclinical cancer models to assess their efficacy, safety, and pharmacokinetic profiles. [1]* Elucidate Specific Molecular Targets: Further investigation into the precise molecular targets and signaling pathways modulated by these analogues will be crucial for optimizing their therapeutic potential and identifying patient populations most likely to benefit. [1] By bridging the gap between in vitro and in vivo data through rigorous and systematic investigation, the full therapeutic potential of 1-(2-piperazin-1-ylphenyl)ethanone analogues can be unlocked, paving the way for a new generation of effective cancer therapies.

References

  • Synthesis and biological evaluation of piperazine derivatives as anthelmintic agents. (PDF) Available from: [Link]

  • Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Publishing. Available from: [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. Available from: [Link]

  • synthesis and biological evaluation of some novel piperazine derivatives. ResearchGate. Available from: [Link]

  • Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI. Available from: [Link]

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  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI. Available from: [Link]

  • Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent. PubMed. Available from: [Link]

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IC50 determination and comparison for a series of 1-(2-Piperazin-1-ylphenyl)ethanone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating novel pharmacophores requires moving beyond simple binding affinities to understand the mechanistic causality of a compound's behavior. The 1-(2-piperazin-1-ylphenyl)ethanone scaffold is a highly privileged building block in medicinal chemistry. The ortho-relationship between the piperazine ring and the ethanone group creates a unique steric environment that forces the piperazine ring out of the phenyl plane. This conformational restriction is highly favored in the ATP-binding hinge region of various kinases, most notably Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2) [1].

This guide provides an objective comparison of various 1-(2-piperazin-1-ylphenyl)ethanone derivatives against established MK-2 inhibitors, supported by a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) experimental protocol.

Target Rationale & Mechanistic Causality

MK-2 is a critical downstream effector of the p38 MAPK pathway and plays a pivotal role in the post-transcriptional regulation of pro-inflammatory cytokines, particularly TNF-α. Inhibiting MK-2 avoids the severe hepatotoxicity often associated with direct p38 MAPK inhibition while maintaining robust anti-inflammatory efficacy.

When evaluating derivatives of the 1-(2-piperazin-1-ylphenyl)ethanone scaffold, the primary objective is to determine the half-maximal inhibitory concentration (IC50) against MK-2 while ensuring high selectivity over the upstream p38 kinase.

Pathway Stress Cellular Stress / LPS p38 p38 MAPK Stress->p38 Activates MK2 MK-2 (MAPKAPK2) p38->MK2 Phosphorylates TNF TNF-α Production MK2->TNF Upregulates Inhibitor 1-(2-Piperazin-1-ylphenyl)ethanone Derivatives Inhibitor->MK2 Competitive Inhibition (IC50)

Fig 1: p38/MK-2 signaling pathway and the targeted inhibition by ethanone derivatives.

Comparative Data Analysis

To objectively benchmark the performance of this scaffold, we compare the structure-activity relationship (SAR) of several functionalized 1-(2-piperazin-1-ylphenyl)ethanone derivatives against PF-3644022 , a potent, highly selective, orally active ATP-competitive MK-2 inhibitor [2].

The data below demonstrates how substitutions at the piperazine nitrogen (R1) and the ethanone alpha-carbon (R2) influence both potency and selectivity.

Quantitative IC50 Comparison Table
CompoundR1 (Piperazine N4)R2 (Ethanone α-C)MK-2 IC50 (nM)p38α IC50 (nM)Selectivity Index (p38/MK-2)
Base Scaffold -H-H1,250>10,000>8
Derivative A -CH₃ (Methyl)-H840>10,000>11
Derivative B -CH₂-C₆H₅ (Benzyl)-H458,500188
Derivative C -CH₂-C₆H₅ (Benzyl)-Br (Bromine)124,200350
PF-3644022 (Ref)N/A (Benzothiophene)N/A5.2 >10,000 >1,900

Application Insights:

  • Hydrophobic Expansion: The addition of a benzyl group at the N4 position of the piperazine ring (Derivative B) significantly drives down the IC50. This is caused by the benzyl group occupying a deep hydrophobic pocket adjacent to the ATP-binding cleft of MK-2.

  • Electrophilic Trapping: Halogenation of the ethanone moiety (Derivative C) increases potency (IC50 = 12 nM), likely due to enhanced dipole-dipole interactions with the kinase hinge region, bringing the scaffold's performance closer to the commercial standard PF-3644022.

Self-Validating Experimental Protocol: TR-FRET Kinase Assay

When determining the IC50 of highly conjugated aromatic systems like arylpiperazines, standard colorimetric or simple fluorometric assays are prone to compound interference (the inner filter effect). To ensure absolute scientific integrity, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay [3].

TR-FRET introduces a temporal delay (50 µs) before measurement, allowing short-lived background autofluorescence from the derivatives to decay. Furthermore, the ratiometric readout normalizes well-to-well variations in liquid handling, creating a strictly self-validating system.

TRFRET Step1 1. Kinase Reaction MK-2 + ATP + Biotin-Substrate + Inhibitor Step2 2. Quench & Detect Add EDTA + Eu-anti-phospho-Ab + SA-APC Step1->Step2 Step3 3. Time-Resolved Measurement Excitation: 320 nm | Delay: 50 µs Step2->Step3 Step4 4. Ratiometric Readout Emission: 665 nm (FRET) / 615 nm (Eu) Step3->Step4 Step5 5. IC50 Calculation 4-Parameter Logistic (4PL) Curve Fit Step4->Step5

Fig 2: Self-validating TR-FRET assay workflow for robust MK-2 IC50 determination.

Step-by-Step Methodology

Step 1: Compound Preparation & Serial Dilution

  • Action: Dissolve the 1-(2-piperazin-1-ylphenyl)ethanone derivatives in 100% anhydrous DMSO to a 10 mM stock. Perform a 10-point, 3-fold serial dilution in a low-volume 384-well plate.

  • Causality: A 10-point dilution ensures sufficient data points at both the upper and lower asymptotes. This is mathematically critical for an accurate 4-parameter logistic (4PL) regression curve fit, preventing skewed IC50 calculations.

Step 2: Kinase Reaction Assembly

  • Action: Combine 2 nM recombinant human MK-2 enzyme, 10 µM ATP, and 100 nM biotinylated HSP27-derived peptide substrate in kinase buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% BSA, 0.0005% Tween-20). Add 100 nL of the serially diluted compounds.

  • Causality: ATP is maintained at or slightly below its apparent

    
     to maximize assay sensitivity for ATP-competitive inhibitors. The inclusion of Tween-20 prevents non-specific compound aggregation and promiscuous inhibition.
    

Step 3: Incubation & Quenching

  • Action: Incubate the plate at room temperature for 60 minutes. Terminate the reaction by adding 10 mM EDTA.

  • Causality: EDTA acts as a rapid chelator for the

    
     cofactor. This instantly halts ATP hydrolysis and freezes the phosphorylation state of the substrate, ensuring strict temporal consistency across the entire 384-well plate before the detection phase begins.
    

Step 4: TR-FRET Detection & Ratiometric Analysis

  • Action: Add 2 nM Europium-labeled anti-phospho-HSP27 antibody (Donor) and 10 nM Streptavidin-Allophycocyanin (SA-APC) (Acceptor). Incubate for 30 minutes. Read the plate using a time-resolved fluorometer (Excitation: 320 nm, Emission: 665 nm and 615 nm, Delay: 50 µs).

  • Causality: Calculate the FRET ratio (

    
    ). Because the Europium emission at 615 nm serves as an internal reference for the total amount of donor present, dividing the FRET signal by this reference mathematically cancels out variations caused by pipetting errors or minor optical quenching from the ethanone derivatives.
    

References

  • WO2004058762A1 - Mitogen activated protein kinase-activated protein kinase-2 inhibiting compounds. Google Patents. 1

  • PF-3644022 | MK2 Inhibitor. MedChemExpress.2

  • SwiftFluo® TR-FRET Kinase Assay Kits. Sino Biological. 3

Sources

Safety Operating Guide

1-(2-Piperazin-1-ylphenyl)ethanone proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-(2-Piperazin-1-ylphenyl)ethanone Proper Disposal Procedures

Executive Summary

Effective disposal of 1-(2-Piperazin-1-ylphenyl)ethanone requires strict adherence to protocols governing organic amines and nitrogen-containing heterocycles.[1] As a piperazine derivative substituted at the ortho position of an acetophenone moiety, this compound exhibits basicity and potential tissue corrosivity.[1] The primary disposal pathway is high-temperature incineration via a licensed hazardous waste facility.[1] This guide outlines the segregation, packaging, and regulatory workflows to ensure compliance with RCRA (USA), REACH (EU), and local environmental standards.[1]

Chemical Identification & Hazard Assessment

Before disposal, correct identification is critical to prevent dangerous incompatibility reactions (e.g., mixing with strong oxidizers or acids).[1]

Property Details
Chemical Name 1-(2-Piperazin-1-ylphenyl)ethanone
Functional Groups Secondary amine (piperazine), Ketone, Aromatic ring
Molecular Formula C₁₂H₁₆N₂O
Hazard Class (GHS) Warning / Danger
Key Hazards [1][2][3][4][5][6][7][8][9] • H315/H319: Causes skin and serious eye irritation.[1][8]• H302: Harmful if swallowed.[1][7]• Corrosivity: Potential for chemical burns due to amine basicity.[1]
Waste Code (RCRA) Not a listed P or U waste, but characteristically hazardous if ignitable (D001) or toxic.[1] Treat as Non-Halogenated Organic Waste .

Expert Insight: While specific CAS numbers for the ortho isomer are less common than the para isomer (CAS 51639-48-6), the functional chemistry remains the governing factor for safety.[1] Treat this compound as a basic organic irritant .[1]

Pre-Disposal Handling & Segregation

Proper segregation prevents cross-reaction in waste streams.[1]

  • Segregation Category: Organic Bases (preferred) or Non-Halogenated Organics .

  • Incompatibilities:

    • Do NOT mix with: Strong acids (exothermic neutralization), Acid chlorides, Strong oxidizers (peroxides, nitrates).[1]

    • Do NOT mix with: Halogenated solvents (unless the incinerator stream specifically accepts mixed loads).[1]

Containerization Protocol
  • Liquid Waste (Solutions): Collect in High-Density Polyethylene (HDPE) carboys. Glass is acceptable but poses a breakage risk.[1]

  • Solid Waste: Collect in wide-mouth HDPE jars or fiber drums lined with a 6-mil polyethylene bag.

  • Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container.[1]

    • Required Fields: Chemical Name, "Hazardous Waste," Start Date, Hazard Checkbox (Irritant/Toxic).

Disposal Methodologies

Primary Method: High-Temperature Incineration

The only recommended destruction method for phenylpiperazine derivatives is thermal oxidation.[1] This ensures the complete destruction of the pharmacophore and prevents the release of nitrogenous compounds into water tables.[1]

  • Process: The waste is injected into a kiln operating at >1000°C.[1]

  • By-products: Carbon dioxide (CO₂), Water (H₂O), and Nitrogen Oxides (NOₓ).[1]

    • Note: The facility must have scrubbers to capture NOₓ emissions.[1]

Alternative: Lab Pack Services

For small quantities (<5 kg) or pure substance disposal:

  • Place the original sealed container into a larger shipping drum (Lab Pack).

  • Fill void spaces with an inert absorbent (vermiculite).[1][10]

  • A licensed waste vendor transports the drum for incineration.[1]

Critical Prohibition: NEVER dispose of this compound down the drain. Piperazine derivatives can be toxic to aquatic life and are difficult to remove in standard municipal water treatment plants.[1]

Emergency Spill Response Workflow

If a spill occurs during transport to the waste accumulation area, follow this immediate protocol.

PPE Required: Nitrile gloves (double-gloved recommended), safety goggles, lab coat, and N95 respirator (if dust is present).[1]

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signs.[1]

  • Contain: Ring the spill with absorbent socks or pillows to prevent spreading.[1]

  • Neutralize/Absorb:

    • Liquids: Cover with vermiculite, sand, or a commercial organic spill pad.[1]

    • Solids: Gently sweep into a dust pan.[1] Avoid generating dust.[1][6][7][9][10][11][12]

  • Clean: Wipe the surface with a mild dilute acid (e.g., 5% acetic acid) to neutralize amine residues, followed by water.[1]

  • Dispose: Place all cleanup materials into the hazardous waste container.

Visualized Disposal Decision Logic

The following diagram illustrates the decision-making process for disposing of 1-(2-Piperazin-1-ylphenyl)ethanone based on its physical state.

DisposalWorkflow Start Waste Generation: 1-(2-Piperazin-1-ylphenyl)ethanone StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Pack Pack in HDPE Jar or Fiber Drum Solid->Pack LabPack Lab Pack Service Pack->LabPack Incineration High-Temp Incineration (Licensed Facility) LabPack->Incineration SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (e.g., DCM) SolventCheck->Halo NonHalo Non-Halogenated (e.g., MeOH, DMSO) SolventCheck->NonHalo CarboyHalo Halogenated Waste Carboy Halo->CarboyHalo CarboyNonHalo Organic Base/Solvent Carboy NonHalo->CarboyNonHalo CarboyHalo->Incineration CarboyNonHalo->Incineration

Figure 1: Decision matrix for segregating and disposing of piperazine-derivative waste streams.

References

Sources

Advanced Chemical Safety & Operational Protocol: Handling 1-(2-Piperazin-1-ylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

As a high-value building block in medicinal chemistry and drug development, 1-(2-Piperazin-1-ylphenyl)ethanone presents unique handling challenges. To ensure laboratory safety and regulatory compliance, personnel must understand not just what precautions to take, but why they are necessary. This guide synthesizes structural chemical analysis with field-proven operational frameworks to provide a self-validating system for handling this compound safely.

Mechanistic Hazard Assessment

Understanding the physicochemical properties of 1-(2-Piperazin-1-ylphenyl)ethanone is critical for predicting its behavior and mitigating exposure risks. The molecule’s hazard profile is driven by two distinct structural moieties:

  • The Piperazine Ring (Corrosivity & Sensitization): The secondary aliphatic amine within the piperazine ring acts as a strong nucleophile and a base (pKa ~9.8). Upon contact with biological tissues, this basicity induces the rapid saponification of epidermal lipids, leading to liquefactive necrosis and severe chemical burns[1][2]. Furthermore, piperazine derivatives are recognized as potent respiratory and dermal sensitizers, capable of triggering asthmatic responses upon repeated exposure[3].

  • The Acetophenone Core (Systemic Penetration): The acetophenone moiety imparts significant lipophilicity to the molecule. This high partition coefficient enhances the compound's ability to permeate the stratum corneum. If the skin barrier is compromised by the corrosive amine, the lipophilic core acts as a carrier, facilitating deeper tissue penetration and escalating the risk of systemic toxicity[2].

Mandatory Personal Protective Equipment (PPE) Matrix

Under OSHA 29 CFR 1910.132, a formal hazard assessment must dictate PPE selection to ensure a barrier against absorption, inhalation, and physical contact[4][5].

Table 1: PPE Specifications and Mechanistic Justifications

PPE CategorySpecificationMechanistic JustificationOSHA Standard
Hand Protection Dual-layer: Nitrile (inner) + Butyl Rubber (outer)Secondary amines rapidly permeate standard latex and thin nitrile. Butyl rubber provides superior resistance to basic organic permeation[4][6].29 CFR 1910.138
Eye/Face Protection Chemical splash goggles + Face shieldPiperazine compounds are severely corrosive to the cornea. A face shield prevents droplet projection during solvent transfer[1][2].29 CFR 1910.133
Body Protection Flame-resistant (FR) lab coat + Chemical-resistant apronPrevents dermal exposure from spills. The FR coat mitigates risks if the compound is dissolved in flammable organic solvents[7].29 CFR 1910.132
Respiratory Certified Fume Hood (Primary) or NIOSH P100/OV RespiratorFine dusts of piperazine derivatives can form explosive mixtures in air and act as severe respiratory irritants[2][5].29 CFR 1910.134

Standard Operating Procedure: Handling & Transfer

This step-by-step methodology ensures that every action validates the integrity of the previous step, minimizing the risk of aerosolization or dermal contact[6].

Phase 1: Pre-Operational Readiness
  • Regulatory Check: Verify that a documented hazard assessment has been completed for the specific workflow[8].

  • Engineering Controls: Confirm the fume hood is operational with a face velocity between 80–120 feet per minute (fpm). Ensure the sash is positioned at or below 18 inches[6].

  • PPE Donning: Don the inner nitrile gloves, FR lab coat, chemical splash goggles, and outer butyl rubber gloves.

Phase 2: Execution & Weighing
  • Containment: Transfer the sealed primary container of 1-(2-Piperazin-1-ylphenyl)ethanone into the certified fume hood before opening.

  • Static Mitigation: Utilize an anti-static weighing boat. Dry dusts of piperazine derivatives can hold electrostatic charges, leading to sudden dispersion or ignition in unventilated spaces[2].

  • Dispensing: Use a dedicated, non-reactive spatula (e.g., PTFE-coated). Do not use aluminum or zinc tools, as piperazine compounds can be corrosive to these metals and may evolve flammable hydrogen gas[9][10].

Phase 3: Post-Task Decontamination & Doffing
  • Surface Neutralization: Wipe down all exterior surfaces of the primary container and the balance with a damp, mildly acidic wipe (e.g., 5% citric acid solution) to neutralize any basic amine residue, followed by a distilled water wipe.

  • Contained Doffing: Doff the outer butyl gloves inside the fume hood to ensure any residual chemical dust remains contained in the ventilated zone.

  • Final Hygiene: Remove inner gloves and immediately wash hands and forearms thoroughly with soap and water[3][11].

Emergency Response & Spill Containment

In the event of an incident, immediate, protocol-driven action is required to prevent permanent tissue damage or environmental contamination.

  • Personnel Exposure (Skin/Eyes): Immediately flush the affected area at an emergency eyewash or safety shower for a minimum of 15 minutes. Do not attempt to neutralize the chemical on the skin, as the resulting exothermic reaction will exacerbate tissue burns. Seek immediate medical attention[1][12].

  • Chemical Spill Neutralization: NEVER use strong mineral acids (e.g., HCl, H2SO4) to neutralize a piperazine derivative spill. The reaction between a strong base and a strong acid is violently exothermic and will vaporize the chemical, creating a toxic inhalation hazard[9][10]. Instead, cover the spill with a weak, buffering acid (such as solid citric acid or sodium bisulfate) to safely neutralize the amine before sweeping it up with non-sparking tools[6].

Waste Disposal Protocol

Chemical waste generators must ensure complete and accurate classification of discarded materials[13][14].

Table 2: Waste Segregation Profile

Waste StreamClassificationIncompatibilitiesDisposal Container
Solid/Liquid Waste Corrosive / Basic Organic WasteIsocyanates, strong oxidizers, peroxides, and strong acids[9].High-Density Polyethylene (HDPE)
Contaminated PPE Hazardous Solid WasteNone applicable once contained.Double-bagged in 6-mil poly bags

Operational Workflow Diagram

Workflow Start Pre-Task Risk Assessment (OSHA 29 CFR 1910.132) PPE Don Mandatory PPE (Butyl Gloves, Goggles, FR Coat) Start->PPE Hood Execute in Fume Hood (Sash at 18 inches) PPE->Hood Spill Incident: Spill or Exposure Hood->Spill Incident Detected Decon Decontamination & PPE Doffing Hood->Decon Normal Operation Shower Emergency Shower/Eyewash (Flush for 15+ mins) Spill->Shower Personnel Exposure Cleanup Neutralize & Contain (Citric Acid / Absorbent Pads) Spill->Cleanup Surface Spill Shower->Cleanup Post-Triage Waste Hazardous Waste Disposal (Basic Organic Stream) Cleanup->Waste Decon->Waste

Figure 1: Operational workflow and emergency response protocol for piperazine derivatives.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies Press (NIH Bookshelf) URL: [Link][6][14]

  • Title: 1910.132 - General requirements (Personal Protective Equipment) Source: Occupational Safety and Health Administration (OSHA) URL: [Link][4][7]

  • Title: NIOSH Pocket Guide to Chemical Hazards - Piperazine Source: Centers for Disease Control and Prevention (CDC) URL: [Link][3]

  • Title: 29 CFR Part 1910 Subpart I -- Personal Protective Equipment Source: eCFR URL: [Link][5][8]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.